1-Methylcyclopropanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4(5)2-3-4/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXAWSAKJABKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469999 | |
| Record name | 1-METHYLCYCLOPROPANAMINE | |
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Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22936-83-0 | |
| Record name | 1-Methylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-METHYLCYCLOPROPANAMINE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclopropanamine: Synthesis, Properties, and Application
Executive Summary: 1-Methylcyclopropanamine is a valuable, yet sterically constrained, primary amine that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, offers a powerful tool for chemists to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its application as a key building block in the development of advanced therapeutic agents, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Strategic Value of the 1-Methylcyclopropylamine Motif
The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups in drug design, prized for its ability to impart conformational rigidity and improve metabolic stability. When combined with a primary amine, as in the case of this compound, it creates a chiral or prochiral center with a unique spatial arrangement of substituents. The addition of the 1-methyl group further constrains the molecule, providing a fixed vector for the amino group that can be exploited for precise interactions within a biological target's binding pocket.
Cyclopropylamines, in general, are key components in a range of pharmacologically active compounds, including antidepressants and antiviral agents.[1] Their significance extends to agrochemicals, where they are used in herbicides and insecticides.[1] Specifically, the 1-methylcyclopropylamine scaffold has emerged as a critical component in the design of PARP inhibitors, a class of targeted cancer therapies.[1][2][3] These inhibitors function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[1]
Molecular Structure and Identification
This compound, with the chemical formula C₄H₉N, possesses a simple yet structurally significant architecture.[4] The molecule consists of a cyclopropane ring with a methyl group and an amino group attached to the same carbon atom (C1).
-
IUPAC Name: 1-methylcyclopropan-1-amine[4]
-
CAS Number: 22936-83-0[4]
-
Molecular Formula: C₄H₉N[4]
-
Molecular Weight: 71.12 g/mol [4]
-
SMILES: CC1(CC1)N[4]
-
InChIKey: VSRXAWSAKJABKW-UHFFFAOYSA-N[4]
The C1 carbon is a quaternary, non-stereogenic center. The strained nature of the cyclopropane ring, with internal C-C-C bond angles of approximately 60°, results in significant ring strain, which profoundly influences the molecule's reactivity.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are dictated by its low molecular weight, the presence of a primary amine, and the compact cyclopropyl scaffold.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 71.12 g/mol | [4] |
| Exact Mass | 71.0735 g/mol | [4] |
| Boiling Point | 60.9 ± 8.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Vapor Pressure | 189.5 ± 0.1 mmHg at 25°C | [5] |
| Index of Refraction | 1.467 | [5] |
| LogP | 0.24 | [5] |
| Topological Polar Surface Area | 26.02 Ų | [4] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic characteristics can be predicted.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
-
Methyl Protons (-CH₃): A singlet in the range of δ 1.0-1.5 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.0-3.0 ppm, whose chemical shift is dependent on concentration and solvent.
-
Cyclopropyl Protons (-CH₂-): The two methylene groups on the cyclopropane ring are diastereotopic. They are expected to appear as two distinct multiplets, likely complex due to geminal and vicinal coupling, in the upfield region of δ 0.2-0.8 ppm.[6]
-
-
¹³C NMR Spectroscopy:
-
Methyl Carbon (-CH₃): A signal in the range of δ 15-25 ppm.
-
Quaternary Carbon (C-NH₂): A signal in the range of δ 30-45 ppm.
-
Cyclopropyl Carbons (-CH₂-): A signal in the highly shielded region of δ 5-15 ppm.[7]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at approximately 3300-3400 cm⁻¹.
-
C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl group and potentially just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.
-
N-H Bend (Scissoring): A medium to strong band around 1590-1650 cm⁻¹.
-
C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.[8]
-
-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 71.
-
Base Peak: Likely m/z = 56, corresponding to the loss of the methyl group ([M-15]⁺).
-
Other Fragments: Fragmentation of the cyclopropane ring can also be expected.[9]
-
Synthesis and Purification
The synthesis of this compound can be approached through several established organic transformations. A common and effective strategy involves a degradation reaction of a carboxylic acid derivative, such as the Hofmann rearrangement of an amide.
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic disconnection points to 1-methylcyclopropanecarboxamide as a direct precursor via the Hofmann rearrangement .[10][11] This reaction is advantageous as it is a well-established method for converting primary amides to primary amines with the loss of one carbon atom. The amide precursor, in turn, can be readily prepared from 1-methylcyclopropanecarboxylic acid, which is commercially available or can be synthesized.
Recommended Protocol: Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide
This protocol describes a representative procedure for the synthesis of this compound. The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic aqueous solution.[10] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.[12]
Step 1: Preparation of Sodium Hypobromite Solution
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve sodium hydroxide (e.g., 2.0 eq) in water.
-
Slowly add bromine (e.g., 1.05 eq) to the cold, stirring solution. The addition should be done dropwise, ensuring the temperature does not exceed 10 °C.
-
Continue stirring for 15-20 minutes at 0-5 °C until a clear, pale-yellow solution of sodium hypobromite is formed.
Step 2: Amide Addition and Rearrangement
-
To the freshly prepared sodium hypobromite solution, add 1-methylcyclopropanecarboxamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting amide.
Step 3: Isolation and Purification of this compound
-
Cool the reaction mixture to room temperature.
-
The product amine is volatile and can be isolated by steam distillation from the alkaline reaction mixture.
-
Alternatively, perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure due to the low boiling point of the product.
-
Further purification can be achieved by fractional distillation.
Causality and Self-Validation: The choice of the Hofmann rearrangement is based on its reliability for this class of transformation.[10] The reaction is self-validating through characterization of the final product. Successful synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the expected data outlined in Section 3.2. The disappearance of the amide carbonyl stretch in the IR spectrum and the appearance of the characteristic N-H stretches provide clear evidence of the conversion.
Chemical Reactivity and Handling
Reactivity Profile
The reactivity of this compound is dominated by two key features: the nucleophilicity of the primary amine and the inherent strain of the cyclopropane ring.
-
Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.[13]
-
Ring Strain: The high degree of ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, particularly with electrophilic reagents or in the presence of transition metals. However, under standard conditions for amide coupling or reductive amination, the ring is generally stable.
Safe Handling and Storage
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
-
Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it may be air-sensitive.
Application in Medicinal Chemistry: A Case Study in PARP Inhibitors
A prominent application of the 1-methylcyclopropylamine moiety is in the design of PARP inhibitors for cancer therapy.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[1] Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and create double-strand breaks. Without a functional homologous recombination pathway, the cell cannot repair this damage and undergoes apoptosis. This concept is known as synthetic lethality.
The 1-methylcyclopropylamine group often serves as a key pharmacophoric element that interacts with the active site of the PARP enzyme. Its rigid structure and the precise orientation of the amine's hydrogen bond donors can lead to high-affinity binding and potent inhibition.
Conclusion
This compound is a structurally unique and synthetically valuable building block. Its constrained conformation and the reactivity of its primary amine group make it a powerful tool for medicinal chemists. The successful application of this moiety in high-impact therapeutics like PARP inhibitors underscores its importance. A thorough understanding of its synthesis, particularly via robust methods like the Hofmann rearrangement, along with its physicochemical properties and handling requirements, is essential for researchers aiming to leverage its unique characteristics in the design of next-generation pharmaceuticals and other advanced chemical applications.
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A Technical Guide to the Synthesis of 1-Methylcyclopropanamine and its Derivatives for Medicinal Chemistry Applications
Abstract
The 1-methylcyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and provide a three-dimensional exit vector from flat aromatic structures. Its incorporation into drug candidates often leads to improved pharmacological profiles. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing 1-methylcyclopropanamine and its diverse derivatives. We will explore key methodologies, including the Kulinkovich-Szymoniak reaction, functionalization of cyclopropanol intermediates, and classical cyclopropanation techniques. The discussion emphasizes the underlying mechanistic principles, experimental considerations, and the rationale behind procedural choices to empower researchers in drug discovery and development.
Chapter 1: The Strategic Importance of the 1-Methylcyclopropylamine Scaffold
The cyclopropyl group is far more than a simple saturated carbocycle; its significant ring strain (~27.5 kcal/mol) and unique electronic properties—often described as having partial sp² character—make it a powerful tool in drug design.[1] When combined with a geminal methyl and amine group, the resulting 1-methylcyclopropylamine scaffold offers several distinct advantages:
-
Metabolic Stability: The quaternary carbon atom is resistant to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.
-
Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity for its biological target.
-
Physicochemical Property Modulation: The introduction of this small, lipophilic group can fine-tune properties such as solubility, permeability, and pKa of the adjacent amine.
-
Novel Chemical Space: It serves as a bioisostere for other groups (like isopropyl or tert-butyl) while offering a distinct three-dimensional shape that can explore new interactions within a binding pocket.[2]
These benefits have led to the inclusion of this moiety in numerous clinically evaluated and approved drugs, highlighting its importance in the pharmaceutical industry.[3][4]
Chapter 2: Retrosynthetic Analysis & Key Synthetic Strategies
The synthesis of this compound derivatives can be approached from several distinct retrosynthetic viewpoints. The most common strategies involve either forming the cyclopropane ring at a key stage or starting with a pre-formed cyclopropane core and elaborating it to introduce the desired amine functionality.
Caption: Key retrosynthetic disconnections for this compound.
This guide will focus on the most robust and versatile of these methods, particularly those starting from nitriles and cyclopropanols, which offer broad substrate scope and scalability.
Chapter 3: The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles
One of the most powerful methods for the direct synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[5] This reaction is a modification of the original Kulinkovich reaction, which synthesizes cyclopropanols from esters.[6][7] By using a nitrile as the substrate, the reaction yields a cyclopropylamine directly.
Mechanism & Rationale:
The core of the reaction involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent (typically with a β-hydrogen, like EtMgBr) and a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[8] This highly reactive species acts as a 1,2-dicarbanion equivalent.
-
Titanacyclopropane Formation: Two equivalents of the Grignard reagent react with Ti(OiPr)₄. The resulting dialkyltitanium species undergoes rapid β-hydride elimination to form the reactive titanacyclopropane.[6]
-
Addition to Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile substrate to form a five-membered azatitanacycle intermediate.
-
Lewis Acid-Mediated Hydrolysis: Crucially, in the Szymoniak modification, a Lewis acid (like BF₃·OEt₂) is added during the workup.[5] This step is critical for efficiently converting the azatitanacycle into the primary cyclopropylamine, preventing the formation of ketone byproducts that can occur under standard hydrolytic conditions.[5]
Caption: Simplified workflow of the Kulinkovich-Szymoniak reaction.
Detailed Experimental Protocol: Synthesis of 1-Arylcyclopropylamine
This protocol is adapted from the procedure described by Bertus and Szymoniak.[5]
Materials:
-
Aryl Cyanide (e.g., Benzonitrile) (1.0 eq)
-
Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.2 eq)
-
Ethylmagnesium bromide, EtMgBr (3.0 M in Et₂O) (2.4 eq)
-
Boron trifluoride diethyl etherate, BF₃·OEt₂ (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (1 M)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aryl cyanide (10 mmol, 1.0 eq) and anhydrous THF (40 mL).
-
Catalyst Addition: Add Ti(OiPr)₄ (12 mmol, 1.2 eq) via syringe and cool the solution to -50 °C.
-
Grignard Addition: Add EtMgBr (24 mmol, 2.4 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C. The solution will typically turn dark brown or black.
-
Reaction: Stir the reaction mixture at -45 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Lewis Acid Treatment: Cool the mixture to -78 °C and add BF₃·OEt₂ (12 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature and stir for 1 hour.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of 1 M NaOH (25 mL). Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the primary 1-arylcyclopropylamine.
Chapter 4: Synthesis via Cyclopropanol Intermediates
An alternative and highly effective strategy involves the synthesis of a 1-methylcyclopropanol intermediate, which is then converted to the amine. This two-step approach offers flexibility and access to a wide range of derivatives.
Part A: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction
The standard Kulinkovich reaction is an excellent method for preparing 1-substituted cyclopropanols from esters.[6] Using methyl acetate as the substrate provides a direct route to 1-methylcyclopropanol.
Protocol: Synthesis of 1-Methylcyclopropanol
-
Reaction Setup: In a flame-dried flask under argon, dissolve methyl acetate (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Add Ti(OiPr)₄ (1.1 eq) and cool the mixture to -20 °C.
-
Grignard Addition: Slowly add EtMgBr (2.2 eq) while maintaining the temperature.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via distillation or chromatography.
Part B: Conversion of Cyclopropanols to Cyclopropylamines
Once the cyclopropanol is obtained, the hydroxyl group can be converted to an amine through several methods. A recently developed, high-yielding method utilizes electrophilic zinc homoenolates.[9][10]
Mechanism & Rationale: In this elegant transformation, the cyclopropanol is treated with a zinc salt (e.g., Et₂Zn or ZnCl₂) and a base. This promotes a ring-opening to form a zinc homoenolate, which exists in equilibrium with an electrophilic β-zincio aldehyde/ketone intermediate.[9][10] This electrophilic species is then trapped in-situ by an amine nucleophile to form an iminium ion. Subsequent intramolecular ring-closure regenerates the cyclopropane ring, now bearing the amine substituent. This method is particularly noted for its high diastereoselectivity in producing trans-substituted cyclopropylamines.[10]
Protocol: Zinc-Mediated Amination of 1-Methylcyclopropanol
-
Reaction Setup: In a sealed tube under argon, combine 1-methylcyclopropanol (1.0 eq), the desired primary or secondary amine (1.2 eq), and ZnCl₂ (1.5 eq) in an anhydrous solvent like THF.
-
Reaction: Heat the mixture to 80-100 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction with saturated aqueous NaHCO₃.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude material by column chromatography.
Chapter 5: Classical Cyclopropanation and Asymmetric Approaches
While the Kulinkovich-type reactions are highly efficient, classical cyclopropanation methods like the Simmons-Smith reaction also provide a viable, albeit more indirect, route.[11]
Simmons-Smith Reaction: This method involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (ICH₂ZnI).[12][13] To synthesize a 1-methylcyclopropylamine derivative, one would start with a suitably functionalized 2-substituted propene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[14]
For example, cyclopropanation of 2-phenylpropene would yield 1-methyl-1-phenylcyclopropane. Subsequent functional group manipulations, such as nitration followed by reduction, would be required to install the amine, making this a multi-step process. The directing effect of allylic alcohols is a key feature of this reaction, where the zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn face.[13][15]
Asymmetric Synthesis: Achieving enantiomerically pure this compound derivatives is of paramount importance for pharmaceutical applications. Several strategies exist:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation or subsequent functionalization steps.[16]
-
Asymmetric Catalysis: The use of chiral ligands with metal catalysts (e.g., in rhodium-catalyzed cyclopropanation with diazo compounds) can induce high levels of enantioselectivity.[17]
-
Resolution: Racemic mixtures of the final amine or key intermediates can be resolved using chiral acids or via chiral chromatography.
-
Chiral Substrates: Starting from enantiopure precursors, such as chiral N-sulfinyl ketimines, allows for diastereoselective cyclopropanation, where the stereochemistry is controlled by the existing chiral center.[18]
Chapter 6: Data Summary and Comparative Analysis
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Kulinkovich-Szymoniak | Nitrile | Ti(OiPr)₄, EtMgBr, BF₃·OEt₂ | 50-80% | Direct, one-pot synthesis of primary amines.[5] | Requires stoichiometric titanium; sensitive to moisture. |
| Kulinkovich + Amination | Ester | 1. Ti(OiPr)₄, EtMgBr2. ZnCl₂, Amine | 60-90% (2 steps) | Modular; high diastereoselectivity for trans products.[10] | Two distinct synthetic operations required. |
| Simmons-Smith | Alkene | CH₂I₂, Zn(Cu) or Et₂Zn | 40-70% (multi-step) | Stereospecific; tolerant of many functional groups.[15] | Indirect route requiring further functionalization. |
| Curtius Rearrangement | Carboxylic Acid | DPPA, alcohol, then hydrolysis | 50-75% (multi-step) | Well-established and reliable transformation.[11] | Involves potentially explosive azide intermediates. |
Chapter 7: Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a well-developed field with several robust and versatile methods at the disposal of the medicinal chemist. The titanium-mediated Kulinkovich-Szymoniak reaction offers a highly efficient and direct route from readily available nitriles. Alternatively, the two-step sequence involving the formation and subsequent zinc-mediated amination of 1-methylcyclopropanol provides a modular and highly diastereoselective approach.
Future developments will likely focus on enhancing the enantioselectivity of these transformations through the design of novel chiral catalysts, expanding the substrate scope to include more complex and functionalized starting materials, and developing more sustainable, cost-effective processes suitable for large-scale manufacturing. As drug discovery continues to push the boundaries of chemical space, the strategic application of the 1-methylcyclopropylamine scaffold, enabled by these powerful synthetic methods, will undoubtedly continue to yield novel therapeutic agents with improved pharmacological properties.
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An In-depth Technical Guide to 1-Methylcyclopropanamine: A Privileged Scaffold in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 1-methylcyclopropanamine, a cornerstone building block for researchers, scientists, and drug development professionals. We will delve into its nomenclature, synthesis, chemical properties, and its significant role in medicinal chemistry, particularly as a key pharmacophore in the inhibition of Lysine-specific Demethylase 1 (LSD1).
Core Identification: CAS Number and Nomenclature
This compound is a small, yet structurally significant, organic compound that has garnered considerable attention in the field of medicinal chemistry.[1] Its unique three-membered ring imparts a high degree of strain, influencing its reactivity and conformational properties.[1]
Chemical Structure and Identification:
| Identifier | Value | Source |
| IUPAC Name | 1-methylcyclopropan-1-amine | [2] |
| CAS Number | 22936-83-0 | [2] |
| Molecular Formula | C₄H₉N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| Synonyms | 1-Methyl-1-cyclopropanamine, 1-methylcyclopropylamine, (1-Methylcyclopropyl)amine | [2] |
The compound is often utilized in its more stable hydrochloride salt form for easier handling and storage.
| Identifier | Value | Source |
| Product Name | This compound hydrochloride | [3] |
| CAS Number | 88887-87-0 | [3] |
| Molecular Formula | C₄H₁₀ClN | |
| Molecular Weight | 107.58 g/mol | [3] |
| Synonyms | 1-Methylcyclopropanaminium chloride, 1-Methylcyclopropylamine HCl |
Synthesis and Spectroscopic Characterization
The synthesis of cyclopropylamines has been a subject of extensive research, with various methods developed to access this valuable structural motif.[4] These methods often leverage classical cyclopropanation reactions or novel metal-catalyzed approaches.[4]
General Synthetic Strategies
The synthesis of this compound can be approached through several established routes for cyclopropylamine synthesis, including:
-
The Curtius Rearrangement: A widely used method that involves the thermal or photochemical rearrangement of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[4]
-
Reductive Amination: The reaction of a cyclopropyl ketone with an amine in the presence of a reducing agent. For the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, a related compound, cyclopropyl isopropyl ketone is reacted with ammonium acetate and sodium cyanoborohydride.[5]
-
Kulinkovich Reaction: This method can be applied to amides and nitriles to form the aminocyclopropane moiety.[4]
A scalable synthetic method for producing non-racemic 1-cyclopropyl alkyl-1-amines has been developed using inexpensive starting materials like cyclopropyl methyl ketone.[6]
Spectroscopic Data
Definitive characterization of this compound is achieved through standard spectroscopic techniques. While a specific, publicly available spectrum for this compound is not readily found, the expected spectral features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and complex multiplets for the cyclopropyl methylene protons. The chemical shifts of protons on a cyclopropane ring are typically found in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon signal for the carbon attached to the methyl and amino groups, a signal for the methyl carbon, and a signal for the two equivalent methylene carbons of the cyclopropane ring.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the cyclopropylamine structure. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can aid in its identification.[7]
Chemical Reactivity and Handling
The strained three-membered ring of this compound dictates its chemical reactivity.[1] This strain enhances its utility as a synthetic intermediate, particularly in ring-opening or cycloaddition reactions.[4]
Key Reactions
The amine functionality allows for a wide range of chemical transformations, including:
-
N-alkylation and N-acylation: The primary amine can be readily functionalized to introduce various substituents.
-
Salt formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride salt.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][9] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9] The hydrochloride salt is a solid and should be handled with similar precautions, taking care to avoid dust formation.[8]
Application in Drug Discovery: A Focus on LSD1 Inhibition
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry due to its unique conformational rigidity and metabolic stability.[10] This has led to its incorporation into a wide range of therapeutic agents.[1][10]
Mechanism of Action as an LSD1 Inhibitor
Lysine-specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression by demethylating histones.[11][12] Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for drug development.[12]
Cyclopropylamine-containing molecules, such as the clinically used antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), have been found to be potent inhibitors of LSD1.[11] The mechanism of inhibition involves the formation of a covalent adduct between the cyclopropylamine moiety and the FAD cofactor of the enzyme.[11][13] This irreversible inhibition leads to the modulation of gene expression.
Caption: Mechanism of LSD1 inhibition by a this compound derivative.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been conducted to optimize the potency and selectivity of cyclopropylamine-based LSD1 inhibitors.[13][14] These studies explore how modifications to the cyclopropylamine scaffold and its substituents affect the inhibitory activity against LSD1 and related monoamine oxidases (MAO).[14]
The development of novel and selective LSD1 inhibitors is an active area of research, with a focus on improving their therapeutic potential for treating cancer and other diseases.[15]
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its unique structural and electronic properties, coupled with its role as a key pharmacophore in LSD1 inhibitors, underscore its importance for medicinal chemists. A thorough understanding of its synthesis, reactivity, and biological activity is crucial for leveraging its full potential in the development of next-generation therapeutics.
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Speranzini, V., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0171353. [Link]
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Spectroscopic Profile of 1-Methylcyclopropanamine: A Technical Guide for Researchers
Abstract
1-Methylcyclopropanamine, a fascinating molecule incorporating a strained cyclopropyl ring and a primary amine, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By delving into the theoretical underpinnings and practical considerations of these techniques, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge for the unambiguous identification and characterization of this compound. We will explore predicted spectral data, drawing comparisons with related structures to provide a comprehensive understanding of its spectroscopic behavior.
Introduction: The Significance of this compound
The cyclopropylamine moiety is a valuable pharmacophore in medicinal chemistry, known for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This compound, as a substituted derivative, offers an intriguing scaffold for the design of novel therapeutics. Its compact and rigid structure, combined with the reactivity of the primary amine, makes it a versatile building block in organic synthesis.
Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides irrefutable evidence of molecular structure, purity, and conformation. For a molecule like this compound, where the strained three-membered ring can influence electronic environments in non-intuitive ways, a thorough understanding of its NMR, IR, and MS data is paramount. This guide will serve as a detailed reference for interpreting the spectroscopic data of this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms.
Theoretical Principles of NMR for this compound
The carbon and proton nuclei within this compound possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus. This phenomenon, known as the chemical shift (δ), is the foundation of NMR spectroscopy.
Furthermore, the spins of neighboring nuclei can influence each other through a process called spin-spin coupling. This results in the splitting of NMR signals into multiplets, providing valuable information about the number of adjacent protons.
Predicted ¹H NMR Spectrum
While a publicly available experimental spectrum is not readily accessible, we can predict the ¹H NMR spectrum of this compound based on established principles and data from similar structures.
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | ~1.1 | Singlet | 3H | The methyl protons are attached to a quaternary carbon and have no adjacent protons, resulting in a singlet. The chemical shift is in the typical range for a methyl group on a saturated carbon. |
| -NH₂ | ~1.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad. |
| Cyclopropyl CH₂ | ~0.4-0.8 | Multiplets | 4H | The diastereotopic methylene protons of the cyclopropane ring are expected to appear at unusually high field due to the ring current effect of the strained ring. They will likely exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. |
Diagram: Molecular Structure and Proton Environments
Caption: Structure of this compound showing distinct proton environments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Quaternary C | ~30-40 | The quaternary carbon of the cyclopropane ring, bonded to the methyl and amino groups, will be downfield compared to the other ring carbons. |
| -CH₃ | ~20-25 | A typical chemical shift for a methyl group attached to a quaternary carbon. |
| Cyclopropyl CH₂ | ~10-15 | The methylene carbons of the cyclopropane ring are expected to be significantly shielded due to the ring strain, appearing at a high field. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Longer acquisition times or a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring and analyzing NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes.
Theoretical Principles of IR Spectroscopy
The chemical bonds in this compound can be thought of as springs that vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, leading to a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups present.
Predicted IR Spectrum
Based on the functional groups in this compound, we can predict the key absorption bands in its IR spectrum.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amine) | 3300-3500 | Medium | Symmetric and Asymmetric Stretching (often a doublet for primary amines) |
| C-H (Alkyl) | 2850-3000 | Medium-Strong | Stretching |
| C-H (Cyclopropyl) | ~3050 | Medium-Weak | Stretching (characteristic of C-H bonds on a strained ring) |
| N-H (Amine) | 1590-1650 | Medium | Scissoring (Bending) |
| C-N | 1000-1250 | Medium | Stretching |
Experimental Protocol for IR Spectroscopy
Acquiring an IR spectrum is a relatively straightforward process.
Step-by-Step Methodology:
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): If the sample is a solid salt (e.g., hydrochloride), grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The resulting spectrum will show percentage transmittance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Theoretical Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized, typically by bombarding it with a beam of high-energy electrons (Electron Ionization, EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged daughter ions and neutral radicals. The mass spectrometer then separates these ions based on their m/z ratio and detects them.
Predicted Mass Spectrum
The predicted mass spectrum of this compound (Molecular Weight: 71.12 g/mol ) would show a molecular ion peak and several fragment ions.[1]
Expected Molecular Ion and Fragments:
| m/z | Ion | Rationale for Formation |
| 71 | [C₄H₉N]⁺• | Molecular Ion (M⁺•) |
| 56 | [C₃H₆N]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage, a common fragmentation pathway for amines. |
| 43 | [C₂H₅N]⁺ | Cleavage of the cyclopropane ring. |
| 41 | [C₃H₅]⁺ | Loss of the amino and methyl groups. |
Diagram: Key Fragmentation Pathway of this compound
Caption: Alpha-cleavage is a dominant fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this compound. While experimental data is not always readily available in public domains, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and cyclopropyl), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for scientists working with this versatile molecule, enabling confident structural verification and paving the way for its application in research and development.
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An In-Depth Technical Guide to the Stability and Reactivity of the Cyclopropane Ring in 1-Methylcyclopropanamine
Abstract
The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry, valued for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to bioactive molecules.[1][2] 1-Methylcyclopropanamine, which features both a methyl and an amino group on the same carbon, serves as an exemplary case study for understanding the delicate interplay between inherent ring strain and the electronic influence of substituents. This guide provides a comprehensive analysis of the stability and reactivity of its cyclopropane ring. We will explore the foundational principles of ring strain and bonding, dissect the electronic contributions of the geminal substituents, and delineate the primary mechanistic pathways governing its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted cyclopropanes in their work.
The Unique Nature of the Cyclopropane Ring
The Concept of Ring Strain
The cyclopropane ring is the quintessential example of a strained molecule. Its instability relative to an acyclic analogue (propane) is primarily due to two factors:
-
Angle Strain: The internal C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This compression leads to poor orbital overlap and high potential energy.[3]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, creating steric repulsion and further increasing the molecule's energy.[4]
The total ring strain for unsubstituted cyclopropane is approximately 27.6 kcal/mol (115 kJ/mol), a substantial energy reservoir that serves as the thermodynamic driving force for ring-opening reactions.[4][5][6]
Bonding in Cyclopropane: The Walsh Orbital Model
To accommodate the 60° bond angles, the carbon atoms in cyclopropane utilize a modified hybridization. The C-C sigma bonds are formed from orbitals with more p-character than typical sp³ orbitals, while the C-H bonds have correspondingly more s-character.[4] This re-hybridization results in the C-C bonding orbitals pointing outward from the ring's center, creating what are often referred to as "bent" or "banana bonds".[7] According to the Walsh orbital model, this bonding arrangement imparts a degree of π-character to the C-C bonds, making the cyclopropane ring behave, in some reactions, like a C=C double bond.[3]
Consequences of Strain: Thermodynamic Instability vs. Kinetic Stability
While the high strain energy makes cyclopropanes thermodynamically unstable, their C-C sigma bonds are still strong enough to render them kinetically stable under standard conditions.[8][9] The ring does not spontaneously open; an activation barrier must be overcome. This cleavage is typically initiated by reagents that can interact with the unique electronics of the ring, such as electrophiles, transition metals, or radicals.[9][10]
Structural and Electronic Properties of this compound
Molecular Architecture
This compound (C₄H₉N) features a cyclopropane ring substituted with both a methyl group and a primary amine on the same carbon atom (C1).[11][12] This geminal substitution pattern creates a quaternary carbon center, which has profound implications for the ring's reactivity, particularly in the context of carbocation formation during ring-opening.
The Influence of Geminal Substituents
The stability and reactivity of the cyclopropane ring are modulated by its substituents. In this compound, both groups are electron-donating in nature.
-
The Electron-Donating Methyl Group: The methyl group acts as a weak electron-donating group (EDG) through hyperconjugation, pushing electron density into the ring system. This has a minor stabilizing effect on the ring itself but can significantly stabilize adjacent positive charges, a key factor in reaction mechanisms.[13]
-
The Dual Role of the Amino Group: The primary amine is a powerful modulator of the ring's properties.
-
Basicity: The lone pair on the nitrogen atom makes the amine a Brønsted-Lowry base. Under acidic conditions, it will be readily protonated to form an ammonium ion (-NH₃⁺).
-
Electron Donation: When unprotonated, the nitrogen lone pair can donate electron density to the ring, influencing its electronic character.
-
Nucleophilicity: The lone pair also makes the amine group a potent nucleophile, capable of reacting with external electrophiles.[14]
-
The presence of two donating groups on the same carbon polarizes the distal C-C bond, making it the most electron-rich and often the site of initial electrophilic attack.
Stability Analysis
Thermodynamic Considerations: Quantifying Strain Energy
The strain energy of substituted cyclopropanes can be influenced by the nature of the substituents. While the parent cyclopropane has a strain energy of ~115 kJ/mol, studies on methyl-substituted cyclopropanes show values ranging from 117.0 kJ/mol for 1,1-dimethylcyclopropane to 146.1 kJ/mol for hexamethylcyclopropane.[7][15] The gem-disubstituted pattern in this compound is expected to have a strain energy similar to that of 1,1-dimethylcyclopropane, suggesting the substituents do not dramatically increase the inherent ring strain.
| Compound | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) | Reference |
| Cyclopropane | 27.6 | ~115 | [4][5] |
| Methylcyclopropane | 29.8 | ~125 | [13] |
| 1,1-Dimethylcyclopropane | 28.0 | 117.0 | [7][15] |
Reactivity and Mechanistic Pathways
General Principles of Cyclopropane Ring-Opening
The high ring strain is the thermodynamic driving force for ring-opening reactions, which generally proceed via one of three major pathways, depending on the substrate and reagents.
Caption: General mechanistic pathways for cyclopropane ring cleavage.
Electrophilic Ring-Opening (Acid-Catalyzed)
For this compound, the most significant reaction pathway involves electrophilic attack, particularly under acidic conditions. The mechanism proceeds via the cleavage of a C-C bond to form a stable carbocation intermediate.
-
Protonation: While the amine is the most basic site, its protonation creates an electron-withdrawing -NH₃⁺ group, which would destabilize an adjacent carbocation. Therefore, the productive pathway for ring-opening involves the direct protonation of a C-C bond of the cyclopropane ring (an A-SE2 mechanism).[10] This attack occurs at the C2-C3 bond, which is polarized by the two electron-donating groups at C1.
-
Ring-Opening: The protonated ring opens to relieve strain. The cleavage is regioselective, breaking the C2-C3 bond to form the most stable possible carbocation. In this case, a tertiary carbocation is formed at C1, stabilized by both the methyl group and the adjacent (protonated) amine.
-
Nucleophilic Trapping: The resulting carbocation is then rapidly trapped by a nucleophile present in the medium (e.g., H₂O, Cl⁻), yielding the final ring-opened product.
Caption: Key steps in the acid-catalyzed ring-opening of this compound.
Reactivity with Nucleophiles
Standard cyclopropanes are generally unreactive toward nucleophiles. Significant reactivity requires the presence of both an electron-donating group (D) and an electron-accepting group (A) on the ring, creating a "push-pull" system that polarizes and weakens a C-C bond.[16][17][18] Since this compound possesses two electron-donating groups (methyl and amino), it is not a classic "donor-acceptor" cyclopropane and is therefore not susceptible to direct nucleophilic ring-opening.
Activation towards nucleophilic attack would require chemical modification, such as converting the amine into a good leaving group (e.g., via diazotization to form a diazonium salt), which is a synthetically complex proposition.
Radical-Mediated Ring-Opening
The cyclopropane ring can be opened by radical species.[9] This pathway typically involves the addition of an external radical to the ring, leading to a cyclopropylcarbinyl radical, which rapidly rearranges to a more stable, open-chain homoallylic radical. This pathway is less common for simple aminocyclopropanes but is a viable consideration in the presence of radical initiators.
Experimental Protocols and Considerations
Synthesis of this compound
The synthesis of this compound often starts from precursors like 1-methylcyclopropanecarboxylic acid or its derivatives. A common laboratory-scale approach involves the Hofmann or Curtius rearrangement of 1-methylcyclopropanecarboxamide.
Protocol: Synthesis via Curtius Rearrangement
-
Acid Chloride Formation: To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise, maintaining the temperature below 10 °C. Stir vigorously for 1 hour.
-
Rearrangement & Trapping: Extract the acyl azide into toluene. Gently heat the toluene solution to 80-90 °C. The acyl azide will undergo rearrangement to an isocyanate with the evolution of N₂ gas. After the rearrangement is complete, add tert-butanol to trap the isocyanate as a Boc-protected amine.
-
Deprotection: Add a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA) in DCM, to the Boc-protected amine. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Workup: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the free amine, this compound, with an organic solvent. Dry the organic layer and concentrate to yield the product.
Significance in Medicinal Chemistry and Drug Development
The Cyclopropylamine Moiety as a Privileged Pharmacophore
The cyclopropylamine scaffold is frequently incorporated into drug candidates to enhance their pharmacological properties.[19] The rigid three-membered ring acts as a "conformationally restricted" analogue of a larger, more flexible alkyl group. This rigidity can lock the amine substituent into a specific orientation, leading to improved binding affinity and selectivity for its biological target.[1]
Case Studies
-
Monoamine Oxidase Inhibitors (MAOIs): The classic MAOI drug, tranylcypromine, features a cyclopropylamine core. The strained ring is crucial for the mechanism-based inactivation of the monoamine oxidase enzyme.
-
LSD1 Inhibitors: More recently, functionalized cyclopropanamines have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology and CNS disorders.[20] The cyclopropylamine moiety mimics the protonated lysine side chain, allowing it to bind to the enzyme's active site.
Advantages Conferred: Metabolic Stability and Lipophilicity
The cyclopropyl group is generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to isopropyl or tert-butyl groups.[2] This can increase the half-life and oral bioavailability of a drug. Furthermore, the introduction of a cyclopropane ring increases the lipophilicity of a molecule, which can aid its transport across biological membranes.
Conclusion
The cyclopropane ring in this compound is a fascinating chemical entity defined by a paradox: it is thermodynamically unstable due to high ring strain, yet kinetically stable enough to be a valuable building block. Its reactivity is dominated by electrophile-initiated ring-opening, which proceeds through a stable tertiary carbocation intermediate. The geminal methyl and amino substituents are not merely passive decorations; they actively control the ring's electronic properties and dictate the regiochemical outcome of its reactions. A thorough understanding of this interplay between strain, electronics, and reaction mechanism is crucial for scientists aiming to harness the unique and powerful properties of cyclopropylamines in the design of next-generation therapeutics.
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Unveiling the Bioactive Potential of 1-Methylcyclopropanamine: A Technical Guide for Researchers
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of bioactive molecules, imparting unique conformational rigidity and metabolic stability.[1] Its incorporation into drug candidates can lead to enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles.[1] 1-Methylcyclopropanamine, a simple yet intriguing derivative, presents a compelling case for investigation into its potential biological activities. This guide provides an in-depth exploration of the plausible pharmacological landscape of this compound, with a primary focus on its potential as a modulator of key enzymatic targets within the central nervous system. We will delve into the mechanistic rationale for these potential activities and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this promising compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its study. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| IUPAC Name | 1-methylcyclopropan-1-amine | [2] |
| CAS Number | 22936-83-0 | [2] |
| Physical State | Liquid (at room temperature) | [3] |
| Melting Point | 61 °C | [3] |
| Flash Point | -31 °C | [3] |
| Density | 0.897 g/cm³ | [3] |
Primary Hypothesis: this compound as a Monoamine Oxidase (MAO) Inhibitor
The cyclopropylamine scaffold is a well-established pharmacophore in the design of monoamine oxidase (MAO) inhibitors.[4][5] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] The two major isoforms, MAO-A and MAO-B, are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively.[7]
The inhibitory action of many cyclopropylamines is mechanism-based, leading to irreversible inactivation of the enzyme.[8][9] This occurs through a process involving the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme. Given the structural similarities of this compound to known cyclopropylamine-based MAO inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or both MAO isoforms.
Proposed Mechanism of MAO Inhibition
The inactivation of MAO by N-substituted cyclopropylamines is thought to proceed via a single-electron transfer (SET) mechanism. The amine nitrogen donates an electron to the flavin cofactor, generating an amine radical cation. This is followed by the opening of the highly strained cyclopropane ring to form a reactive carbon-centered radical, which then covalently modifies the enzyme.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a robust method for determining the inhibitory potential of this compound against both MAO-A and MAO-B isoforms using commercially available recombinant human enzymes.
Materials
-
Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or Evotec)[7]
-
This compound hydrochloride (as the test compound)[10]
-
Kynuramine (substrate for MAO-A)[11]
-
Benzylamine (substrate for MAO-B)[11]
-
Clorgyline (selective MAO-A inhibitor, positive control)[7]
-
Selegiline (selective MAO-B inhibitor, positive control)[7]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
Workflow
Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of kynuramine and benzylamine in the buffer. The final concentration in the assay will depend on the Kₘ of the enzyme batch.
-
Prepare stock solutions of this compound hydrochloride, clorgyline, and selegiline in the buffer. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Enzyme Preparation :
-
Dilute the recombinant MAO-A and MAO-B enzymes in the potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 15-20 minutes.
-
-
Assay Procedure :
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the diluted enzyme solution (MAO-A or MAO-B) to the respective wells.
-
Add the various concentrations of this compound or the control inhibitors. Include a vehicle control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) within the linear range of the reaction.
-
Stop the reaction by adding a strong acid (e.g., 2 M HCl).
-
-
Detection and Analysis :
-
Measure the formation of the product. For the kynuramine assay, the product, 4-hydroxyquinoline, can be measured spectrophotometrically at approximately 316 nm.[11] For the benzylamine assay, the product, benzaldehyde, can be measured at around 250 nm.[11]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
To determine the type of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[12][13]
-
Expected Outcomes and Interpretation
| Parameter | Expected Outcome for an Effective Inhibitor | Interpretation |
| IC₅₀ Value | Low micromolar to nanomolar range | A lower IC₅₀ value indicates higher potency of inhibition. |
| Selectivity | Different IC₅₀ values for MAO-A and MAO-B | The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) will determine the selectivity. |
| Lineweaver-Burk Plot | Intersecting lines on the y-axis (for competitive inhibition) or to the left of the y-axis (for non-competitive or mixed inhibition). | Elucidates the mechanism of reversible inhibition. For irreversible inhibitors, a time-dependent decrease in Vmax will be observed. |
Secondary Hypothesis: Neuroprotective Properties of this compound
The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic tone and may slow disease progression.[7] Furthermore, MAO activity contributes to oxidative stress in the brain, a common factor in many neurodegenerative diseases.[14] Therefore, it is plausible that this compound, if it is an effective MAO inhibitor, could also exert neuroprotective effects.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.[15][16]
Materials
-
SH-SY5Y human neuroblastoma cell line[17]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[16]
-
This compound hydrochloride[10]
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
Workflow
Step-by-Step Methodology
-
Cell Culture :
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
-
Treatment :
-
Prepare various concentrations of this compound hydrochloride in the culture medium.
-
Pre-treat the cells with the compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent such as H₂O₂ to the culture medium. Include a control group with no neurotoxin and a group with the neurotoxin alone.
-
Incubate the cells for 24 hours.
-
-
Cell Viability Assay (MTT Assay) :
-
After the incubation period, remove the medium and add fresh medium containing MTT.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. A significant increase in cell viability in the pre-treated group indicates a neuroprotective effect.
-
Other Potential Biological Activities
While MAO inhibition is the most probable activity, the cyclopropylamine moiety has been implicated in the inhibition of other enzymes as well.
-
Lysine-Specific Demethylase 1 (LSD1) : Some cyclopropylamine derivatives have been identified as inhibitors of LSD1, an enzyme involved in epigenetic regulation and a target in cancer therapy.[18][19]
-
Cytochrome P450 (CYP) Enzymes : Cyclopropylamines can also act as mechanism-based inhibitors of CYP enzymes, which are crucial for drug metabolism.[20]
Further investigation into these potential off-target activities would be essential for a comprehensive understanding of the pharmacological profile of this compound.
Synthesis and Handling of this compound
The synthesis of this compound can be achieved through various established organic chemistry routes. It is important to note that this compound is a flammable liquid and is harmful if swallowed. It can also cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood. The hydrochloride salt is a solid and may be easier to handle for biological assays.[21][22]
Conclusion
This compound represents a promising, yet underexplored, small molecule with a high potential for biological activity, particularly as a monoamine oxidase inhibitor. The structural precedent set by other cyclopropylamine-containing compounds provides a strong rationale for its investigation in the context of neurological disorders. The detailed experimental protocols provided in this guide offer a clear and actionable path for researchers to elucidate the pharmacological properties of this intriguing compound. A thorough investigation of its efficacy, selectivity, and potential neuroprotective effects will be crucial in determining its future as a lead compound in drug discovery.
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1-Methylcyclopropanamine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Methylcyclopropanamine, a structurally unique primary amine, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its compact, strained three-membered ring, combined with the nucleophilic amino group, imparts distinct conformational constraints and metabolic stability to parent molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering insights into its utility as a strategic component in the design and construction of complex molecular architectures and bioactive compounds.
Introduction: The Strategic Value of the 1-Methylcyclopropylamine Moiety
The incorporation of small, strained ring systems into drug candidates is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, in particular, offers a unique combination of rigidity and three-dimensionality. When functionalized with an amino group, as in this compound, it becomes a versatile scaffold for introducing a compact, basic center with a defined spatial orientation. The additional methyl group at the quaternary carbon center further influences the molecule's steric profile and can enhance metabolic stability by blocking potential sites of oxidation.
This guide will delve into the synthetic pathways to access this valuable building block, explore its characteristic chemical transformations, and showcase its application in the synthesis of medicinally relevant compounds.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the cyclopropane ring followed by the introduction or modification of the nitrogen-containing functionality.
From 1-Methylcyclopropanecarboxylic Acid via Curtius or Hofmann Rearrangement
A common and reliable strategy commences with the commercially available or readily synthesized 1-methylcyclopropanecarboxylic acid. This precursor can be converted to this compound via classic rearrangement reactions.
2.1.1. Curtius Rearrangement
The Curtius rearrangement provides a robust method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3]
Conceptual Workflow: Curtius Rearrangement
Caption: Curtius rearrangement workflow for this compound synthesis.
Step-by-Step Protocol (Illustrative):
-
Acyl Azide Formation: 1-Methylcyclopropanecarboxylic acid is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or directly to the acyl azide using diphenylphosphoryl azide (DPPA).
-
Rearrangement: The acyl azide is then gently heated in an inert solvent (e.g., toluene or benzene). This induces the rearrangement, with the loss of nitrogen gas, to form 1-methylcyclopropyl isocyanate.
-
Hydrolysis: The resulting isocyanate is hydrolyzed under acidic or basic conditions to yield this compound. Trapping the isocyanate with a carbamate-forming agent (e.g., t-butanol) can provide a protected amine, which can be deprotected in a subsequent step.
2.1.2. Hofmann Rearrangement
Alternatively, the Hofmann rearrangement of 1-methylcyclopropanecarboxamide offers another viable pathway.[4][5][6][7]
Conceptual Workflow: Hofmann Rearrangement
Caption: Hofmann rearrangement workflow for this compound synthesis.
Step-by-Step Protocol (Illustrative):
-
Amide Formation: 1-Methylcyclopropanecarboxylic acid is converted to 1-methylcyclopropanecarboxamide, for example, by reaction with thionyl chloride followed by ammonia.
-
Rearrangement: The amide is treated with bromine in an aqueous solution of sodium hydroxide. The reaction proceeds through an N-bromoamide intermediate, which rearranges to the isocyanate upon heating.
-
Hydrolysis: The isocyanate is subsequently hydrolyzed in situ to afford this compound. Recent advancements have demonstrated an electro-induced Hofmann rearrangement, offering a more environmentally benign approach.[4][5]
Reduction of 1-Methylcyclopropanecarbonitrile
Another efficient route involves the reduction of 1-methylcyclopropanecarbonitrile. The nitrile precursor can be synthesized from the corresponding halide or via other established methods.
Step-by-Step Protocol (Illustrative):
-
Nitrile Synthesis: 1-Methylcyclopropanecarbonitrile can be prepared from 1-bromo-1-methylcyclopropane via nucleophilic substitution with a cyanide salt.
-
Reduction: The nitrile is then reduced to the primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF). Careful quenching of the reaction is necessary to ensure safety and good yields.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N | [6][8] |
| Molecular Weight | 71.12 g/mol | [6][8] |
| CAS Number | 22936-83-0 | [6][8] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | ~70-80 °C (estimated) | |
| Density | ~0.8 g/mL (estimated) |
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR:
-
CH₃ (s): ~1.1-1.3 ppm
-
CH₂ (m): ~0.3-0.8 ppm (diastereotopic protons of the cyclopropane ring)
-
NH₂ (s, broad): ~1.0-2.0 ppm (chemical shift is concentration and solvent dependent)
-
-
¹³C NMR:
-
CH₃: ~20-25 ppm
-
C-NH₂: ~30-35 ppm (quaternary carbon)
-
CH₂: ~10-15 ppm
-
-
IR (Infrared Spectroscopy):
-
N-H stretch: 3300-3500 cm⁻¹ (two bands for a primary amine)
-
C-H stretch (cyclopropane): ~3000-3100 cm⁻¹
-
N-H bend (scissoring): ~1590-1650 cm⁻¹
-
-
Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 71
-
Major Fragments: Loss of a methyl group (m/z = 56), and ring-opening fragmentation pathways. The base peak is often the α-cleavage fragment.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nucleophilicity of the primary amine and the unique electronic properties of the strained cyclopropane ring.
Reactions at the Amino Group
N-Alkylation and N-Acylation:
As a primary amine, this compound readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides, anhydrides, or activated esters to form secondary and tertiary amines, and amides, respectively.[9][10][11][12][13][14][15][16][17] These reactions are fundamental for incorporating the 1-methylcyclopropylamine scaffold into larger molecules.
General Reaction Scheme: N-Functionalization
Caption: N-Alkylation and N-acylation of this compound.
Reactions Involving the Cyclopropane Ring
The strained C-C bonds of the cyclopropane ring can participate in various transformations, particularly under radical or transition-metal-catalyzed conditions.
Ring-Opening Reactions:
The cyclopropylamine moiety can undergo ring-opening reactions, especially upon one-electron oxidation to the corresponding aminium radical cation. This reactivity has been implicated in the metabolism of drugs containing this functional group and can be harnessed for synthetic purposes.
Application as a Building Block in Medicinal Chemistry
The 1-methylcyclopropylamine unit is a valuable "bioisostere" for other small alkyl or cycloalkyl groups, offering a distinct vector for substitution and a means to fine-tune lipophilicity and metabolic stability.
Case Study: Quinolone Antibiotics
A significant application of cyclopropylamines is in the synthesis of quinolone and fluoroquinolone antibiotics.[1][18][19][20][21] The cyclopropyl group at the N-1 position of the quinolone core is crucial for potent antibacterial activity. While ciprofloxacin contains an unsubstituted cyclopropylamine, the use of substituted analogs like this compound allows for the exploration of structure-activity relationships.
The synthesis typically involves the nucleophilic aromatic substitution of a halogen at the C-7 position of the quinolone core with this compound.
Synthetic Scheme: Quinolone Antibiotic Analogue
Caption: Synthesis of a quinolone antibiotic analogue.
Safety and Handling
This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][8] It is harmful if swallowed and causes severe skin burns and eye damage.[6][8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering a unique combination of steric and electronic properties. Its synthesis is achievable through established organic transformations, and its reactivity allows for its incorporation into a wide range of molecular scaffolds. The proven utility of the related cyclopropylamine moiety in medicinal chemistry, particularly in the development of antibiotics, underscores the potential of this compound as a key component in the design and synthesis of novel bioactive molecules. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
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An In-Depth Technical Guide to 1-Methylcyclopropanamine: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Strained Scaffold
1-Methylcyclopropanamine, a small, structurally unique primary amine, has emerged as a significant building block in modern medicinal chemistry. Its compact, rigid cyclopropane ring, combined with a reactive amino group, imparts a unique set of physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The inherent ring strain of the cyclopropane moiety not only influences the molecule's conformation and electronics but also presents distinct metabolic characteristics, making it a valuable scaffold for overcoming common challenges in drug development, such as metabolic instability.[1]
This technical guide provides a comprehensive overview of the current state of research on this compound, delving into its synthesis, chemical properties, biological activities, and therapeutic potential. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a thorough understanding of this versatile molecule, underpinned by field-proven insights and authoritative references.
Chemical Properties and Identification
This compound is a colorless liquid at room temperature with the chemical formula C₄H₉N and a molecular weight of 71.12 g/mol .[2] It is a flammable and corrosive compound requiring careful handling in a laboratory setting.[2] The hydrochloride salt, this compound hydrochloride, is a more stable, solid form commonly used in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| CAS Number | 22936-83-0 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available |
Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the choice of method often depending on the desired scale, available starting materials, and required purity. A prevalent method involves the reaction of a nitrile with an organometallic reagent, a variation of the Kulinkovich-Szymoniak reaction.[3]
Experimental Protocol: Synthesis of (1-Cyclopropyl-1-methyl)ethylamine hydrochloride
This protocol is adapted from a patented method for the synthesis of a closely related compound, which can be conceptually applied to the synthesis of this compound starting from the appropriate nitrile.[4]
Step 1: Synthesis of (1-Cyclopropyl-1-methyl)ethylamine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve anhydrous cerium trichloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -70°C and -80°C using a dry ice/acetone bath.
-
Slowly add a solution of methyl lithium in diethyl ether dropwise to the cooled cerium trichloride solution, maintaining the temperature below -70°C. Stir the mixture for 30 minutes to 4 hours.
-
To this mixture, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, again ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-30°C) and stir for an additional 0.5 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the careful addition of aqueous ammonium hydroxide.
-
Filter the resulting suspension and wash the filter cake with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude (1-cyclopropyl-1-methyl)ethylamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude (1-cyclopropyl-1-methyl)ethylamine in ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution.
-
A precipitate of (1-cyclopropyl-1-methyl)ethylamine hydrochloride will form. Continue bubbling HCl gas until no further precipitation is observed.
-
Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to yield the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound hydrochloride.
Biological Activity and Mechanism of Action
The primary biological targets of cyclopropylamine derivatives, including this compound, are flavoenzymes, most notably Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).[] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, respectively.
Monoamine Oxidase (MAO) Inhibition
MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.
The mechanism of MAO inhibition by cyclopropylamines is often irreversible and mechanism-based. It is proposed to involve a single-electron transfer from the nitrogen of the cyclopropylamine to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This generates a radical cation intermediate, which can lead to the opening of the strained cyclopropane ring and subsequent covalent modification of the FAD cofactor, thereby inactivating the enzyme.
Proposed Mechanism of MAO Inhibition
Caption: Proposed mechanism-based inhibition of MAO by this compound.
Pharmacokinetics and Therapeutic Applications
The incorporation of the cyclopropyl moiety can significantly influence the pharmacokinetic profile of a drug candidate.[1] Generally, the cyclopropane ring is more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved metabolic stability and a longer in vivo half-life. However, the metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates.
While a detailed in vivo pharmacokinetic profile for this compound is not publicly available, the general properties of cyclopropylamine-containing compounds suggest that it would be readily absorbed and distributed. Its metabolic fate would likely involve N-dealkylation or other phase I and phase II transformations.
The ability of this compound derivatives to inhibit MAO and LSD1 has positioned them as promising candidates for the treatment of a range of diseases.
-
Depression and Neurological Disorders: As MAO inhibitors, these compounds have the potential to be developed as antidepressants and for the treatment of Parkinson's disease.[6]
-
Oncology: LSD1 is overexpressed in several cancers, and its inhibition has been shown to have anti-proliferative effects. Cyclopropylamine-based LSD1 inhibitors are being actively investigated as potential cancer therapeutics.
-
Other Applications: The unique structural and electronic properties of this compound make it a versatile intermediate for the synthesis of a wide array of other biologically active molecules.
Challenges and Future Directions
Despite the promise of this compound and its derivatives, several challenges remain. The synthesis of substituted cyclopropylamines can be complex, and achieving high stereoselectivity is often a significant hurdle. Furthermore, the potential for the formation of reactive metabolites from the cyclopropylamine moiety requires careful toxicological evaluation during drug development.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods for this compound and its derivatives.
-
A more detailed investigation into the in vivo pharmacokinetic and pharmacodynamic properties of this compound itself.
-
The design and synthesis of novel this compound-containing compounds with improved potency and selectivity for their biological targets.
-
A thorough evaluation of the safety profile of this class of compounds, with a particular focus on their metabolic fate and potential for bioactivation.
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An In-depth Technical Guide to the Safe Handling of 1-Methylcyclopropanamine
This guide provides comprehensive safety and handling protocols for 1-Methylcyclopropanamine, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Introduction: Understanding the Hazard Profile
This compound (CAS No: 22936-83-0) is a highly reactive and hazardous chemical compound.[1][2] Its structural features, a primary amine on a strained cyclopropyl ring, contribute to its significant reactivity and potential for hazardous reactions. This guide will detail the necessary precautions for its safe handling, storage, and disposal, as well as emergency procedures in case of accidental exposure. It is imperative that all personnel handling this substance are thoroughly familiar with its Safety Data Sheet (SDS) and the procedures outlined in this document.[3]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The primary hazards associated with this compound are its high flammability, acute toxicity, and severe corrosivity.
GHS Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
These classifications necessitate stringent safety protocols to prevent ignition, ingestion, and contact with skin and eyes.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for anticipating potential hazards.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | [1][2] |
| Molecular Weight | 71.121 g/mol | [1] |
| Boiling Point | 60.9 ± 8.0 °C at 760 mmHg | [1] |
| Flash Point | -30.5 ± 9.7 °C | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 189.5 ± 0.1 mmHg at 25°C | [1] |
The low flash point indicates that this substance can be easily ignited at room temperature.[1] All work should be conducted in a well-ventilated area, away from any potential sources of ignition.[4][5]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to minimize the inhalation of its vapors.[4][6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable and toxic vapors.[6][7]
-
Grounding: To prevent ignition from static electricity, all metal equipment used for handling and storage should be properly grounded.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.[3][6][7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[8][9]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9][10]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a respirator may be necessary.[7]
Caption: Required PPE for handling this compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid Incompatibilities: Keep this compound away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4]
-
Inert Atmosphere: Due to its air sensitivity, it should be stored and handled under an inert atmosphere, such as nitrogen or argon.[4][11]
-
Spark-Proof Tools: Use only non-sparking tools when handling this substance to prevent ignition.[4][5]
-
Avoid Static Discharge: Take precautionary measures against static discharge.[4][5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood.
Storage
-
Ventilation: Store in a cool, dry, and well-ventilated area.[7]
-
Container: Keep the container tightly closed.[5]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4][5]
Caption: Workflow for safe handling and storage.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spills and Leaks
-
Evacuate: Evacuate all personnel from the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Use an inert absorbent material to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material into a sealed container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and water. Seek immediate medical attention.[3][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Dispose of in a suitable, closed container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Professional Service: It is recommended to use a licensed professional waste disposal service.[8]
Conclusion
This compound is a valuable chemical for research and development, but its hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its chemical nature, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive safety culture is the cornerstone of a successful and secure research environment.[14]
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A Technical Guide to the Commercial Availability and Procurement of 1-Methylcyclopropanamine for Research and Development
Abstract: This guide provides a comprehensive overview of 1-Methylcyclopropanamine, a valuable building block for researchers, scientists, and drug development professionals. It details the compound's significance, its commercially available forms, and a curated list of representative suppliers. Furthermore, this document outlines a robust workflow for procurement, quality control, and safe handling, designed to ensure scientific integrity and experimental success.
Introduction: The Value of a Strained Ring
This compound is a primary amine featuring the cyclopropane moiety, a small, highly strained three-membered ring. In modern medicinal chemistry, the cyclopropyl group is a "versatile player" frequently incorporated into drug molecules to enhance critical properties.[1] Its rigid structure and unique electronic character can lead to improved potency, increased metabolic stability, reduced off-target effects, and better membrane permeability.[1] As a result, small amine building blocks like this compound are crucial starting materials in the synthesis of novel therapeutic agents, including antidepressants and antivirals.[2]
This guide focuses on the practical aspects of acquiring this reagent, ensuring researchers can confidently source and utilize it in their discovery programs.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |
| Structure | CC1(N)CC1 | CC1(N)CC1.[H]Cl |
| CAS Number | 22936-83-0[3][4] | 88887-87-0[5][6] |
| Molecular Formula | C₄H₉N | C₄H₁₀ClN[6] |
| Molecular Weight | 71.12 g/mol [3] | 107.58 g/mol [6][7] |
| Physical State | Liquid[8] | Solid, white to light yellow powder/crystal[7] |
| Boiling Point | 58-60 °C[8] | N/A |
| Melting Point | N/A | 197-201 °C[7] |
| Flash Point | -31 °C[4] | N/A |
| Key Synonyms | 1-Amino-1-methylcyclopropane[4] | (1-Methylcyclopropyl)amine Hydrochloride[7] |
Commercial Forms and Quality Considerations
While the free base is the parent compound, it is commercially most often supplied as its hydrochloride (HCl) salt.[5][6][7][9] There are sound chemical reasons for this:
-
Enhanced Stability: The salt form is typically a stable, crystalline solid, which is less volatile and easier to handle and weigh accurately compared to the low-boiling point, flammable liquid free base.[7][8]
-
Reduced Reactivity: The protonated amine of the salt is less nucleophilic and less prone to degradation via air exposure (e.g., reaction with CO₂). Suppliers note the HCl salt can be air-sensitive and hygroscopic, necessitating storage under an inert atmosphere.[7]
Purity levels from commercial suppliers generally range from 95% to over 98%.[6][7] However, a critical aspect of procurement is verifying the quality of the material. Some large suppliers, particularly for niche or "early discovery" building blocks, sell products on an "as-is" basis. For example, Sigma-Aldrich's AldrichCPR line explicitly states that they do not collect analytical data and the buyer assumes full responsibility for confirming the product's identity and purity.[5]
This underscores a core principle for any research application: independent analytical verification is non-negotiable. Upon receipt, researchers should perform their own quality control, such as NMR or LC-MS, to confirm the structure and purity of the material before committing it to a synthetic route.
Representative Commercial Suppliers
The following table lists several vendors known to supply this compound, primarily in its hydrochloride form. This list is not exhaustive but represents a range of common sources for research-scale quantities.
Table 2: Commercial Supplier Overview for this compound Hydrochloride
| Supplier | Product Number (Example) | CAS Number | Stated Purity | Notes |
| Tokyo Chemical Industry (TCI) | M3691[7] | 88887-87-0 | >98.0% (Titration)[7] | Provides specifications including melting point and NMR confirmation.[7] |
| Sigma-Aldrich (Merck) | AldrichCPR Product[5] | 88887-87-0 | Not specified | Sold "as-is" without analytical data; buyer must verify identity/purity.[5] |
| AChemBlock | F-4521[6] | 88887-87-0 | 95%[6] | Marketed as a building block for research. |
| Molbase | N/A | 22936-83-0 | Typically ≥98% | A platform listing multiple, often international, suppliers like Hangzhou J&H Chemical.[10] |
| BOC Sciences | N/A | 22936-83-0 | Inquire | Listed as a chemical manufacturer and supplier.[4] |
Procurement and Quality Control Workflow
A systematic approach to procurement is essential for ensuring both safety and experimental validity. The following workflow details the critical steps from initial supplier evaluation to final material acceptance.
Figure 1. A validated workflow for the procurement and quality assurance of this compound.
Safety, Handling, and Storage
This compound and its salts must be handled with appropriate caution. The free base is classified as a highly flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[3]
Core Handling Protocols:
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a flame-retardant lab coat.[12]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and grounded equipment to prevent static discharge.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[11]
Storage:
-
The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8]
-
Store in a cool, dry, and well-ventilated place, typically refrigerated at 2–8 °C.[8]
Conclusion
This compound is a readily accessible chemical building block, primarily available as its more stable hydrochloride salt from a variety of commercial suppliers. For drug discovery professionals, the key to its successful use lies not just in sourcing but in rigorous verification. By implementing a systematic procurement workflow that includes mandatory in-house quality control, researchers can ensure the identity and purity of the material, thereby safeguarding the integrity of their synthetic chemistry and the reliability of their downstream results.
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Methodological & Application
Application Notes and Protocols: Synthetic Routes for Functionalized 1-Methylcyclopropanamine Analogs
Introduction: The Rising Prominence of the 1-Methylcyclopropanamine Scaffold in Drug Discovery
The this compound moiety is a privileged structural motif in modern medicinal chemistry.[1][2] Its unique combination of a strained three-membered ring and a basic amino group imparts a fascinating conformational rigidity and stereochemical complexity to bioactive molecules.[1][2] This compact, three-dimensional scaffold can serve as a bioisosteric replacement for larger, more flexible groups, often leading to improved metabolic stability, enhanced binding affinity, and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. The inherent ring strain of the cyclopropane ring also influences the electronics of adjacent functional groups, offering a unique tool for modulating the physicochemical properties of drug candidates.[2] Consequently, the development of efficient and versatile synthetic routes to access functionalized this compound analogs is of paramount importance to researchers in drug development.[1][3] This application note provides a detailed overview of key synthetic strategies, complete with mechanistic insights and step-by-step protocols, to empower researchers in their quest for novel therapeutics.
Strategic Approaches to the Synthesis of this compound Analogs
The construction of the sterically demanding and functionally dense this compound core requires specialized synthetic methodologies. This guide will focus on three prominent and highly effective strategies:
-
The Kulinkovich-Szymoniak Reaction: A powerful titanium-mediated approach for the direct synthesis of primary cyclopropylamines from nitriles.
-
Transition-Metal-Catalyzed Cyclopropanation: Versatile methods employing metal carbenoids for the construction of the cyclopropane ring.
-
Ring-Closing Metathesis (RCM): A strategic approach for the synthesis of cyclic amines that can be precursors to or incorporate the cyclopropylamine motif.
The Kulinkovich-Szymoniak Reaction: A Direct Route to Primary Cyclopropylamines
The Kulinkovich-Szymoniak reaction is a modification of the original Kulinkovich reaction, which traditionally synthesizes cyclopropanols from esters.[4][5] This powerful transformation utilizes a titanium(IV) alkoxide and a Grignard reagent to convert nitriles directly into primary cyclopropylamines, providing a highly efficient entry point to the target scaffold.[6][7]
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with at least two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide).[4][6] This highly reactive intermediate then undergoes nucleophilic addition to the nitrile, forming an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), facilitates the ring closure and release of the primary cyclopropylamine.[6]
Caption: Figure 1. Simplified mechanism of the Kulinkovich-Szymoniak reaction.
Experimental Protocol: Synthesis of 1-Arylcyclopropanamine
This protocol is adapted from the work of Bertus and Szymoniak.[6]
Materials:
-
Aryl Cyanide (e.g., Benzonitrile) (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.2 eq)
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether) (2.4 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the aryl cyanide (1.0 eq) and anhydrous diethyl ether to a dry round-bottom flask.
-
Titanium Reagent Addition: Cool the solution to 0 °C in an ice bath and add titanium(IV) isopropoxide (1.2 eq) dropwise with stirring.
-
Grignard Reagent Addition: Slowly add ethylmagnesium bromide (2.4 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The solution will typically change color.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Lewis Acid Treatment: Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.5 eq) dropwise. A precipitate may form.
-
Quenching and Work-up: After stirring for an additional 30 minutes at 0 °C, quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Basification and Second Extraction: Make the aqueous layer basic (pH > 10) by the addition of solid NaOH or a concentrated NaOH solution. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers from the second extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-arylcyclopropanamine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Starting Material | Product | Yield (%) | Diastereoselectivity (if applicable) |
| Benzonitrile | 1-Phenylcyclopropanamine | 75-85 | N/A |
| 4-Methoxybenzonitrile | 1-(4-Methoxyphenyl)cyclopropanamine | 70-80 | N/A |
| Propionitrile | 1-Ethylcyclopropanamine | 65-75 | N/A |
Table 1. Representative yields for the Kulinkovich-Szymoniak synthesis of primary cyclopropylamines.
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal-catalyzed reactions offer a broad and versatile platform for the synthesis of cyclopropanes.[8] These methods typically involve the reaction of an alkene with a metal carbene, generated in situ from a diazo compound or a dihaloalkane.[8][9]
Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazo Compounds
Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes.[8] These electrophilic carbenes readily react with alkenes to form cyclopropanes. Asymmetric versions of this reaction have been developed using chiral rhodium catalysts, enabling the enantioselective synthesis of cyclopropane derivatives.[8][10]
Caption: Figure 2. Rhodium-catalyzed cyclopropanation with a diazo compound.
Experimental Protocol: Asymmetric Synthesis of a Chiral Cyclopropane Carboxylate
This protocol is a general representation of asymmetric cyclopropanation reactions.[8][10][11]
Materials:
-
Styrene (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.1 eq)
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.5-2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Argon or nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the chiral rhodium(II) catalyst and anhydrous DCM.
-
Substrate Addition: Add styrene (1.0 eq) to the catalyst solution.
-
Diazo Compound Addition: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of styrene.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired chiral cyclopropane carboxylate. The carboxylate can then be converted to the corresponding amine via a Curtius rearrangement or other standard transformations.
| Alkene | Diazo Compound | Catalyst | Yield (%) | ee (%) |
| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85-95 | >95 |
| 1-Octene | tert-Butyl diazoacetate | Chiral Ru-pybox | 80-90 | 90-98 |
Table 2. Representative data for asymmetric cyclopropanation reactions.
Ring-Closing Metathesis (RCM) in the Synthesis of Cyclopropylamine Precursors
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic olefins, catalyzed by ruthenium or molybdenum complexes, such as Grubbs' or Schrock's catalysts.[12][13] While not a direct method for forming the cyclopropane ring itself, RCM can be strategically employed to construct cyclic precursors that can be further elaborated to introduce the desired this compound functionality.[14][15] For instance, a diene-containing amine can be cyclized via RCM to form a cyclic amine, which can then undergo subsequent reactions to build the cyclopropane ring.
Caption: Figure 3. Strategic workflow employing RCM for cyclopropylamine synthesis.
Experimental Protocol: RCM Synthesis of N-Boc-3-pyrroline
This protocol is based on a procedure from Organic Syntheses.[16]
Materials:
-
N-Boc-diallylamine (1.0 eq)
-
Grubbs' First Generation Catalyst (1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Argon or nitrogen atmosphere setup
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve N-Boc-diallylamine in anhydrous DCM (to a concentration of 0.1-0.4 M).
-
Catalyst Addition: Add Grubbs' First Generation Catalyst to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction is driven by the release of ethylene gas.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-pyrroline. This intermediate can then be subjected to further synthetic steps, such as Simmons-Smith cyclopropanation of the double bond, to generate the desired cyclopropane-fused ring system.
| Diene Substrate | Catalyst | Solvent | Yield (%) |
| N-Boc-diallylamine | Grubbs' I | DCM | 90-95 |
| N-Ts-diallylamine | Grubbs' II | Toluene | 85-92 |
Table 3. Representative yields for RCM of diallylamine derivatives.
Conclusion
The synthesis of functionalized this compound analogs is a dynamic and evolving field, driven by the significant impact of this scaffold in drug discovery. The Kulinkovich-Szymoniak reaction offers a direct and efficient route to primary cyclopropylamines from readily available nitriles. Transition-metal-catalyzed cyclopropanations provide a versatile and powerful means to construct the cyclopropane ring with high levels of stereocontrol. Furthermore, ring-closing metathesis presents a strategic avenue for the synthesis of complex cyclic precursors. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the overall synthetic strategy. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries, facilitating the exploration of this important chemical space.
References
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Title: Kulinkovich reaction. Source: Wikipedia. URL: [Link]
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Title: Synthesis of cyclopropylamines from cyclopropanols and amines. Source: ResearchGate. URL: [Link]
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Title: Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Source: RSC Publishing. URL: [Link]
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Title: 1 Asymmetric Cyclopropanation. Source: Wiley-VCH. URL: [Link]
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Title: TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Source: Purdue University Graduate School. URL: [Link]
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Title: ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Source: Purdue University Graduate School. URL: [Link]
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Title: Activation of cyclopropanes by transition metals. Source: Wikipedia. URL: [Link]
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Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Longdom Publishing. URL: [Link]
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Title: Ring-closing metathesis. Source: Wikipedia. URL: [Link]
-
Title: A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Source: RSC Publishing. URL: [Link]
-
Title: Cyclopropene-Templated Assembly of Medium Cycles via Ru-Catalyzed Ring-Closing Metathesis. Source: PubMed. URL: [Link]
-
Title: Ring Closing Metathesis (RCM). Source: Organic Chemistry Portal. URL: [Link]
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Title: this compound. Source: PubChem, NIH. URL: [Link]
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Title: Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Asymmetric synthesis of highly substituted chiral cyclopropanes. Source: ResearchGate. URL: [Link]
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Title: Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Source: Organic Syntheses Procedure. URL: [Link]
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Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Source: MDPI. URL: [Link]
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Title: (1-Methylcyclopropyl)amine hydrochloride. Source: PubChem. URL: [Link]
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Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Source: PMC, PubMed Central. URL: [Link]
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI. URL: [Link]
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Title: Amine Synthetic Pathways PART 1 | organic chemistry. Source: YouTube. URL: [Link]
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- 15. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Methylcyclopropanamine in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Small, strained ring systems have emerged as a compelling class of building blocks, offering unique three-dimensional topologies that can effectively probe the chemical space of biological targets. Among these, the cyclopropylamine moiety has garnered significant attention. This guide focuses on a specific, yet versatile, derivative: 1-Methylcyclopropanamine .
The inherent ring strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, imparts a unique reactivity and conformational rigidity to molecules that incorporate this scaffold.[1] The addition of a methyl group at the C1 position, directly attached to the amino group, further refines its steric and electronic properties. This guide will provide an in-depth exploration of the strategic applications of this compound in medicinal chemistry, detailing its role as a bioisostere, a building block for novel scaffolds, and a modulator of physicochemical properties. We will delve into the causality behind its use, provide detailed experimental protocols, and present data-driven insights to empower researchers in their drug development endeavors.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties of this compound is crucial before its incorporation into a synthetic workflow.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉N | PubChem[2] |
| Molecular Weight | 71.12 g/mol | PubChem[2] |
| IUPAC Name | 1-methylcyclopropan-1-amine | PubChem[2] |
| CAS Number | 22936-83-0 | PubChem[2] |
| Boiling Point | ~50°C | Longdom Publishing[1] |
| Density | 0.84 g/cm³ | Longdom Publishing[1] |
| SMILES | CC1(CC1)N | PubChem[2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
GHS Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of this compound is also commercially available and may offer advantages in terms of stability and ease of handling.[3]
Strategic Applications in Medicinal Chemistry
The utility of this compound in drug design stems from its unique structural and electronic features. The strained cyclopropane ring and the primary amine offer a versatile platform for chemical modification and scaffold elaboration.
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful strategy in lead optimization.[4] this compound and its derivatives can serve as effective bioisosteres for various functionalities, offering a means to improve potency, selectivity, and pharmacokinetic properties.
One notable application is the use of a cyclopropylamino acid amide as a surrogate for a 2,3-diaminopyridine core in Bradykinin B1 receptor antagonists.[5] This substitution not only maintained potent binding affinity but also led to significant improvements in oral bioavailability and metabolic stability by removing the labile diaminopyridine moiety.[5] This strategy addressed the issue of reactive metabolite formation, a common hurdle in drug development.[5]
Similarly, the concept of "scaffold hopping," where the core structure of a molecule is replaced with a novel chemotype, can be facilitated by fragments like this compound.[6] This approach allows for the exploration of new intellectual property space and the discovery of compounds with improved drug-like properties.
Modulation of Physicochemical Properties
The introduction of the 1-methylcyclopropyl group can significantly impact a molecule's physicochemical properties, which in turn influences its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Lipophilicity: The small, aliphatic nature of the 1-methylcyclopropyl group can modulate lipophilicity (LogP), a critical parameter for membrane permeability and target engagement.
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains. However, the potential for α-carbon oxidation of cycloalkyl amines, leading to the formation of reactive iminium ions or aldehyde metabolites, should be considered, although evidence for significant toxicity is rare.[7]
-
pKa: The basicity of the amine can be fine-tuned through substitution on the cyclopropane ring or the nitrogen atom, influencing its ionization state at physiological pH and thereby affecting its solubility and interaction with biological targets.
As a Versatile Synthetic Building Block
This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine can readily participate in a wide range of chemical transformations, including:
-
Amide bond formation
-
Reductive amination
-
N-alkylation and N-arylation
-
Formation of sulfonamides and ureas
These reactions allow for the facile incorporation of the 1-methylcyclopropyl moiety into diverse molecular scaffolds, enabling the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving this compound.
Protocol 1: Amide Coupling via TBTU
This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent.
Workflow Diagram:
Caption: Workflow for TBTU-mediated amide coupling.
Materials:
-
Carboxylic acid of interest
-
This compound
-
TBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add TBTU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol outlines the synthesis of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent, sodium triacetoxyborohydride (STAB).
Workflow Diagram:
Caption: Workflow for reductive amination using STAB.
Materials:
-
Aldehyde or ketone of interest
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE or THF.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique conformational constraints, coupled with its ability to serve as a bioisosteric replacement and modulate physicochemical properties, make it an attractive scaffold for the design of novel therapeutics. The protocols provided herein offer a starting point for the incorporation of this moiety into drug discovery programs. As with any reactive chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in the laboratory. The continued exploration of small, strained ring systems like this compound will undoubtedly contribute to the development of the next generation of innovative medicines.
References
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- 2. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 1-Methylcyclopropanamine in Transition Metal Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Profile of 1-Methylcyclopropanamine
This compound is a fascinating small molecule that holds significant potential in modern synthetic chemistry, particularly in the realm of transition metal catalysis. Its structure, combining a strained three-membered ring with a primary amine, imparts a unique set of steric and electronic properties. The cyclopropyl group, with its high degree of s-character in the C-C bonds, behaves in some respects like an unsaturated system, influencing the reactivity of the adjacent amino group.
While traditionally viewed as a substrate or coupling partner, particularly in C-N bond formation, the role of this compound in catalytic cycles is more nuanced. Upon coordination to a transition metal center, it functions as a transient ligand, directly participating in the key steps of the catalytic cycle. Understanding this dual role is critical for leveraging its full synthetic potential. These notes will provide an in-depth guide to the application of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the synthesis of N-aryl-1-methylcyclopropanamines, a motif of growing importance in medicinal chemistry.[1]
Core Application: Palladium-Catalyzed N-Arylation
The synthesis of N-aryl cyclopropylamines is a challenging transformation.[2][3][4][5] The high ring strain of the cyclopropyl group can lead to side reactions, such as ring-opening, under harsh reaction conditions.[2] However, the development of sophisticated palladium catalyst systems has enabled the efficient coupling of this compound with a wide range of aryl and heteroaryl halides.
Causality in Catalyst and Ligand Selection
The success of the N-arylation of this compound is highly dependent on the choice of the palladium precatalyst and the ancillary phosphine ligand. The primary challenge is to facilitate the C-N reductive elimination from the palladium center, which is often the rate-limiting step.
-
Role of Bulky, Electron-Rich Ligands: Ligands such as tBuBrettPhos and adamantyl-substituted ylide-functionalized phosphines (YPhos) have proven to be highly effective.[4][6] Their large steric bulk promotes the reductive elimination step by creating a sterically congested metal center. Furthermore, their strong electron-donating ability increases the electron density on the palladium, which also facilitates the final bond-forming step.
-
Importance of Precatalysts: The use of air-stable palladium precatalysts, such as [(tBuBrettPhos)Pd(allyl)]OTf, is highly recommended for reproducibility and ease of handling.[2][4] These precatalysts are readily activated in situ to generate the active Pd(0) species.
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization may be necessary for specific substrates.
Protocol 1: Synthesis of this compound
While commercially available, this compound can also be synthesized from 1-methylcyclopropanecarboxylic acid via a Curtius rearrangement.
Step 1: Synthesis of 1-Methylcyclopropanecarbonyl Chloride
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Methylcyclopropyl Isocyanate
-
Dissolve the crude 1-methylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous toluene (0.5 M).
-
Add a solution of sodium azide (1.5 eq) in water (minimal amount to dissolve).
-
Heat the biphasic mixture to 80 °C and stir vigorously for 3 hours.
-
Carefully separate the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting toluene solution of the isocyanate is used directly in the next step. Caution: Azides are potentially explosive.
Step 3: Hydrolysis to this compound
-
To the toluene solution of 1-methylcyclopropyl isocyanate, add 3 M hydrochloric acid (3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Basify the aqueous layer with 6 M sodium hydroxide until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain this compound.
Protocol 2: Palladium-Catalyzed N-Arylation of this compound with an Aryl Chloride
This protocol is adapted from literature procedures for the monoarylation of cyclopropylamine.[6]
Materials:
-
Aryl chloride (1.0 eq)
-
This compound (1.2 eq)
-
[(tBuBrettPhos)Pd(allyl)]OTf (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene (0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, sodium tert-butoxide, and the aryl chloride.
-
Evacuate and backfill the flask with the inert gas (3 cycles).
-
Add anhydrous toluene, followed by this compound via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 60 °C) to drive it to completion if necessary.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative N-Arylation Reactions
The following table summarizes typical reaction conditions and yields for the N-arylation of cyclopropylamines, which are expected to be similar for this compound.
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | [Pd]·adYPhos (1.0) | adYPhos | K-OtBu | Toluene | RT | 16 | 95 | [6] |
| 4-Chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf (1.0) | tBuBrettPhos | NaOtBu | Toluene | 100 | 1 | 94 | [2] |
| 4-Bromobenzonitrile | (PtBu₃)Pd(crotyl)Cl (1.0) | PtBu₃ | NaOtBu | Toluene | 80 | 1 | 99 | [2] |
| 2-Bromopyridine | [(BrettPhos)Pd(crotyl)]OTf (1.0) | BrettPhos | NaOtBu | Toluene | 80 | 18 | 85 | [2] |
Self-Validating Systems and Troubleshooting
-
Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. Alternatively, increasing the temperature may improve the conversion rate. Ensure that the reagents and solvent are anhydrous, as water can deactivate the catalyst.
-
Formation of Diarylated Product: To minimize the formation of the diarylated product, use a slight excess of the amine (1.1-1.2 equivalents). Using a highly sterically hindered phosphine ligand can also disfavor the second amination.[2]
-
Decomposition of the Amine: If ring-opening or other decomposition pathways are observed, consider using milder reaction conditions (lower temperature, weaker base).
Future Outlook: this compound as a Directing Group
While its primary application to date has been as a nucleophile, the potential for this compound to act as a directing group in C-H activation is an intriguing area for future research.[7][8][9] The nitrogen atom could coordinate to a transition metal, such as rhodium or ruthenium, positioning the catalyst for the selective functionalization of a C-H bond on an adjacent aromatic ring. This would open up new avenues for the synthesis of complex, polysubstituted aromatic compounds.
References
-
Kinzel, T., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(7), 1442–1445. Available at: [Link]
-
Gildner, P. G., et al. (2016). ChemInform Abstract: Palladium-Catalyzed N-Arylation of Cyclopropylamines. ChemInform, 47(36). Available at: [Link]
-
Colacot, T. J., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(7), 1442–1445. Available at: [Link]
-
Kinzel, T., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed, 26959551. Available at: [Link]
-
Knecht, N., et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 80(23), 11894–11902. Available at: [Link]
-
Couto, I., et al. (n.d.). Chemistry of early transition metal cyclopropyl alkyl complexes. ResearchGate. Available at: [Link]
-
Daugulis, O., et al. (2015). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 48(4), 1004–1016. Available at: [Link]
-
Yoshino, T., & Matsunaga, S. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 7(12), 372. Available at: [Link]
-
Lautens, M., & Roy, A. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
Maiti, D., et al. (2018). Imine as a linchpin approach for meta-C–H functionalization. Nature Communications, 9(1), 1817. Available at: [Link]
-
Daugulis, O. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2302–2313. Available at: [Link]
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- 5. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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analytical methods for the quantification of 1-Methylcyclopropanamine
An In-Depth Guide to the Quantitative Analysis of 1-Methylcyclopropanamine
Authored by: A Senior Application Scientist
Abstract
This compound is a primary amine featuring a strained cyclopropyl ring, a structural motif of increasing importance in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including high polarity, basicity, and volatility, present distinct challenges for accurate and robust quantification. This technical guide provides a comprehensive overview of the primary analytical strategies for the determination of this compound in diverse matrices, from active pharmaceutical ingredients (APIs) to complex biological samples. We will delve into the mechanistic basis for method selection, offering detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.
The Analytical Challenge: Understanding this compound
The successful quantification of this compound (MW: 71.12 g/mol , Formula: C₄H₉N) requires a nuanced understanding of its chemical nature.[3] Several properties make its direct analysis problematic:
-
High Polarity and Basicity: The primary amine group (-NH₂) is highly polar and acts as a Lewis base. In gas chromatography, this leads to strong interactions with active silanol groups on the surface of GC inlet liners and columns, resulting in poor peak shape (tailing), low response, and poor reproducibility.[4]
-
Volatility: As a small molecule, it is sufficiently volatile for GC analysis. However, this volatility can also lead to sample loss during preparation steps if not handled correctly.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering direct quantification by HPLC-UV insensitive and impractical for trace-level analysis.[5][6]
These challenges necessitate specific analytical strategies, primarily focused on either mitigating the polarity for GC analysis through derivatization or employing highly selective and sensitive detection methods like mass spectrometry.
Strategic Approaches to Quantification
Two primary chromatographic techniques have proven effective for the quantification of this compound. The choice between them depends critically on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): Ideal for analyzing volatile compounds. To overcome the challenges of polarity, chemical derivatization is almost always required. This process replaces the active hydrogens on the amine group with a non-polar functional group, improving volatility and chromatographic performance dramatically.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates. It circumvents the issues of volatility and polarity by analyzing the compound in the liquid phase and using the mass spectrometer's specificity to isolate it from matrix interferences.[9]
Protocol I: Quantification by GC-MS following Derivatization
This method is highly suitable for the analysis of this compound in bulk materials, reaction mixtures, and other relatively clean matrices. Derivatization with an acylating agent, such as isobutyl chloroformate, converts the polar primary amine into a less polar, more stable carbamate derivative, which exhibits excellent chromatographic behavior.
Causality of Experimental Choices
-
Derivatization: Acylation is chosen to cap the highly polar N-H bonds. The resulting carbamate is significantly less polar, preventing interactions with the GC system and producing sharp, symmetrical peaks.[10]
-
GC Column: A mid-polarity column (e.g., DB-5ms or similar) is selected as it provides excellent resolution for a wide range of derivatized compounds.
-
Mass Spectrometry (MS) Detection: MS provides high selectivity. Operating in Selected Ion Monitoring (SIM) mode allows for the monitoring of specific fragment ions of the derivatized analyte, dramatically improving the signal-to-noise ratio and lowering detection limits.
Experimental Workflow Diagram
Caption: Workflow for Derivatization-GC-MS analysis.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL stock solution of this compound hydrochloride in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in dichloromethane.
-
-
Sample Preparation and Derivatization:
-
To 100 µL of each standard or sample solution in a 2 mL vial, add 50 µL of pyridine (acts as an acid scavenger).
-
Add 50 µL of isobutyl chloroformate.
-
Cap the vial immediately and vortex for 30 seconds.
-
Heat the vial at 50°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to quench the reaction, and vortex.
-
Allow the layers to separate. Carefully transfer the top organic layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the isobutyl N-(1-methylcyclopropyl)carbamate derivative.
-
-
Data Analysis:
-
Identify the derivative peak based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples using the linear regression equation from the calibration curve.
-
Protocol II: Quantification by LC-MS/MS
This method is the preferred choice for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates, offering unparalleled sensitivity and selectivity.[9]
Causality of Experimental Choices
-
Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective method to remove the bulk of matrix macromolecules (proteins) that would otherwise interfere with the analysis and foul the LC system.[9]
-
Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d₅) is critical. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects, providing the most accurate correction for sample-to-sample variability.[9]
-
LC Column: A C18 reversed-phase column is used to retain the polar analyte. The use of an ion-pairing agent or an acidic mobile phase (e.g., with formic acid) ensures the amine is in its protonated form, leading to better peak shape.
-
Tandem MS (MS/MS): Detection is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates background noise.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its stable isotope-labeled internal standard (IS) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank, analyte-free biological matrix with appropriate amounts of the analyte stock solution.
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all tubes (except the blank matrix).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to an LC autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Mass Spectrometer: Sciex 6500+ or equivalent.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example Transition for this compound: Q1: 72.1 m/z → Q3: 55.1 m/z
-
Example Transition for IS: Q1: 77.1 m/z → Q3: 60.1 m/z (hypothetical for a d₅ label)
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in unknown samples using the linear regression from the calibration curve.
-
Method Validation and Performance Characteristics
Both protocols must be validated to ensure they are fit for purpose. Key validation parameters should be assessed according to established guidelines. The following table summarizes expected performance characteristics for each method.
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% (≤20% at LLOQ)[9] |
| Inter-day Precision (%CV) | < 15% | < 15% (≤20% at LLOQ)[9] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% (80-120% at LLOQ)[9] |
| Selectivity | High (SIM mode) | Very High (MRM mode) |
| Primary Application | Purity, API analysis | Bioanalysis, trace quantification |
Conclusion
The robust quantification of this compound is readily achievable with the appropriate analytical strategy. For purity assessments and analysis in simple matrices, GC-MS with chemical derivatization offers a reliable and accurate approach by mitigating the compound's inherent polarity. For trace-level quantification in complex biological fluids, LC-MS/MS is the unequivocal method of choice, providing superior sensitivity and selectivity. The detailed protocols and validation insights provided in this guide serve as a comprehensive resource for scientists to develop and implement fit-for-purpose analytical methods for this important chemical entity.
References
-
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. Retrieved from researchgate.net.[11]
-
BenchChem. (n.d.). Application Note: Quantitative Analysis of Cyclopropylamine in Biological Matrices using Cyclopropylamine-d5 as an Internal Standard by LC. Retrieved from benchchem.com.[9]
-
Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia. Retrieved from semanticscholar.org.[12]
-
BenchChem. (n.d.). A Comparative Guide to the Quantification of 1- Methylcyclopentene: GC-MS vs. Derivatization. Retrieved from benchchem.com.[13]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from phenomenex.com.[7]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]
-
National Center for Biotechnology Information. (n.d.). N-Methylcyclopropanamine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]
-
Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from sigmaaldrich.com.[15]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from semanticscholar.org.[8]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Methylcyclopropene (Agricultural Products). Retrieved from mhlw.go.jp.[16]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from researchgate.net.[10]
-
PubChemLite. (n.d.). This compound (C4H9N). Retrieved from pubchemlite.org.[17]
-
Wu, A. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from semanticscholar.org.[4]
-
Food and Agriculture Organization of the United Nations. (2010). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES 1-Methylcyclopropene. Retrieved from fao.org.[18]
-
BenchChem. (n.d.). Literature review of cyclopropylamine-containing compounds in medicinal chemistry. Retrieved from benchchem.com.[1]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from longdom.org.[2]
-
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from jprsolutions.info.[5]
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 1-Ethyl-1-methylcyclopentane Quantification. Retrieved from benchchem.com.[19]
-
El-Hamd MA, et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Molecules. Retrieved from ncbi.nlm.nih.gov.[6]
-
MDPI. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Retrieved from mdpi.com.[20]
-
Google Patents. (n.d.). CN112098535A - Method for detecting 1-methylcyclopropene in crops and application thereof. Retrieved from patents.google.com.[21]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from bre.com.[22]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound Hydrochloride. Retrieved from tcichemicals.com.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound Hydrochloride. Retrieved from tcichemicals.com.
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- 22. bre.com [bre.com]
Application Note & Protocol: Scale-Up Synthesis of 1-Methylcyclopropanamine for Preclinical Studies
Introduction: The Growing Importance of Strained Ring Systems in Drug Discovery
Small, strained ring systems, particularly the cyclopropyl group, have become increasingly prevalent motifs in modern medicinal chemistry. Their unique conformational constraints and electronic properties can impart significant advantages in drug candidates, including enhanced potency, improved metabolic stability, and desirable physicochemical properties. 1-Methylcyclopropanamine, a key building block, offers a rigid scaffold that can be strategically incorporated into active pharmaceutical ingredients (APIs) to fine-tune their biological activity.
The transition from a promising lead compound in discovery to a candidate for preclinical evaluation necessitates a robust and scalable synthetic route for the API.[1][2] This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a process that is amenable to producing the quantities and quality required for preclinical toxicology and pharmacology studies.[][4] We will detail a scientifically sound synthetic strategy, provide a step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical controls.
Synthetic Strategy: A Multi-Step Approach to Quality and Scalability
Several synthetic routes to this compound have been reported. For the purposes of scale-up, a convergent and well-controlled process is paramount. The selected strategy involves a three-step sequence starting from the readily available 1-methylcyclopropanecarboxylic acid. This approach is advantageous due to the commercial availability of the starting material and the well-established transformations involved.
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for this compound Hydrochloride.
This route was chosen for its scalability and the crystalline nature of the final hydrochloride salt, which facilitates purification.
Experimental Protocols
PART 1: Synthesis of 1-Methylcyclopropanecarbonyl Chloride
Rationale: The conversion of the carboxylic acid to the corresponding acid chloride activates the carbonyl group for the subsequent Curtius rearrangement. Thionyl chloride is a cost-effective and efficient reagent for this transformation on a large scale.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1-Methylcyclopropanecarboxylic Acid | ≥98% | Commercially Available |
| Thionyl Chloride (SOCl₂) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Catalytic | Commercially Available |
Protocol:
-
Reactor Setup: A 22 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with 1-methylcyclopropanecarboxylic acid (1.0 kg, 10.0 mol).
-
Solvent Addition: Anhydrous dichloromethane (10 L) is added to the flask, and the mixture is stirred to form a solution.
-
Catalyst Addition: A catalytic amount of N,N-dimethylformamide (10 mL) is added to the stirred solution.
-
Reagent Addition: Thionyl chloride (1.43 kg, 0.88 L, 12.0 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below 30°C. An ice bath may be required for cooling.
-
Reaction Monitoring: The reaction is monitored by gas evolution (HCl and SO₂) and can be checked for completion by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.
-
Solvent Removal: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 1-methylcyclopropanecarbonyl chloride as a pale yellow oil.
PART 2: Curtius Rearrangement to 1-Methylcyclopropyl Isocyanate
Rationale: The Curtius rearrangement provides a reliable method for the conversion of an acid chloride to an isocyanate. The use of sodium azide is a common and scalable approach for this transformation.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1-Methylcyclopropanecarbonyl Chloride | Crude from Part 1 | - |
| Sodium Azide (NaN₃) | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Protocol:
-
Reactor Setup: A 50 L, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (20 L).
-
Azide Suspension: Sodium azide (780 g, 12.0 mol) is carefully added to the toluene to form a suspension.
-
Reagent Addition: The crude 1-methylcyclopropanecarbonyl chloride from Part 1, dissolved in anhydrous toluene (5 L), is added to the stirred suspension of sodium azide at room temperature over 1 hour.
-
Thermal Rearrangement: The reaction mixture is slowly heated to 80-90°C. The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is maintained at this temperature until gas evolution ceases (typically 2-4 hours).
-
Reaction Completion: The reaction is monitored by IR spectroscopy, following the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Filtration: After cooling to room temperature, the reaction mixture is filtered to remove the sodium chloride byproduct and any unreacted sodium azide. The filter cake is washed with fresh toluene. The resulting filtrate containing the 1-methylcyclopropyl isocyanate is used directly in the next step.
PART 3: Hydrolysis and Salt Formation to this compound Hydrochloride
Rationale: Acidic hydrolysis of the isocyanate intermediate yields the free amine, which is subsequently converted to its hydrochloride salt. The hydrochloride salt is typically a stable, crystalline solid, which is ideal for purification and handling in a preclinical setting.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1-Methylcyclopropyl Isocyanate Solution | From Part 2 | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Isopropanol (IPA) | Reagent | Commercially Available |
| Diethyl Ether | Reagent | Commercially Available |
Protocol:
-
Reactor Setup: A 50 L, jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel is charged with the toluene solution of 1-methylcyclopropyl isocyanate from Part 2.
-
Acidic Hydrolysis: Concentrated hydrochloric acid (4 L) is added dropwise to the stirred isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 50°C.
-
Reaction and Distillation: After the addition is complete, the mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis. The toluene is then removed by azeotropic distillation.
-
Workup: The remaining aqueous solution is cooled to 0-5°C and basified to pH >12 with a 50% aqueous solution of sodium hydroxide.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 5 L). The combined organic extracts are dried over anhydrous sodium sulfate.
-
Salt Formation and Crystallization: The dried ether solution is cooled to 0-5°C. A solution of hydrochloric acid in isopropanol (prepared by bubbling HCl gas through isopropanol) is added dropwise with vigorous stirring until the pH of the solution is acidic.
-
Isolation and Drying: The precipitated this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum at 40-50°C to a constant weight.
Process Optimization and Scale-Up Considerations
-
Temperature Control: All steps involving exothermic reactions must be carefully monitored and controlled, especially during scale-up, to ensure safety and prevent byproduct formation.
-
Reagent Purity: The purity of the starting materials and reagents is critical for achieving high yields and a clean product profile.
-
Impurity Profile: Potential impurities should be identified and tracked throughout the process.[] These may include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Solid Form: The crystalline form of the final hydrochloride salt should be controlled to ensure batch-to-batch consistency.[5] Polymorph screening may be necessary.
Characterization and Quality Control
The final product, this compound Hydrochloride, should be characterized using a battery of analytical techniques to confirm its identity, purity, and quality.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC/GC | ≥98.0% |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Elemental Analysis | CHN Analysis | Within ±0.4% of theoretical values |
Safety Precautions
Hazard Overview: this compound and its intermediates are hazardous chemicals. The free amine is a flammable liquid and can cause severe skin burns and eye damage.[6][7] Sodium azide is highly toxic and can form explosive metal azides. Thionyl chloride is corrosive and releases toxic gases upon contact with water.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and appropriate footwear must be worn.[9][10]
-
Respiratory Protection: All operations should be conducted in a well-ventilated fume hood.[9] For larger-scale operations, a supplied-air respirator may be necessary.
Handling and Storage:
-
Handle all reagents and intermediates in a well-ventilated area, away from ignition sources.[6][8][11]
-
Ground and bond all equipment to prevent static discharge.[6][8]
-
Store this compound and its hydrochloride salt in tightly sealed containers in a cool, dry, and well-ventilated area.[6]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[6][10] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6][10] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[6][8] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][11] Rinse mouth with water. Seek immediate medical attention.
Conclusion
The successful scale-up synthesis of this compound is a critical step in advancing drug candidates containing this valuable motif into preclinical development. The protocol outlined in this application note provides a robust and scalable pathway to produce high-quality material. By adhering to the detailed procedures, implementing appropriate process controls, and prioritizing safety, researchers can confidently generate the necessary quantities of this key building block for further investigation.
References
- PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide.
- BOC Sciences. Preclinical Research and Development - CMC.
- Thermo Fisher Scientific.
- Capot Chemical. MSDS of N-methylcyclopropanamine hydrochloride (1:1).
- Fisher Scientific.
- Enamine. Safety Data Sheet - N-methylcyclopropanamine hydrochloride.
- Sterling Pharma Solutions. Six strategies to streamline early phase small molecule API discovery and development.
- Contract Pharma. Strategies for Entering Phase 1 Clinical Development with Limited API.
- Thermo Fisher Scientific.
- de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011, 7, 1314-1317.
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- PubChem. This compound.
Sources
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- 2. contractpharma.com [contractpharma.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Six strategies to streamline early phase small molecule API discovery and development [manufacturingchemist.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclopropanamine
Welcome to the technical support center for the synthesis of 1-methylcyclopropanamine. This resource is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this valuable building block. The unique structural features of this compound, namely the strained three-membered ring, present specific challenges in its synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent strategies for synthesizing this compound are:
-
The Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide: This classic named reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2][3] It is a robust method but requires careful control of reaction conditions.
-
The Kulinkovich-Szymoniak Reaction: This is a titanium-mediated cycloamination of a nitrile.[4][5] It offers a more direct route from commercially available nitriles but involves organometallic reagents that require specific handling techniques.
Q2: Why is the synthesis of cyclopropylamines challenging?
A2: The primary challenge stems from the high ring strain of the cyclopropane ring.[6] This strain makes the ring susceptible to opening under harsh reaction conditions (e.g., strong acid/base, high temperatures). Additionally, the amine functionality can be reactive and may require protection during certain synthetic steps.
Q3: What are the key safety precautions when working with this compound and its intermediates?
A3: this compound is a flammable liquid and can cause severe skin burns and eye damage.[7] Many of the reagents used in its synthesis, such as Grignard reagents and strong bases, are also hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Troubleshooting Guide: The Hofmann Rearrangement Route
This route typically involves two key stages: the formation of 1-methylcyclopropanecarboxamide and its subsequent rearrangement to this compound.
Workflow for Hofmann Rearrangement Route
Caption: Synthetic workflow for this compound via Hofmann Rearrangement.
Troubleshooting Stage 1: 1-Methylcyclopropanecarboxamide Formation
Problem 1: Low yield of 1-Methylcyclopropanecarbonyl Chloride.
-
Possible Cause: Incomplete reaction with the chlorinating agent.
-
Troubleshooting Steps:
-
Ensure the 1-methylcyclopropanecarboxylic acid starting material is dry. Water will quench the chlorinating agent.
-
Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of thionyl chloride or oxalyl chloride).
-
Consider adding a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.
-
Monitor the reaction by IR spectroscopy; look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.
-
Problem 2: Difficulty in isolating 1-Methylcyclopropanecarboxamide.
-
Possible Cause: The amide is water-soluble, leading to losses during aqueous work-up.
-
Troubleshooting Steps:
-
After amidation, concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will improve recovery.
-
If the product remains in the aqueous layer, saturate the aqueous phase with sodium chloride to decrease the amide's solubility before extraction.
-
Troubleshooting Stage 2: Hofmann Rearrangement
Problem 3: Low yield of this compound.
-
Possible Causes:
-
Side reactions: The highly reactive isocyanate intermediate can be trapped by nucleophiles other than water.
-
Ring-opening: The strained cyclopropane ring can open under harsh basic conditions.
-
Incomplete reaction: Insufficient bromine or base.
-
-
Troubleshooting Steps:
-
Control Temperature: Prepare the sodium hypobromite solution at low temperatures (0-5 °C) to prevent its disproportionation. Add the amide to the hypobromite solution slowly, maintaining a low temperature.
-
Optimize Base Concentration: Use a concentration of sodium hydroxide that is effective for the rearrangement but minimizes ring-opening. Titrate your base solution to confirm its concentration.
-
Isocyanate Trapping: If isolating the free amine is problematic, consider trapping the isocyanate intermediate with an alcohol (e.g., methanol or tert-butanol) to form a stable carbamate.[2][8] The carbamate can be purified by chromatography and the protecting group can be removed in a subsequent step.
-
Problem 4: Product is contaminated with starting material or byproducts.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Purification: this compound is a volatile, low molecular weight amine, which can make purification by distillation challenging.
-
Acid-Base Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in an organic solvent (e.g., diethyl ether or isopropanol). The salt will precipitate and can be collected by filtration, separating it from non-basic impurities. The free amine can be regenerated by treatment with a base.
-
Chromatography: While challenging for volatile amines, chromatography on silica gel treated with a small amount of triethylamine can be effective. Alternatively, protecting the amine as a Boc-carbamate allows for easier purification by standard column chromatography.
-
-
Troubleshooting Guide: The Kulinkovich-Szymoniak Reaction Route
This method provides a direct conversion of a nitrile to the corresponding primary cyclopropylamine.
Mechanism Overview: Kulinkovich-Szymoniak Reaction
Caption: Key intermediates in the Kulinkovich-Szymoniak Reaction.
Troubleshooting the Kulinkovich-Szymoniak Reaction
Problem 5: Low conversion of the starting nitrile.
-
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.
-
Inactive Titanium Catalyst: The titanium(IV) isopropoxide may be of poor quality or has been hydrolyzed.
-
Insufficient Reagents: The stoichiometry of the reagents is critical.
-
-
Troubleshooting Steps:
-
Grignard Reagent Quality: Use freshly prepared Grignard reagent or titrate a commercial solution before use.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Stoichiometry: The reaction often requires a stoichiometric amount of the titanium reagent.[5] Using sub-stoichiometric amounts can lead to decreased yields of the desired amine and an increase in side products like ketones.[5]
-
Problem 6: Formation of significant amounts of ketone or tertiary carbinamine byproducts.
-
Possible Cause: The reaction pathway is sensitive to the stoichiometry of the Grignard reagent and the presence of a Lewis acid.
-
Troubleshooting Steps:
-
Control Grignard Equivalents: Using more than two equivalents of the Grignard reagent can favor the formation of a tertiary carbinamine.[5] Carefully control the addition of the Grignard reagent.
-
Essential Lewis Acid: The presence of a strong Lewis acid, such as boron trifluoride etherate (BF3·OEt2), is crucial for the efficient conversion of the azatitanacycle intermediate to the cyclopropylamine.[5][9] Without it, ketone formation is a major competing pathway.[9]
-
Problem 7: The reaction is sluggish or does not go to completion.
-
Possible Causes:
-
Solvent Effects: The choice of solvent can influence the reaction rate and outcome.
-
Temperature: The reaction may require specific temperature control.
-
-
Troubleshooting Steps:
-
Solvent: Diethyl ether or tetrahydrofuran (THF) are commonly used solvents for this reaction.[10]
-
Temperature: The formation of the titanacyclopropane intermediate is typically performed at room temperature or with gentle heating. The subsequent steps may require different temperature profiles. Consult specific literature procedures for optimal temperature control.
-
Quantitative Data Summary
| Route | Key Reagents | Typical Yields | Key Challenges |
| Hofmann Rearrangement | 1-Methylcyclopropanecarboxamide, NaOBr | 60-80% | Temperature control, potential for ring-opening, product isolation. |
| Kulinkovich-Szymoniak | 1-Methylcyclopropanecarbonitrile, EtMgBr, Ti(OiPr)4, BF3·OEt2 | 65-75% | Requires strictly anhydrous conditions, sensitive to stoichiometry, handling of organometallic reagents. |
Yields are approximate and can vary significantly based on reaction scale and specific conditions.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. ([Link])
-
Cha, J. K. (2014). Hofmann Rearrangement. Chem-Station Int. Ed. ([Link])
-
Kulinkovich, O. G. (1989). Kulinkovich Reaction. Zh. Org. Khim., 25, 2244. ([Link])
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. ([Link])
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])
-
Various Authors. (n.d.). Hofmann Rearrangement. Wikipedia. ([Link])
-
Various Authors. (n.d.). Kulinkovich reaction. Wikipedia. ([Link])
- Vertex AI Search. (n.d.). Search results for "synthesis of this compound" and related queries. (Internal search tool, no public URL)
-
Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement. ([Link])
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. ([Link])
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- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
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- 8. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
side reactions and byproduct formation in 1-Methylcyclopropanamine synthesis
Welcome to the technical support center for the synthesis of 1-methylcyclopropanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound via Kulinkovich-Szymoniak Reaction
Question: I am attempting to synthesize this compound from 1-methylcyclopropanenitrile using the Kulinkovich-Szymoniak reaction, but I am observing very low yields or no product at all. What could be the issue?
Answer:
A low or non-existent yield in a Kulinkovich-Szymoniak reaction can stem from several factors related to the reagents, reaction conditions, or work-up procedure. Let's break down the potential causes and solutions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent (e.g., EtMgBr) is highly sensitive to moisture and air. Exposure can lead to quenching and a lower effective concentration. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated Grignard reagent. |
| Poor Quality Titanium(IV) Isopropoxide | Titanium(IV) isopropoxide is also moisture-sensitive. Hydrolysis will deactivate the catalyst. | Use a fresh bottle of titanium(IV) isopropoxide or distill it before use. Handle it under an inert atmosphere. |
| Incorrect Stoichiometry | The ratio of Grignard reagent to the nitrile and titanium catalyst is crucial. An excess of Grignard reagent can lead to the formation of tertiary carbinamine byproducts, while an insufficient amount will result in an incomplete reaction.[1] | A common starting point is a ratio of approximately 2 equivalents of Grignard reagent to 1 equivalent of nitrile, with a stoichiometric amount of titanium(IV) isopropoxide.[1] Optimization may be necessary for your specific substrate. |
| Sub-optimal Temperature | The formation of the titanacyclopropane intermediate and its subsequent reaction with the nitrile are temperature-dependent. | The reaction is often carried out in diethyl ether or THF.[2] Ensure the reaction temperature is maintained as per the literature procedure, typically starting at a low temperature and gradually warming to room temperature or refluxing. |
| Inefficient Lewis Acid Treatment | The final step often involves treatment with a Lewis acid (e.g., BF₃·OEt₂) to hydrolyze the intermediate azatitanacycle to the desired primary amine.[1] Without this step, the reaction may stall or yield other products. | After the initial reaction, ensure the addition of a suitable Lewis acid and appropriate work-up to liberate the free amine. |
Issue 2: Significant Ketone Byproduct Formation in Kulinkovich-Szymoniak Reaction
Question: My crude NMR of the this compound synthesis using the Kulinkovich-Szymoniak reaction shows a significant amount of a ketone byproduct. How can I prevent this?
Answer:
The formation of a ketone is a known side reaction in the Kulinkovich-type reactions with nitriles.[1] This occurs when the intermediate azatitanacycle is hydrolyzed under certain conditions before it can be converted to the amine.
Mechanism of Ketone Formation:
The titanacyclopropane intermediate reacts with the nitrile to form an azatitanacyclopentene. If this intermediate is quenched with water before the addition of a Lewis acid, it can hydrolyze to form a ketone.
Troubleshooting Flowchart for Ketone Byproduct:
Caption: Troubleshooting ketone formation.
Issue 3: Low Yield and Carbamate Byproduct in Hofmann Rearrangement
Question: I am synthesizing this compound from 1-methylcyclopropanecarboxamide via the Hofmann rearrangement. My yield is low, and I've isolated a significant amount of a carbamate byproduct. What went wrong?
Answer:
The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[3][4] However, the isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water, leading to byproducts.[5]
Formation of Carbamate Byproduct:
The key intermediate in the Hofmann rearrangement is an isocyanate (R-N=C=O).[6] In the presence of an alcohol (R'-OH), the isocyanate will be trapped to form a stable carbamate (R-NH-COOR').[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Alcohol as Solvent | Using an alcohol (e.g., methanol, ethanol) as the solvent is a common cause for carbamate formation. | If the desired product is the free amine, avoid alcoholic solvents. Suitable alternatives include water or a co-solvent system like THF/water or dioxane/water. |
| Alcohol Impurities | The starting amide or other reagents might contain residual alcohol from previous steps. | Ensure all reagents and solvents are pure and anhydrous (unless water is the intended solvent). Purify the starting 1-methylcyclopropanecarboxamide if necessary. |
| Incomplete Hydrolysis | After the rearrangement, the isocyanate is hydrolyzed by water to a carbamic acid, which then decarboxylates to the amine.[6] If the hydrolysis is incomplete, the isocyanate may react with other species. | Ensure sufficient water is present for the hydrolysis step and that the reaction conditions (e.g., temperature, pH) are suitable for decarboxylation. |
| Alternative Reagents | Modified Hofmann procedures, such as those using N-bromosuccinimide (NBS) and a base in the presence of an alcohol, are specifically designed to produce carbamates.[3][5] | If you are following a modified procedure, be aware that it might be intended to yield a protected amine. For the free amine, the classical conditions with bromine and sodium hydroxide in water are more direct.[4] |
Experimental Protocol: Standard Hofmann Rearrangement for this compound
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4 eq.) in water. Slowly add bromine (1.1 eq.) with vigorous stirring while maintaining the temperature below 10 °C.
-
Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add a solution of 1-methylcyclopropanecarboxamide (1 eq.) in a minimal amount of water or a co-solvent.
-
Reaction: Stir the mixture at low temperature for a period, then gradually warm it to the temperature specified in your protocol (e.g., 50-70 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The aqueous layer may need to be basified further to ensure the amine is in its free base form for efficient extraction.
-
Purification: Dry the combined organic extracts over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by distillation or chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and versatile laboratory-scale methods for synthesizing this compound are the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement .
-
Kulinkovich-Szymoniak Reaction: This method involves the titanium-mediated cyclopropanation of a nitrile. For this compound, the starting material would be 1-methylcyclopropanenitrile. This reaction is advantageous for its directness in forming the cyclopropylamine moiety.[1]
-
Hofmann Rearrangement: This classic organic reaction converts a primary amide (1-methylcyclopropanecarboxamide) into a primary amine with one fewer carbon atom.[7] This is a reliable method, provided the starting amide is readily available.
The choice of route often depends on the availability and cost of the starting materials.
Q2: My starting material is 1-methylcyclopropanecarboxylic acid. How do I prepare the necessary precursors for the synthesis of this compound?
Starting from 1-methylcyclopropanecarboxylic acid, you can readily prepare the precursors for both the Hofmann rearrangement and the Kulinkovich-Szymoniak reaction.
Synthetic Pathway from Carboxylic Acid:
Caption: Precursor synthesis pathways.
-
To synthesize 1-methylcyclopropanecarboxamide (for Hofmann rearrangement):
-
Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
React the acyl chloride with concentrated aqueous ammonia or gaseous ammonia.
-
-
To synthesize 1-methylcyclopropanenitrile (for Kulinkovich-Szymoniak reaction):
-
First, prepare the 1-methylcyclopropanecarboxamide as described above.
-
Dehydrate the amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
-
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
Yes, safety is paramount. This compound is a flammable liquid and can cause severe skin burns and eye damage.[8] Additionally, many of the reagents used in its synthesis are hazardous.
-
Grignard Reagents: Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Strong Bases (e.g., NaOH): Corrosive. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether and THF are extremely flammable.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment. Conduct all reactions in a fume hood and wear appropriate PPE.
References
-
Cha, J. K., & Titi, H. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. PubMed. [Link]
-
ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (2023). Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. . [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. [Link]
-
Chem-Station. (2014). Hofmann Rearrangement. [Link]
-
Wikipedia. (2023). Hofmann rearrangement. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
National Institutes of Health. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
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- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Methylcyclopropanamine Coupling Reactions
Welcome to the technical support center for 1-Methylcyclopropanamine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions related to the use of this compound in cross-coupling chemistry. As a senior application scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower you to overcome challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound presents a unique set of challenges primarily due to the steric hindrance imparted by the methyl group on the cyclopropyl ring and the inherent reactivity of the strained three-membered ring. The key challenges include:
-
Slower Reaction Kinetics: The steric bulk of the methyl group can hinder the approach of the amine to the palladium center, leading to slower reaction rates compared to less substituted amines.
-
Catalyst and Ligand Selection: Not all palladium catalysts and ligands are effective for coupling sterically hindered amines. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1]
-
Potential for Ring Opening: The strained cyclopropyl ring can be susceptible to ring-opening side reactions under harsh reaction conditions, although this is less common in well-optimized Buchwald-Hartwig aminations.
-
Competing β-Hydride Elimination: While less of a concern with primary amines, under certain conditions, β-hydride elimination can be a competing pathway, leading to undesired byproducts.
Q2: Which palladium catalysts and ligands are recommended for coupling this compound?
A2: The choice of catalyst and ligand is critical for a successful coupling reaction. For sterically hindered primary amines like this compound, the following combinations are generally recommended:
-
Palladium Pre-catalysts: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, are highly effective. Examples include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for a wide range of aryl and heteroaryl halides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for challenging couplings.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand for a broad scope of substrates.
-
Bidentate phosphine ligands like BINAP and DPPF can also be effective in certain cases.[1][2]
Q3: What is the optimal choice of base for these coupling reactions?
A3: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[1][3] The most commonly used bases are:
-
Sodium tert-butoxide (NaOt-Bu): A strong and widely effective base for Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that is often used.
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): While weaker, these bases can be effective, particularly with more reactive aryl halides, and may be preferred for substrates sensitive to stronger bases.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Common solvents for Buchwald-Hartwig aminations include:
-
Toluene and Dioxane: These are the most frequently used solvents and are generally effective.
-
Tetrahydrofuran (THF): Another common aprotic solvent.
-
m-Xylene: Can be a good choice, especially for higher temperature reactions.[4]
It is crucial to use anhydrous solvents, as water can significantly decrease the reaction rate.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Catalyst/Ligand System: The chosen catalyst and ligand may not be active enough for the specific substrate combination. | Switch to a more active, sterically hindered phosphine ligand like XPhos, RuPhos, or BrettPhos. Increase catalyst and ligand loading, but be mindful of potential side reactions.[4] |
| Incorrect Base: The base may be too weak to deprotonate the amine effectively or may be incompatible with the substrates. | Use a stronger base like NaOt-Bu or LHMDS. Ensure the base is fresh and anhydrous. | |
| Poor Solvent Quality: Presence of water or other impurities in the solvent can deactivate the catalyst. | Use freshly distilled or commercially available anhydrous solvents.[4] | |
| Reaction Temperature Too Low: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature, monitoring for any signs of decomposition.[1] | |
| Incomplete Conversion | Insufficient Reaction Time: The reaction may be slow due to steric hindrance and may not have reached completion. | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Catalyst Deactivation: The palladium catalyst may have decomposed over the course of the reaction. | Ensure strictly inert conditions (degassed solvent, inert atmosphere). Consider a more stable pre-catalyst. | |
| Formation of Side Products | Hydrodehalogenation of Aryl Halide: This side reaction can be promoted by certain catalysts and conditions. | Optimize the palladium to ligand ratio.[4] Sometimes a slight excess of the ligand can suppress this pathway. |
| Homocoupling of Aryl Halide: Can occur, especially in the presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[4] | |
| Reaction Mixture Turns Black | Palladium Black Formation: This indicates catalyst decomposition and precipitation. | This can be normal for some catalyst systems.[5] However, if accompanied by low yield, it suggests a problem with catalyst stability. Re-evaluate the ligand choice and ensure anhydrous and inert conditions. |
Optimized Reaction Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent and Amine Addition: Add the anhydrous toluene, followed by the this compound.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. (2022, April 14). Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. Retrieved from [Link]
-
Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
-
ACS Publications. (2019, August 7). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Retrieved from [Link]
-
American Chemical Society. (n.d.). Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. Retrieved from [Link]
-
ResearchGate. (2025, July 3). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Palladium-Catalyzed C-C Bond Activation and Regioselective Alkenylation between Cyclopropanol and 1,3-Diyne. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic cycle for palladium-catalyzed methylcyclopropanation between (Z). Retrieved from [Link]
-
PubMed. (2003, July 10). Mild method for Ullmann coupling reaction of amines and aryl halides. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
National Institutes of Health. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]
-
ResearchGate. (2014, April 23). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]
-
figshare. (2016, March 28). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Highly Efficient CuI-Catalyzed Coupling of Aryl Bromides with Oxazolidinones Using Buchwald's Protocol: A Short Route to Linezolid and Toloxatone. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Energetic Coupling between Ligand Binding and Dimerization in E. coli Phosphoglycerate Mutase. Retrieved from [Link]
-
National Institutes of Health. (2021, July 19). A Retrospective Look at the Impact of Binding Site Environment on the Optimization of TRPA1 Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]
-
PubMed. (n.d.). Impact of ligand density on the optimization of ion-exchange membrane chromatography for viral vector purification. Retrieved from [Link]
-
Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction. Retrieved from [Link]
-
AMiner. (n.d.). Improved Treatment of Ligands and Coupling Effects in Empirical Calculation and Rationalization of Pk(A) Values. Retrieved from [Link]
Sources
purification strategies to remove impurities from 1-Methylcyclopropanamine
This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of 1-methylcyclopropanamine and its hydrochloride salt. The methodologies outlined below are grounded in established chemical principles and are designed to address common challenges encountered during the purification of this versatile building block.
Introduction to Purification Challenges
This compound, a low molecular weight, volatile, and basic compound, presents a unique set of purification challenges. The choice of purification strategy is intrinsically linked to the synthetic route employed for its preparation and the resulting impurity profile. Common synthetic pathways include the Hofmann rearrangement of 1-methylcyclopropanecarboxamide and the Kulinkovich-Szymoniak reaction of nitriles.[1][2][3] Each route can introduce specific impurities that must be effectively removed to ensure the quality and reliability of the final product.
This guide will focus on the two most practical and widely applicable purification techniques: Fractional Distillation for the free amine and Recrystallization for its hydrochloride salt.
Table 1: Physical Properties and Impurity Profile
| Property | Value | Potential Impurities | Source / Rationale |
| Boiling Point | 58-60 °C[1] | Unreacted starting materials, solvent residues, side-reaction products. | Low boiling point makes it suitable for distillation. |
| Molecular Weight | 71.12 g/mol [4] | Closely boiling amines or other low molecular weight byproducts. | Requires efficient fractional distillation for separation. |
| Form | Liquid (free amine), Solid (hydrochloride salt)[1] | Varies depending on the form being purified. | Dictates the choice between distillation and recrystallization. |
| Hofmann Rearrangement Impurities | 1-Methylcyclopropanecarboxamide, isocyanate-derived byproducts (ureas, carbamates), residual bromine-containing species.[3][5] | Incomplete reaction or side reactions of the isocyanate intermediate. | These are typically higher boiling or solids and can be removed by distillation. |
| Kulinkovich-Szymoniak Impurities | Ketones, tertiary carbinamines, residual titanium species.[1][6] | Side reactions of the titanacyclopropane intermediate. | These impurities have different polarities and boiling points, allowing for separation. |
Troubleshooting Guide: Purification of this compound
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Fractional Distillation of this compound (Free Amine)
Q1: My distillate is cloudy or contains water. What should I do?
A1: Cloudiness often indicates the presence of water, which can form an azeotrope with the amine. Ensure your crude material is thoroughly dried with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation. Avoid calcium chloride as it can form complexes with amines. Additionally, ensure all glassware is flame-dried or oven-dried before assembly to prevent atmospheric moisture contamination.
Q2: The distillation is very slow, or the compound is not distilling over at the expected temperature.
A2: This could be due to several factors:
-
Inadequate Vacuum: If performing a vacuum distillation, check for leaks in your system. Ensure all joints are properly sealed.
-
Insufficient Heating: The heating mantle may not be providing enough energy to overcome the heat loss of the apparatus, especially with a long fractionating column. Ensure the distillation flask is well-insulated.
-
Column Flooding: Conversely, excessive heating can lead to "flooding" of the fractionating column, where the vapor flow prevents the condensed liquid from returning to the pot, hindering efficient separation. Reduce the heating rate to allow for proper equilibrium.[7]
Q3: I am getting poor separation of my product from a closely boiling impurity.
A3: To improve the separation of components with close boiling points (less than 25 °C difference), you need to increase the number of theoretical plates in your distillation setup.[8]
-
Use a Longer Fractionating Column: A longer column provides more surface area for repeated vaporization-condensation cycles.[7]
-
Use a More Efficient Column Packing: A column packed with structured packing (like Raschig rings or Vigreux indentations) is more efficient than an unpacked column.[7]
-
Optimize the Reflux Ratio: A higher reflux ratio (more condensate returning to the column) can improve separation but will slow down the distillation rate.
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Recrystallization of this compound Hydrochloride
Q1: My compound is not dissolving in the recrystallization solvent, even when hot.
A1: This indicates that the chosen solvent is not suitable. For amine hydrochlorides, which are salts, polar solvents are generally required.[9] If a single solvent isn't working, consider a two-solvent system. For example, dissolve the hydrochloride salt in a minimal amount of a hot, highly polar solvent like ethanol or methanol, and then add a less polar anti-solvent (in which the compound is insoluble) like diethyl ether or ethyl acetate dropwise until the solution becomes cloudy.[10] Then, gently reheat until the solution is clear and allow it to cool slowly.
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. To prevent this:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat to dissolve it completely before attempting to cool again.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[11]
Q3: The yield of my recrystallized product is very low.
A3: Low yield can result from several factors:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.[11]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a slight excess of hot solvent before filtering and pre-heat the filtration funnel.[10]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
Workflow for Recrystallization of the Hydrochloride Salt
Caption: Workflow for the purification of this compound Hydrochloride by recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound? A: As a volatile and potentially air-sensitive amine, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1] The hydrochloride salt is a solid and generally more stable, but should still be stored in a well-sealed container in a cool, dry place.[8]
Q: I am having trouble purifying my amine using silica gel chromatography. What are my options? A: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation and recovery. Consider the following alternatives:
-
Amine-Functionalized Silica: Using a stationary phase with bonded amine groups can mitigate the strong interaction with the acidic silica surface.
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity. For amines, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to ensure the amine is in its neutral, less polar form.
-
Basic Alumina: Alumina is another polar stationary phase that is available in neutral or basic forms, which can be more suitable for the purification of amines than acidic silica gel.
Q: How can I assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like this compound. It can separate volatile impurities and provide information on their identity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity and have distinct signals.
-
Melting Point Analysis: For the hydrochloride salt, a sharp melting point range close to the literature value is a good indicator of high purity.[11]
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Drying the Crude Amine: To the crude this compound, add anhydrous potassium carbonate (approximately 10-20% of the weight of the crude amine). Swirl the flask and let it stand for at least one hour.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (at least 20 cm in length). Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle.
-
Distillation: Filter the dried amine into the distillation flask. Heat the flask gently. The temperature at the distillation head should be monitored closely.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills over at a stable temperature of 58-60 °C.[1]
-
Storage: Transfer the purified amine to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8 °C.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Preparation of the Crude Salt: Dissolve the crude this compound in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the crude hydrochloride salt by vacuum filtration.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Ethanol or an ethanol/diethyl ether mixture are good starting points.[9]
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of extra hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. This compound Hydrochloride | 88887-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
stability issues of 1-Methylcyclopropanamine under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Experimental Integrity through Compound Stability
Introduction
Welcome to the technical support center for 1-Methylcyclopropanamine. As Senior Application Scientists, we understand that the success of your research and development efforts hinges on the stability and integrity of your starting materials. This compound, a valuable building block in medicinal chemistry, possesses a strained cyclopropylamine moiety that, while synthetically useful, also presents specific stability challenges.
This guide is designed to provide you with in-depth technical insights and practical, field-proven advice to mitigate stability issues. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experiments. Our goal is to empower you with the knowledge to troubleshoot problems proactively and ensure the reliability and reproducibility of your results.
Here, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) addressing the most common stability issues encountered with this compound under various experimental conditions.
PART 1: Troubleshooting Guide - Diagnosing and Resolving Stability Issues
This section is structured to help you identify the root cause of unexpected experimental outcomes, such as low yields, appearance of unknown impurities, or inconsistent results, which can often be traced back to the degradation of this compound.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Significantly lower than expected yield for a typically reliable reaction.
-
Complete failure of a reaction where this compound is a key nucleophile.
-
High variability in yields between seemingly identical experimental runs.
Potential Root Cause: Degradation of the this compound free base prior to or during the reaction. The free base is significantly more reactive and prone to degradation than its hydrochloride salt.
Scientific Rationale: The nucleophilicity of the amine, which is essential for many reactions, is dependent on the availability of the nitrogen's lone pair of electrons. In the hydrochloride salt, this lone pair is protonated, rendering the amine non-nucleophilic.[1] While this protonation enhances storage stability, the free base form required for reaction is susceptible to oxidative and pH-mediated degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Corrective Actions & Best Practices:
-
Use the Hydrochloride Salt for Storage: Whenever possible, purchase and store this compound as its hydrochloride salt, which is significantly more stable.
-
Just-in-Time Free Base Generation: Generate the free base from the hydrochloride salt immediately before use. Do not store the free base for extended periods.
-
Mindful Basification: When neutralizing the HCl salt, avoid using strong or excess aqueous bases that can create a high pH environment. A biphasic wash with saturated sodium bicarbonate (pH ~8.3) is generally sufficient. Promptly separate the organic layer and dry it thoroughly with a suitable agent (e.g., Na2SO4, MgSO4).
-
Inert Atmosphere: Handle the free base under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen and prevent potential oxidative degradation.[2]
Issue 2: Appearance of Unknown Impurities in Analytical Data (LC-MS, GC-MS, NMR)
Symptoms:
-
New peaks appear in your chromatogram during reaction monitoring or upon analysis of the starting material.
-
Mass signals corresponding to potential dimers, oxides, or ring-opened products are detected.
-
Complex, uninterpretable signals in the NMR spectrum of the isolated product or starting material.
Potential Root Cause: The compound is degrading under the experimental or storage conditions. The primary degradation pathways are hydrolysis (pH-dependent), oxidation, and potentially thermal degradation.
Scientific Rationale:
-
Hydrolysis: The strained cyclopropyl ring in cyclopropylamines can be susceptible to nucleophilic attack, particularly under high pH (basic) conditions, which can lead to ring-opening products.[3] A study on a complex molecule containing a cyclopropylamine moiety demonstrated its degradation under high pH conditions.[3]
-
Oxidation: The nitrogen lone pair of the free base is susceptible to single-electron transfer (SET) oxidation, which can lead to an unstable radical cation that undergoes rapid, irreversible ring-opening.[4] This is a common degradation pathway for cyclopropylamines.
-
Thermal Degradation: While generally stable at room temperature, amines can degrade at elevated temperatures.[5] The specific thermal liability of this compound is not well-documented, but heating in the presence of certain reagents or impurities could accelerate decomposition.
Degradation Pathway Visualization:
Caption: Potential degradation pathways for this compound.
Troubleshooting and Identification Protocol:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform a controlled stress testing experiment on a small sample of this compound.[6][7] This is a standard industry practice to establish stability-indicating analytical methods.
-
Analyze Stressed Samples: Use LC-MS or GC-MS to analyze the samples from the forced degradation study. This will provide the mass of the degradation products, which is crucial for proposing their structures.
-
Compare with Experimental Samples: Compare the impurity profile from your failed experiment with the profiles from the forced degradation study. A match will help confirm the degradation pathway affecting your experiment.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its stability profile.
Materials:
-
This compound HCl
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound HCl in methanol at a concentration of ~1 mg/mL.
-
Set up Stress Conditions: In separate, clearly labeled vials, perform the following additions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
Photostability: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight) alongside a control vial wrapped in aluminum foil.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Let the vials stand at room temperature (except for the thermal stress sample) for 24-48 hours.
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including the control, by a suitable chromatographic method (e.g., RP-HPLC with UV and MS detection or GC-MS).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and analyze their mass spectra to hypothesize the structures of the degradation products.
PART 2: Frequently Asked Questions (FAQs)
Q1: Should I use the free base or the hydrochloride salt of this compound in my reaction?
A1: For storage and handling, the hydrochloride salt is strongly recommended due to its superior stability.[8] The protonated amine is protected from atmospheric oxidation. For reactions requiring the nucleophilic amine, you must use the free base. The best practice is to generate the free base from the salt immediately prior to its use, either in a separate workup step or in situ by adding a suitable base to the reaction mixture.
Q2: What is the best way to store this compound?
A2:
-
Hydrochloride Salt: Store in a tightly sealed container in a cool, dry place, preferably below 15°C.[8] While it is more stable than the free base, it is advisable to store it under an inert atmosphere if it will be kept for a very long time.
-
Free Base: The free base is classified as a flammable liquid and is air-sensitive.[9] It should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer designated for flammable materials. Long-term storage of the free base is not recommended.
Q3: My NMR of this compound free base looks messy, even though it's a new bottle. Why?
A3: This is a common issue. The free base is highly volatile and can be prone to rapid, partial degradation upon exposure to air and moisture. Even a brief exposure during sample preparation for NMR can lead to the formation of impurities. If possible, prepare the NMR sample in a glovebox. Alternatively, if you have the HCl salt, you can take a clean NMR of the salt in D₂O or DMSO-d₆. If you must characterize the free base, consider a rapid, anhydrous workup from the salt followed by immediate analysis.
Q4: What solvents are compatible with this compound?
A4: this compound free base is soluble in a wide range of common organic solvents (e.g., DCM, THF, Et₂O, Toluene). The hydrochloride salt has higher solubility in polar protic solvents like water and alcohols, and limited solubility in many nonpolar organic solvents. For reactions, the choice of solvent will be dictated by the reaction conditions. Ensure the solvent is anhydrous, as water can participate in hydrolysis, especially if basic or acidic conditions are present.
Q5: How does pH affect the stability of this compound?
A5: Based on the known chemistry of similar compounds, pH is a critical factor.[3]
-
Acidic to Neutral pH (pH < 7): The amine will be protonated as the ammonium salt. In this form, it is protected from oxidation and is generally most stable.
-
Slightly Basic pH (pH 7-9): A significant portion of the compound will be in the free base form, making it reactive and susceptible to degradation. This is a common pH range for reactions and requires careful handling.
-
Strongly Basic pH (pH > 10): While the compound will be entirely in the free base form, high concentrations of hydroxide can accelerate hydrolytic degradation pathways, potentially leading to ring-opening.[3]
Quantitative Stability Profile (Illustrative Data)
The following table provides an illustrative example of how pH and temperature could affect the stability of this compound in an aqueous solution over 24 hours. Note: This is not experimental data but a representation based on chemical principles.
| Condition | Temperature (°C) | % Degradation (24h) | Primary Degradation Pathway |
| 0.1 M HCl (pH 1) | 25 | < 1% | Minimal |
| pH 4 Buffer | 25 | < 2% | Minimal |
| pH 7 Buffer | 25 | 5-10% | Oxidation, Hydrolysis |
| pH 10 Buffer | 25 | 15-25% | Hydrolysis, Oxidation |
| pH 7 Buffer | 50 | 20-30% | Thermal, Oxidation, Hydrolysis |
This illustrative data highlights the increased degradation at higher pH and temperature, a crucial consideration for experimental design and storage.
References
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
Powers, L. C., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6354-6362. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
Canesi, S., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
-
Ye, K. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16055. [Link]
-
Hsieh, Y.-L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Technical Articles. [Link]
-
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Blog. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Technical Articles. [Link]
-
Powers, L. C., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6354-6362. [Link]
-
Kilanowicz, A., et al. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 26(2), 1159-1188. [Link]
-
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Blog. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Hsieh, Y.-L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561. [Link]
-
Sutanwi, B., et al. (2016). Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation. Indian Journal of Pharmaceutical Sciences, 78(4), 543-548. [Link]
-
Canesi, S., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
-
Kilanowicz, A., et al. (2019). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 26(2), 1159-1188. [Link]
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine Thermal Degradation [bre.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. This compound Hydrochloride | 88887-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1-Methylcyclopropanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-methylcyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable, yet challenging, building block. This compound is a key structural motif in medicinal chemistry, prized for its ability to introduce three-dimensional character and improve metabolic stability. However, its inherent ring strain presents unique synthetic challenges that can often lead to unexpectedly low yields.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally design more robust reaction conditions.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common reactions where this compound is employed and provides targeted advice for overcoming low yields.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most common transformations involving this compound. While seemingly straightforward, the steric bulk of the tertiary carbon atom adjacent to the amine can significantly hinder reactivity.
Q1: My amide coupling reaction with this compound is slow, incomplete, or results in a complex mixture. What is going wrong?
A1: Low yields in this coupling are typically traced back to two main factors: steric hindrance and the choice of activation method. The methyl group on the cyclopropane ring sterically shields the nitrogen nucleophile, slowing down the rate of attack on the activated carboxylic acid. This sluggishness can allow side reactions of the activated intermediate to dominate, leading to decomposition and low yields.
-
Causality of Failure : Standard coupling reagents like DCC or EDC alone may form an O-acylisourea intermediate that is not reactive enough to be efficiently intercepted by the hindered amine. This intermediate can then rearrange to an unreactive N-acylurea or decompose. Using additives like HOBt or HOAt is crucial, as they trap the O-acylisourea to form a more reactive activated ester, but even these may not be sufficient for such a sterically demanding substrate.[1] For particularly difficult couplings, including those with electron-deficient amines or sterically hindered partners, standard methods often fail.[2]
-
Troubleshooting Steps :
-
Re-evaluate Your Coupling Reagent : Switch to a more potent coupling reagent known for its high reactivity and resistance to side reactions. Phosphonium salts (e.g., PyBOP, HBTU, HATU) or aminium/uronium salts (e.g., TBTU) are excellent choices.[1][3] These reagents generate highly reactive intermediates that can overcome the steric barrier more effectively.
-
Consider Acyl Fluoride Intermediates : For extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be highly effective. Reagents like Cyanuric Fluoride or XtalFluor-E provide a robust method for this transformation, often succeeding where other methods fail.[2]
-
Optimize Base and Solvent : Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with the primary amine. Aprotic solvents like DMF, NMP, or DCM are generally preferred.
-
Increase Temperature : Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Typical Conditions | Advantages for Hindered Amines | Disadvantages |
| EDC/HOAt | Carbodiimide | DIPEA, DMF, RT-40°C | Cost-effective, common | May be insufficient for highly hindered cases |
| HATU | Aminium/Uronium | DIPEA, DMF, 0°C-RT | Very high reactivity, low racemization | Higher cost, potential side reactions with substrate |
| PyBOP | Phosphonium | DIPEA, CH₂Cl₂/DMF, RT | High reactivity, good for solution-phase | Stoichiometric phosphine oxide byproduct |
| T3P® | Phosphonic Anhydride | Pyridine/Et₃N, MeCN/EtOAc, RT-50°C | Powerful dehydrating agent, clean byproducts | Can require slightly elevated temperatures |
Experimental Protocol: Robust Amide Coupling with this compound
This protocol utilizes HATU, a highly effective reagent for coupling sterically hindered amines.[1][4]
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation : Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change is often observed as the active ester forms.
-
Coupling : Add a solution of this compound (1.2 eq) in DMF dropwise to the activated mixture.
-
Reaction : Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish after 4-6 hours, warm the mixture to 40 °C and monitor for an additional 12-18 hours.
-
Workup : Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives, particularly N-Boc protected boronic esters, are increasingly used in Suzuki-Miyaura cross-coupling reactions to build complex molecules.[5] Low yields here often stem from catalyst incompatibility or degradation of the cyclopropane ring.
Q2: My Suzuki-Miyaura coupling using an N-protected 1-methylcyclopropyl boronic ester is giving low yield, along with protodeboronation and other byproducts. What are the likely causes?
A2: The success of a Suzuki coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] With cyclopropyl boronates, two key failure modes are common:
-
Inefficient Transmetalation/Protodeboronation : The transfer of the cyclopropyl group from boron to palladium can be slow. If this step is not efficient, the boronic ester can be hydrolyzed and protonated (protodeboronation), especially under harsh basic conditions, leading to the loss of your starting material.[8]
-
Catalyst Decomposition or Inactivity : The chosen palladium catalyst/ligand system may not be suitable for activating the C-B bond of the cyclopropyl boronate or may be unstable under the reaction conditions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Optimization Strategies
-
Choice of Base and Solvent : Strong aqueous bases like NaOH or Ba(OH)₂ can promote protodeboronation. Milder bases such as K₃PO₄, K₂CO₃, or CsF are often more effective and preserve the integrity of the boronic ester.[9] Anhydrous conditions using solvents like toluene, dioxane, or 2-MeTHF are recommended.
-
Ligand Selection : The choice of phosphine ligand is critical. Electron-rich, bulky monodentate ligands like SPhos, XPhos, or RuPhos are often superior for coupling sp³-hybridized centers as they promote the oxidative addition and reductive elimination steps.
-
Palladium Pre-catalyst : Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2) to ensure a consistent concentration of the active Pd(0) species.[10] These are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Section 3: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but reactions with this compound can be sluggish or yield unwanted side products if not properly controlled.
Q3: My reductive amination is showing low conversion, or I am isolating a significant amount of the corresponding alcohol from ketone reduction. How can I improve the yield of the desired amine?
A3: The primary challenge in reductive amination is managing the equilibrium between the carbonyl compound, amine, hemiaminal, and imine/iminium ion, while ensuring the imine is reduced faster than the starting carbonyl.[11]
-
Iminium Formation is Key : The formation of the iminium ion intermediate can be slow with the sterically hindered this compound. If this step is not efficient, the reducing agent will simply reduce the more accessible ketone or aldehyde, leading to the alcohol byproduct.
-
Choice of Reducing Agent : The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion over the carbonyl is required.
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less basic and more selective for imines/iminiums than NaBH₄ or NaBH₃CN.[12] Its acidic nature can also help catalyze iminium formation.
-
Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control (typically pH 6-7) to be selective.
-
Optimization Protocol for Reductive Amination
-
Reaction Setup : Combine the ketone/aldehyde (1.0 eq) and this compound (1.1-1.5 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).
-
Promote Imine Formation : Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine. Alternatively, adding a catalytic amount of acetic acid can accelerate iminium ion formation.
-
Controlled Reduction : After stirring for 1-2 hours to allow for imine formation, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. Adding it in portions helps control any exotherm and maintains a steady concentration.
-
Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc), dry, and purify.
Frequently Asked Questions (FAQs)
Q4: How stable is this compound? Are there conditions I should avoid?
A4: The cyclopropylamine moiety is susceptible to ring-opening under certain conditions due to its inherent ring strain.[13] You should be cautious with:
-
Strong Acids : Concentrated or strong acids can protonate the ring, leading to electrophilic ring-opening.[14][15] While the hydrochloride salt is stable, prolonged exposure to superacidic conditions should be avoided.
-
Oxidizing Conditions : One-electron oxidation can generate a nitrogen radical cation, which readily undergoes ring-opening to form a β-carbon radical iminium ion.[13][16][17] Avoid strong oxidants unless this reactivity is desired.
-
High Temperatures : While moderately stable, prolonged heating at high temperatures (>150 °C) can induce thermal rearrangement or decomposition.[16]
Diagram: Ring-Opening Side Reaction Pathway
Caption: Oxidatively induced ring-opening of cyclopropylamines.
Q5: What are the best protecting groups for this compound?
A5: The choice of protecting group depends on the downstream reaction conditions. Carbamates are the most common and reliable choice.[18][19]
-
Boc (tert-Butoxycarbonyl) : This is the most common protecting group. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid (e.g., TFA in DCM). This makes it ideal for reactions like organometallic additions or couplings that do not involve acidic conditions.
-
Cbz (Benzyloxycarbonyl) : Stable to acidic and mildly basic conditions, Cbz is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This provides an orthogonal deprotection strategy to Boc.
-
Fmoc (Fluorenylmethyloxycarbonyl) : This group is stable to acid and hydrogenation but is cleaved under basic conditions (e.g., piperidine in DMF). It is less commonly used for small molecules unless specific orthogonality is required.
Q6: I believe my reaction worked, but I'm losing a significant amount of product during the aqueous workup or purification. How can I prevent this?
A6: Product loss during isolation is a frequent cause of low yields.[20][21] For this compound derivatives, which are often basic and can have some water solubility, consider the following:
-
Check Aqueous Layers : Your product might be protonated and soluble in the aqueous layer, especially after an acidic wash. Before discarding any aqueous layers, basify them with NaOH or Na₂CO₃ to a pH of >10 and back-extract with a solvent like DCM or EtOAc.
-
Volatile Products : this compound itself and some simple, low molecular weight derivatives can be volatile.[22] Be cautious during solvent removal on a rotary evaporator. Use minimal vacuum and a cool water bath to avoid loss.
-
Silica Gel Chromatography : Amines can streak or irreversibly bind to acidic silica gel. To mitigate this, pre-treat your silica with triethylamine (typically 1-2% in the eluent) or use commercially available basic silica gel for purification.
References
-
Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (2017). National Institutes of Health. [Link]
-
Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. (1997). American Chemical Society. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2023). National Institutes of Health. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). National Institutes of Health. [Link]
-
ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. (1984). Journal of the American Chemical Society. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (2021). National Institutes of Health. [Link]
-
Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. [Link]
-
Boron-Based Crossed-Coupling Reactions. Denmark Group, University of Illinois. [Link]
-
Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link]
-
Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. (2012). National Institutes of Health. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Suzuki–Miyaura cross-coupling of ODN1 with boronic esters 4-10. ResearchGate. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2014). National Institutes of Health. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Royal Society of Chemistry. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Protecting Groups. Lokey Lab Protocols, UC Santa Cruz. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). National Institutes of Health. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
This compound. National Institutes of Health, PubChem. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Cross-Coupling Catalysts [sigmaaldrich.com]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. Troubleshooting [chem.rochester.edu]
- 22. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 1-Methylcyclopropanamine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methylcyclopropanamine. This unique primary amine, characterized by a sterically demanding tertiary carbon adjacent to the nitrogen, presents both opportunities and significant challenges in synthetic chemistry. The inherent ring strain of the cyclopropyl group and the steric bulk of the adjacent methyl group demand carefully optimized reaction conditions to achieve desired outcomes.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered during the N-acylation, N-alkylation, and cross-coupling reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging compared to other primary amines?
The primary challenge stems from steric hindrance. The nitrogen atom is directly attached to a quaternary carbon, which is part of a rigid cyclopropyl ring. This arrangement severely restricts access to the nitrogen's lone pair of electrons, which is essential for its nucleophilic reactivity. Furthermore, the electronic properties of the cyclopropyl group can influence the amine's basicity and reactivity in unique ways.[1][2]
Q2: What are the most common failed reactions involving this compound?
The most frequently encountered issues are low or no conversion in N-acylation and N-alkylation reactions, and low yields in palladium-catalyzed cross-coupling reactions. These failures are almost always attributable to the steric bulk of the amine.
Q3: Are there any general strategies to improve the success rate of reactions with this compound?
Yes, several general principles can be applied:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.
-
High-Boiling Point Solvents: Solvents such as toluene, xylene, or DMF are often necessary to reach the required reaction temperatures.
-
Careful Selection of Reagents: Employing highly reactive acylating or alkylating agents, or specialized catalyst systems for coupling reactions, is crucial.
-
Anhydrous Conditions: As with most amine reactions, ensuring strictly anhydrous conditions can prevent unwanted side reactions and deactivation of reagents.
Troubleshooting Guide: N-Acylation (Amide Bond Formation)
The formation of an amide bond between this compound and a carboxylic acid is a common yet often problematic transformation.
Scenario 1: Low to no conversion in a standard amide coupling reaction (e.g., using HATU or EDC/HOBt).
-
Root Cause: Standard peptide coupling reagents are often not potent enough to activate the carboxylic acid sufficiently to overcome the steric hindrance of this compound. The activated ester that is formed may not be reactive enough to be attacked by the hindered amine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation.
-
Solutions & Protocols:
-
Utilize a More Powerful Coupling Reagent:
-
T3P (Propylphosphonic Anhydride): T3P is a highly effective reagent for forming amides from sterically hindered amines.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is another potent coupling reagent that can be effective in challenging cases.
-
-
In-Situ Formation of Acyl Chloride:
-
Converting the carboxylic acid to the more reactive acyl chloride can significantly improve yields. This is a robust method for difficult acylations.
-
-
| Method | Reagents | Typical Solvents | Temperature | Key Considerations |
| T3P Coupling | Carboxylic acid, this compound, T3P, DIPEA | Ethyl acetate, DCM | Room Temp to 60 °C | T3P is supplied as a solution; ensure accurate measurement. |
| Acyl Chloride | Carboxylic acid, Oxalyl chloride or SOCl₂, cat. DMF, then this compound, Pyridine or Et₃N | DCM, Toluene | 0 °C to Reflux | The acyl chloride can be formed in situ or isolated before adding the amine. |
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines like this compound is highly dependent on the choice of catalyst system.
Scenario 2: Low yield in a Buchwald-Hartwig reaction with a standard Pd/phosphine catalyst.
-
Root Cause: The catalytic cycle of the Buchwald-Hartwig amination involves several steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination. With a sterically hindered amine, the reductive elimination step is often slow, leading to catalyst decomposition and low yields.
-
Decision Pathway for Catalyst Selection:
Caption: Catalyst system selection for hindered amines.
-
Solutions & Protocols:
-
Employ Bulky "Buchwald" Ligands: The use of bulky, electron-rich biarylphosphine ligands is critical. These ligands stabilize the palladium center and promote the challenging reductive elimination step.[3]
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
| Ligand | Palladium Precursor | Base | Typical Solvent | Temperature |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOt-Bu | Toluene, Dioxane | 80-110 °C |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | LHMDS | Toluene | 80-110 °C |
| BrettPhos | Pd₂(dba)₃ or G3-Palladium Precatalyst | K₃PO₄ | t-BuOH/Toluene | 100 °C |
Troubleshooting Guide: Reductive Amination
Reductive amination is a versatile method for N-alkylation. With this compound, the initial formation of the iminium ion can be slow due to steric hindrance.
Scenario 3: The reaction stalls, and only starting materials are recovered.
-
Root Cause: The equilibrium for imine/iminium ion formation may not be favorable under standard conditions. The nucleophilic attack of the hindered amine on the carbonyl is the likely rate-limiting step.
-
Strategies for Improvement:
-
Use of a Lewis Acid: A Lewis acid such as Ti(OiPr)₄ can be used to activate the carbonyl group, making it more electrophilic and facilitating the initial addition of the amine.
-
Water Scavenging: The use of molecular sieves can help drive the equilibrium towards the iminium ion by removing the water that is formed.
-
Choice of Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they are selective for the iminium ion over the carbonyl starting material.
-
| Method | Key Additive | Reducing Agent | Solvent | Temperature |
| Standard | Acetic Acid (catalytic) | NaBH(OAc)₃ | DCE, DCM | Room Temp |
| Lewis Acid Mediated | Ti(OiPr)₄ | NaBH₄ | THF, EtOH | Room Temp to 60 °C |
| With Dehydration | Molecular Sieves (4Å) | NaBH₃CN | Methanol | Room Temp |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.2 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amide, which can be purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with XPhos
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (1.0 eq) and anhydrous toluene (0.1 M).
-
Add this compound (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Rogers, D. W., et al. "The heats of hydrogenation of the methyl- and ethylcyclopropenes, the question of steric hindrance in the cyclopropene ring." Journal of the American Chemical Society 104.21 (1982): 5552-5553.
- Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Journal of Pharmacogenomics & Pharmacoproteomics (2024).
- BenchChem.
- Organic Chemistry Tutor.
- Wikipedia.
- Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.
- BenchChem. "A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions." (2025).
- ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides.
- West, M. S., et al. "Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates." Organic Letters 24.32 (2022): 5869-5873.
- Avanthay, M., et al. "Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits." ChemRxiv (2022).
- Phukan, K. "Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay." International Journal of Applied Biology and Pharmaceutical Technology 5.3 (2014): 170-176.
- Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
- Chusov, D., et al. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters 18.22 (2016): 5968-5970.
- Katritzky, A. R., et al. "An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry." Molecules 20.1 (2015): 1235-1253.
- Duncton, M. A. J. "The amide coupling reaction in medicinal chemistry.
- "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews (2025).
- "Method for preparing 1-methyl cyclopropane carboxylic acid.
- "Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Comput
- "Mild and Useful Method for N-Acylation of Amines.
- "N-Acylation Reactions of Amines.
- "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.
- "Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity." PubMed Central.
- PubChem. "this compound.
- "Methods for the acylation of amine compounds.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
Technical Support Center: Characterizing 1-Methylcyclopropanamine Derivatives
Welcome to the technical support center for the analytical characterization of 1-Methylcyclopropanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. Due to their strained cyclopropyl ring, basic amine functionality, and often low molecular weight, these derivatives can exhibit problematic behavior in common analytical workflows.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The advice herein is grounded in established analytical principles and aims to provide both solutions and a deeper understanding of the underlying chemical phenomena.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of this compound derivatives in a question-and-answer format.
Chromatography (HPLC/GC)
Question 1: I'm observing severe peak tailing and poor peak shape for my this compound derivative during HPLC analysis on a C18 column. What's causing this and how can I fix it?
Answer:
This is a classic issue when analyzing basic compounds like amines on silica-based columns. The primary cause is the interaction between the protonated amine group of your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase. This secondary interaction leads to a mixed-mode retention mechanism, resulting in tailed and broadened peaks.
Here is a systematic approach to mitigate this issue:
1. Mobile Phase Optimization:
-
Lower the pH: By operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA), you can protonate the residual silanol groups, minimizing their interaction with your protonated analyte.[1]
-
Add a Competing Base: Introducing a small, volatile amine like triethylamine (TEA) into the mobile phase can act as a sacrificial base, preferentially interacting with the active silanol sites and shielding your analyte from these secondary interactions.[1]
2. Column Selection:
-
Use End-Capped Columns: Modern, high-purity, and thoroughly end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.
-
Consider Alternative Stationary Phases: If issues persist, explore columns with different stationary phases. A polar-embedded phase or a phenyl column can offer alternative selectivities and reduce silanol interactions. For highly polar derivatives, Hydrophilic Interaction Chromatography (HILIC) is a viable option.[2]
3. Sample Diluent:
-
Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase to prevent peak distortion.[1]
Experimental Protocol: HPLC Method for a this compound Derivative
-
HPLC System: Standard HPLC or UHPLC system with UV or MS detection.
-
Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: Mass Spectrometer (preferred for compounds lacking a strong chromophore).
Question 2: My this compound derivative is giving split peaks in my GC analysis. What are the likely causes?
Answer:
Peak splitting in GC can arise from several factors, often related to the injection technique or column issues. For polar and basic compounds like amines, specific interactions can exacerbate these problems.
-
Improper Column Installation: A poorly cut column end or incorrect positioning within the inlet can create a non-uniform sample introduction, leading to splitting. Ensure a clean, 90° cut and correct installation depth.[3][4]
-
Inlet Activity: Active sites in the GC liner can interact with the amine, causing peak distortion. Using a deactivated liner is crucial.[5]
-
Solvent Mismatch in Splitless Injection: If you are using splitless injection, the initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure proper solvent trapping and analyte focusing at the head of the column. A mismatch between solvent polarity and the stationary phase can also cause peak splitting.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, which can sometimes be misinterpreted as splitting. Try diluting your sample.[4]
Workflow for Troubleshooting GC Peak Splitting
Caption: A logical workflow for diagnosing and resolving GC peak splitting issues.
Mass Spectrometry (MS)
Question 3: What are the expected fragmentation patterns for this compound derivatives in positive-ion electrospray mass spectrometry (ESI-MS)?
Answer:
While the exact fragmentation will depend on the substituents, we can predict some common pathways based on the core structure. The primary site of ionization will be the basic amine, forming the [M+H]⁺ ion. The subsequent fragmentation in MS/MS is often driven by the cleavage of bonds alpha to the nitrogen and charge-driven rearrangements involving the strained cyclopropyl ring.
Expected Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. The bond between the cyclopropyl ring and a substituent on the nitrogen can cleave, or a bond within a larger substituent can break. The most common alpha-cleavage involves the loss of the largest alkyl group attached to the nitrogen.[6]
-
Ring Opening/Rearrangement: The strained three-membered ring can undergo cleavage. A common fragmentation for cyclopropylamines involves the loss of ethylene (28 Da) following ring opening.
-
Loss of Neutral Molecules: Depending on the substituents, you may observe the loss of small neutral molecules like water (if hydroxyl groups are present) or ammonia.
Example Fragmentation for a Hypothetical N-ethyl-1-methylcyclopropanamine:
-
[M+H]⁺: The parent ion.
-
Loss of Ethylene (from the N-ethyl group): A common fragmentation for N-ethyl amines.
-
Loss of the Ethyl Radical: Alpha-cleavage leading to a stable cyclopropylaminium ion.
-
Ring Opening Pathways: More complex fragmentations involving the cleavage of the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The proton NMR spectrum of my this compound derivative is complex in the upfield region (0-2 ppm). How can I interpret the signals from the cyclopropyl protons?
Answer:
The cyclopropyl protons of your derivatives will resonate at unusually high field (typically 0.2 to 1.5 ppm) due to the anisotropic magnetic field generated by the ring strain.[7][8] The protons on the same carbon (geminal) and on adjacent carbons (vicinal) will show spin-spin coupling.
Key Features to Look For:
-
Chemical Shifts: The protons on the cyclopropane ring will be significantly shielded and appear upfield. The exact chemical shift will be influenced by the substituents on the ring and the amine.
-
Coupling Constants:
-
Geminal Coupling (²J): Protons on the same carbon atom will couple. In cyclopropanes, this coupling is typically around -4 to -9 Hz (the sign is usually negative).[7][9]
-
Vicinal Coupling (³J): Protons on adjacent carbons will couple. The magnitude of this coupling is highly dependent on the dihedral angle.
-
-
Methyl Group Signal: The methyl group attached to the cyclopropane ring will likely appear as a singlet in the upfield region if there are no adjacent protons.
For complex spectra, 2D NMR techniques such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to carbons) are invaluable for definitive structural assignment.
Part 2: Frequently Asked Questions (FAQs)
Q1: Are this compound derivatives stable under typical analytical conditions?
A1: The stability of these derivatives can be a concern. The strained cyclopropane ring can be susceptible to ring-opening under harsh acidic or thermal conditions.[2] During method development, it is advisable to:
-
Use moderate temperatures for GC and HPLC analysis.
-
Avoid highly acidic mobile phases for prolonged periods if instability is observed.
-
Be aware that some derivatives may be light-sensitive.
-
Forced degradation studies under acidic, basic, oxidative, and thermal stress are recommended to understand the degradation pathways of your specific compound, as per ICH guidelines.[10]
Q2: I need to separate enantiomers of a chiral this compound derivative. What is the best approach?
A2: Chiral HPLC is the most common and effective method for this.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating chiral amines.[11][12] You may need to screen several different chiral columns to find one that provides adequate resolution.
-
Derivatization: If direct separation is challenging, you can derivatize your amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column.[13]
Q3: My this compound derivative has a very weak UV chromophore. What are my detection options?
A3: This is a common issue for small aliphatic amines.
-
Mass Spectrometry (MS): LC-MS is the preferred method as it is highly sensitive and provides structural information.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can be used for compounds without a chromophore, but they are generally less sensitive than MS.[1]
-
Derivatization: You can react your amine with a UV-active or fluorescent tagging agent (pre-column derivatization) to enhance detection by UV or fluorescence detectors.[14][15][16]
Q4: How can I improve the volatility of my derivative for GC analysis?
A4: If your derivative has polar functional groups (in addition to the amine) that make it non-volatile, you can use derivatization to increase its volatility. Silylation (e.g., with BSTFA) is a common technique to derivatize primary and secondary amines and other polar groups, making them more suitable for GC analysis.
Data and Protocols
Table 1: HPLC Peak Shape Optimization Strategies
| Strategy | Parameter | Typical Value/Condition | Expected Outcome |
| Mobile Phase pH | Acid Modifier | 0.1% Formic Acid (pH ~2.7) | Protonates silanols, reduces tailing. |
| Competing Base | Additive | 10-25 mM Triethylamine (TEA) | Shields analyte from active sites. |
| Column Choice | Stationary Phase | High-Purity, End-Capped C18 | Minimizes available silanol groups. |
| Temperature | Column Oven | 30-40 °C | Can improve peak shape and efficiency. |
Protocol: Pre-Column Derivatization for UV Detection
-
Reagent Preparation: Prepare a 10 mg/mL solution of a UV-active derivatizing agent (e.g., Dansyl chloride) in acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer (pH 9).
-
Sample Preparation: Dissolve your this compound derivative in acetonitrile to a concentration of 1 mg/mL.
-
Reaction: In a microvial, mix 50 µL of your sample solution, 100 µL of the derivatizing agent solution, and 50 µL of the bicarbonate buffer.
-
Incubation: Vortex the mixture and heat at 60 °C for 30 minutes.
-
Analysis: Cool the mixture to room temperature and inject an appropriate volume into your HPLC-UV system.
Diagram: Logic for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
References
- BenchChem. (n.d.). How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC.
- MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- ACS Publications. (2021).
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- MDPI. (2021).
- Academic Journals. (n.d.).
- LCGC International. (n.d.).
- Thieme. (n.d.). 1H NMR Spectroscopy.
- Phenomenex. (n.d.). GC Tip: Peak Shape Problems: Tailing Peaks.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- PMC. (n.d.).
- MDPI. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Mass Spectrometry: Fragment
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.).
- YAKHAK HOEJI. (2019).
- MDPI. (2020).
- American Pharmaceutical Review. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- LCGC International. (n.d.). Solving Key Challenges in (Bio)pharmaceutical Analyses.
- Waters. (n.d.). Improved Chromatographic Analysis of Oligonucleotides with ACQUITY PREMIER Oligonucleotide BEH C18 Columns.
- YouTube. (2015).
- Semantic Scholar. (2022).
- ResearchGate. (n.d.).
- MDPI. (2020).
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
- ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
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Technical Support Center: Workup Procedures for Reactions Containing 1-Methylcyclopropanamine
Welcome to the technical support center for chemists and researchers working with 1-methylcyclopropanamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup of reactions involving this versatile yet volatile reagent. Drawing from established chemical principles and field experience, this document will serve as a comprehensive resource for optimizing your purification processes, ensuring high recovery and purity of your target compounds.
Understanding the Challenges: Key Properties of this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence workup procedures. Its high volatility and basicity are the primary factors that necessitate careful planning and execution of purification protocols.
| Property | Value | Implication for Workup |
| Molecular Weight | 71.12 g/mol [1] | Low molecular weight contributes to its high volatility. |
| Boiling Point | 58-60 °C[2] | Significant risk of product loss during solvent removal. |
| Density | 0.897 g/mL[2] | Less dense than water. |
| pKa (of Cyclopropylamine) | 9.10[3][4][5][6] | Sufficiently basic for effective acid-base extraction. |
| Solubility | Miscible with water and common organic solvents[3][6] | Can be challenging to remove from aqueous layers without pH adjustment. |
| Hazards | Highly flammable, corrosive, harmful if swallowed[1] | Requires careful handling and appropriate personal protective equipment. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of reaction mixtures containing this compound.
Q1: What is the most effective way to remove excess this compound from my reaction mixture?
The most robust and widely used method is an acid-base extraction . By washing the organic reaction mixture with a dilute aqueous acid, such as 1 M hydrochloric acid, the basic this compound is protonated to form its hydrochloride salt. This salt is highly soluble in the aqueous phase and can be efficiently separated from the organic layer containing your desired product.[7]
Q2: How do I choose the right pH for the acidic wash?
Given that the pKa of the parent cyclopropylamine is approximately 9.10, a wash with an aqueous solution at a pH of at least two units below this value will ensure near-complete protonation.[3][4][5][6] Therefore, adjusting the aqueous phase to a pH of 2-4 is generally recommended. This can be easily achieved with dilute HCl or other non-interfering acids and checked with pH paper.
Q3: Can I use a rotary evaporator to remove the solvent from my product if this compound is still present?
This is not recommended , especially if your product is also volatile. Due to its low boiling point (58-60 °C), this compound will co-evaporate with many common organic solvents (e.g., dichloromethane, ethyl acetate) under reduced pressure, potentially leading to contamination of your product and the rotary evaporator system.[8][9][10] It is best practice to remove the amine via an acidic wash before concentrating the organic phase.
Q4: My product is acid-sensitive. How can I remove this compound without a strong acid wash?
For acid-sensitive compounds, a wash with a saturated aqueous solution of copper(II) sulfate can be an effective alternative. The amine will complex with the copper ions, and this complex will be extracted into the aqueous layer. This process is often accompanied by a color change in the aqueous layer to a deeper blue or purple, indicating complex formation.
Q5: Is this compound stable during workup?
Under standard aqueous workup conditions (mild acid, mild base, brine), this compound is generally stable. The cyclopropyl ring is robust and does not typically undergo ring-opening unless subjected to harsh acidic conditions or specific catalytic processes.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your workup.
Problem 1: I've performed the acidic wash, but I'm still getting low recovery of my desired product.
-
Possible Cause 1: Your product is also basic.
-
Explanation: If your target compound has a basic functional group, it may also be protonated and extracted into the aqueous acid layer along with the this compound.
-
Solution: After separating the initial acidic aqueous layer, basify it with a suitable base (e.g., 2 M NaOH) to a pH of 10-12. Then, re-extract this aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover your basic product.
-
-
Possible Cause 2: Product loss due to volatility.
-
Explanation: If your product has a low boiling point, it may be lost during solvent removal, even with a rotary evaporator.
-
Solution: When removing the solvent, use a lower bath temperature and carefully control the vacuum to ensure gentle evaporation. Consider using a higher boiling point solvent for extraction if compatible with your product's solubility.
-
Problem 2: A thick, persistent emulsion has formed at the interface of my organic and aqueous layers during extraction.
-
Explanation: Emulsions are stable mixtures of two immiscible liquids, often stabilized by impurities or high concentrations of reagents.[6] Vigorous shaking can also promote their formation.
-
Solutions (in order of recommendation):
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent can alter the properties of the organic phase and help break the emulsion.
-
Problem 3: After the workup, my final product is contaminated with a salt.
-
Possible Cause 1: Incomplete phase separation.
-
Explanation: Small droplets of the aqueous phase may have been carried over with the organic layer.
-
Solution: Always perform a final wash of the organic layer with brine. This helps to remove residual water and dissolved inorganic salts.
-
-
Possible Cause 2: Insufficient drying of the organic layer.
-
Explanation: If the organic layer is not thoroughly dried before solvent evaporation, dissolved aqueous salts will precipitate out with your product.
-
Solution: Use an appropriate amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing and not clumped together before filtering it off.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Removal of this compound
This protocol is suitable for reactions where the desired product is neutral or acidic and stable to dilute acid.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the dilution solvent should be at least equal to the initial reaction volume.
-
First Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 30-60 seconds, venting periodically.
-
Phase Separation: Allow the layers to separate. The organic layer contains your product, and the lower aqueous layer contains the 1-methylcyclopropylammonium chloride.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the amine, repeat the wash with a fresh portion of 1 M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, being mindful of your product's volatility.
Visualizing the Workflow: Acid-Base Extraction
Caption: Decision tree for resolving emulsions during workup.
References
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methylcyclopropanamine
Introduction: The Significance of the Strained Ring Amine
1-Methylcyclopropanamine, a deceptively simple molecule, holds significant value as a structural motif in medicinal chemistry and drug development.[1] The inherent ring strain of the cyclopropane moiety, combined with the nucleophilicity of the primary amine, imparts unique conformational constraints and metabolic stability to parent drug molecules. This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] Consequently, efficient and scalable synthetic access to this valuable building block is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: the Kulinkovich-Szymoniak Reaction and the Hofmann Rearrangement of 1-methylcyclopropanecarboxamide. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: The Kulinkovich-Szymoniak Reaction - A Direct Approach from Nitriles
The Kulinkovich-Szymoniak reaction is a powerful modification of the original Kulinkovich reaction, enabling the direct synthesis of primary cyclopropylamines from nitriles.[3][4] This method is particularly attractive due to its convergency, assembling the cyclopropane ring and introducing the amine functionality in a single pot.
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide catalyst.[3][5] This highly reactive intermediate then undergoes nucleophilic addition to the nitrile, forming an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes rearrangement and hydrolysis to yield the desired this compound.[3] The choice of Grignard reagent and titanium catalyst is crucial for optimizing the reaction yield and minimizing the formation of side products.[6]
Caption: Synthetic workflow of the Kulinkovich-Szymoniak reaction.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis
Materials:
-
Acetonitrile
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF, Et₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of acetonitrile in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide at room temperature.
-
Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the mixture to 0 °C and add boron trifluoride diethyl etherate dropwise.
-
Stir the reaction for an additional period at room temperature.
-
Quench the reaction by carefully adding aqueous HCl.
-
Basify the aqueous layer with NaOH until a pH > 12 is achieved.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Method 2: The Hofmann Rearrangement - A Classic Transformation of Amides
The Hofmann rearrangement is a well-established method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[7][8][9][10] This route requires the prior synthesis of 1-methylcyclopropanecarboxamide.
Synthetic Pathway Overview
This two-stage approach first involves the synthesis of 1-methylcyclopropanecarboxamide, followed by its rearrangement to the target amine.
Caption: Two-stage synthesis of this compound via Hofmann rearrangement.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxamide
This precursor can be synthesized from methacrylonitrile through a cyclopropanation followed by hydrolysis.[11]
Materials:
-
Methacrylonitrile
-
Bromoform (CHBr₃)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Sulfuric acid (H₂SO₄)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Cyclopropanation: To a vigorously stirred mixture of methacrylonitrile, aqueous sodium hydroxide, and a phase-transfer catalyst, add bromoform dropwise at a controlled temperature. Stir until the reaction is complete.
-
Work-up: Separate the organic layer, wash with water, dry, and concentrate to obtain crude 1-bromo-1-methylcyclopropanecarbonitrile.
-
Hydrolysis: Carefully add the crude nitrile to concentrated sulfuric acid at a low temperature. After the addition is complete, heat the mixture to promote hydrolysis to the amide.
-
Isolation: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH). Extract the product with an organic solvent, dry, and concentrate to yield 1-methylcyclopropanecarboxamide.[12][13]
Experimental Protocol: Hofmann Rearrangement
Materials:
-
1-Methylcyclopropanecarboxamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add a solution of 1-methylcyclopropanecarboxamide in a suitable solvent to the freshly prepared sodium hypobromite solution at a low temperature.
-
Slowly warm the reaction mixture and then heat to reflux for a period to drive the rearrangement to completion.
-
Cool the mixture and extract the product with an organic solvent.
-
Dry the organic extracts, filter, and carefully distill to obtain pure this compound.[14][15]
Comparative Analysis
| Feature | Kulinkovich-Szymoniak Reaction | Hofmann Rearrangement |
| Starting Material | Acetonitrile | 1-Methylcyclopropanecarboxamide |
| Number of Steps | 1 (convergent) | 2 or more (linear) |
| Reagents | Grignard reagents, Titanium alkoxides, Lewis acids | Bromine, Strong base |
| Reaction Conditions | Anhydrous, inert atmosphere, cryogenic temperatures | Aqueous, can be run at higher temperatures |
| Key Intermediate | Titanacyclopropane | Isocyanate[9] |
| Advantages | Direct, fewer steps, good for structural diversity | Well-established, uses common lab reagents |
| Disadvantages | Requires handling of pyrophoric and moisture-sensitive reagents | Multi-step, potential for lower overall yield, handling of toxic bromine |
Conclusion: A Matter of Strategy and Scale
Both the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement represent viable and effective methods for the synthesis of this compound. The choice between them is largely dependent on the specific requirements of the researcher and the intended scale of the synthesis.
The Kulinkovich-Szymoniak reaction offers an elegant and direct route, which is particularly advantageous for medicinal chemists exploring structure-activity relationships, as variations in the nitrile starting material can rapidly lead to a diverse library of analogues. However, the stringent requirement for anhydrous and inert conditions, along with the use of pyrophoric Grignard reagents, may present challenges for large-scale production.
Conversely, the Hofmann rearrangement , while being a more traditional and lengthier process, relies on more common and less hazardous reagents (with the exception of bromine). The multi-step nature of this pathway may result in a lower overall yield, but the robustness of each individual step makes it a reliable choice for chemists who may not have access to specialized equipment for handling highly reactive organometallic species.
Ultimately, a thorough evaluation of available resources, desired scale, and the specific synthetic goals will guide the discerning researcher to the most suitable path for obtaining this valuable and versatile chemical building block.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto Libraries.
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Hofmann Rearrangement. Chem-Station Int. Ed. [Link]
-
Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
- Catalytic Cyclopropanation Reactions.
-
Schmidt reaction. Wikipedia. [Link]
-
Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Pharmaguideline. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Schmidt Reaction. Organic Chemistry Portal. [Link]
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]
-
This compound. PubChem. [Link]
-
1-Methylcyclopropanecarboxamide. PubChem. [Link]
-
Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich. [Link]
-
Schmidt Rearrangement : Mechanism with examples. YouTube. [Link]
-
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
The general reaction procedure: (A) synthesis of N‐methyl‐N‐nitrosourea, (B) generation of CH2N2 in situ and (C) cyclopropanation of dicyclopentadiene. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
1-(1-methylcyclopentyl)-N-propylpropan-1-amine. PubChem. [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines. University of Toronto Libraries. [Link]
-
N-Methylcyclopropanamine. PubChem. [Link]
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A Comparative Guide to the Biological Activity of 1-Methylcyclopropanamine and Other Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopropylamine Moiety in Medicinal Chemistry
The cyclopropylamine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a variety of bioactive compounds. The inherent ring strain and unique electronic properties of the cyclopropane ring impart conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1] This structural motif is a cornerstone in the design of mechanism-based enzyme inhibitors, particularly for flavin-dependent amine oxidases.
This guide will focus on the comparative biological activity of 1-methylcyclopropanamine against other cyclopropylamine derivatives, with a primary focus on their roles as inhibitors of Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Mechanism of Action: Irreversible Inhibition of Flavoenzymes
Cyclopropylamines typically act as mechanism-based, irreversible inhibitors of flavoenzymes like MAO and LSD1. The inhibitory mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The amine of the cyclopropylamine is oxidized by FAD, leading to the opening of the strained cyclopropane ring. This process generates a reactive intermediate that forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2]
A study on N-(1-methylcyclopropyl)benzylamine, a derivative of this compound, confirmed this mechanism-based inactivation of MAO. The study showed that the cyclopropyl carbons and the methyl group remain attached to the enzyme, indicating the ring-opening event and covalent adduct formation.[2]
Comparative Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Reference |
| Tranylcypromine | MAO-A | 2.3 µM | Non-selective | [3] |
| MAO-B | 0.95 µM | [3] | ||
| LSD1 | ~20.7 µM | [4] | ||
| cis-N-benzyl-2- methoxycyclopropylamine | MAO-A | 170 nM | MAO-B Selective | [5][6] |
| MAO-B | 5 nM | [5][6] | ||
| LSD1 | No inhibition observed | [5][6] | ||
| N-(1-methylcyclopropyl) benzylamine | MAO | Mechanism-based inactivator | - | [2] |
Table 1: Comparative inhibitory potencies of selected cyclopropylamine derivatives against MAO-A, MAO-B, and LSD1.
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 reveals key structural determinants for the activity and selectivity of cyclopropylamines:
-
Aryl Substitution: The phenyl group in tranylcypromine is crucial for its potent, non-selective inhibition of both MAO isoforms and its activity against LSD1.
-
Alkoxy Substitution: The methoxy group in cis-N-benzyl-2-methoxycyclopropylamine dramatically increases potency and confers significant selectivity for MAO-B over MAO-A.[5][6] This derivative was also found to be inactive against LSD1, highlighting how substitutions on the cyclopropane ring can tune target selectivity.[5][6]
-
Alkyl Substitution: The presence of a methyl group on the cyclopropane ring, as in this compound, is consistent with the molecule acting as a mechanism-based inactivator of MAO.[2] The addition of a simple alkyl group, in contrast to an aryl group, may influence the potency and selectivity of the compound. While direct data is lacking, it is plausible that this compound would exhibit a different inhibitory profile compared to the phenyl-substituted tranylcypromine. The smaller, less sterically bulky methyl group may alter the binding affinity within the active sites of MAO-A, MAO-B, and LSD1.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase (MAO) Inhibition Pathway
MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[7] By inhibiting MAO, cyclopropylamines increase the synaptic concentration of these neurotransmitters, which is the basis for their use as antidepressants.[7]
Figure 1: Mechanism of MAO inhibition by cyclopropylamines in a neuron.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway
LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9), playing a crucial role in the regulation of gene expression.[8] Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target.[8] Inhibition of LSD1 by cyclopropylamines can lead to the re-expression of tumor suppressor genes.[8]
Figure 2: Inhibition of LSD1-mediated histone demethylation.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine-Based)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against MAO-A and MAO-B using kynuramine as a substrate. Kynuramine is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product.[9][10]
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine dihydrobromide
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO
-
96-well black, flat-bottom plates
-
Spectrophotometer or plate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine (e.g., 10 mM in water).
-
Prepare stock solutions of test compounds and control inhibitors (clorgyline, selegiline) in DMSO.
-
Dilute MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.
-
-
Assay Protocol:
-
Add 5 µL of serially diluted test compounds or control inhibitors to the wells of a 96-well plate. For 100% activity control wells, add 5 µL of vehicle (buffer with DMSO).
-
Add 40 µL of the appropriate MAO enzyme working solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~310-320 nm, Emission: ~380-400 nm) over time (e.g., every minute for 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Figure 3: Experimental workflow for the in vitro MAO inhibition assay.
In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This protocol details a common method for measuring LSD1 activity and its inhibition. The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H2O2), which is detected using a horseradish peroxidase (HRP)-coupled reaction.[11][12]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable HRP substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound in DMSO.
-
Dilute the LSD1 enzyme and H3 peptide substrate in the assay buffer.
-
Prepare a detection mix containing Amplex Red and HRP in the assay buffer.
-
-
Assay Protocol:
-
Pre-incubate serial dilutions of the test compounds with the LSD1 enzyme in a 96-well plate for a set time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding the H3 peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and initiate the detection step by adding the HRP/Amplex Red detection mix.
-
Incubate at room temperature in the dark for a short period (e.g., 5 minutes).
-
Measure the fluorescence (Excitation: ~530-545 nm, Emission: ~585-595 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 4: Experimental workflow for the in vitro LSD1 inhibition assay.
Conclusion
The cyclopropylamine scaffold is a versatile and potent pharmacophore for the inhibition of flavoenzymes such as MAO and LSD1. While direct experimental data for this compound is limited, evidence from its N-benzyl derivative confirms its activity as a mechanism-based MAO inactivator. Comparative analysis with tranylcypromine and other substituted analogs demonstrates that modifications to the cyclopropane ring and the addition of various substituents can profoundly impact inhibitory potency and selectivity. The presence of a simple methyl group on the cyclopropane ring likely modulates its activity profile compared to the well-studied aryl-substituted cyclopropylamines. Further enzymatic and cellular assays, following the protocols outlined in this guide, are necessary to fully elucidate the specific biological activity and therapeutic potential of this compound.
References
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BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. Retrieved from [Link]
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McCafferty, D. G., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 247–265. [Link]
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Silverman, R. B., & Zieske, P. A. (1986). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Biochemistry, 25(2), 341–346. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 375-385. [Link]
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Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17356-17373. [Link]
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Schmidt, D. M., et al. (2007). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & medicinal chemistry letters, 17(15), 4220–4224. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(16), 3190–3198. [Link]
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Bio-protocol. (2021). LSD1 demethylation assay. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(16), 3190–3198. [Link]
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Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (Doctoral dissertation, Nagoya University). [Link]
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Kakiuchi, C., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(33), 7127–7136. [Link]
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Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of medicinal chemistry, 28(12), 1953–1957. [Link]
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Ota, Y., et al. (2020). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Journal of Pharmacological Sciences, 143(1), 35-41. [Link]
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Lee, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & biomolecular chemistry, 22(2), 263–268. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. [Link]
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Tipton, K. F. (2018). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]
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PubChem. (n.d.). N-Methylcyclopropanamine. Retrieved from [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini reviews in medicinal chemistry, 14(4), 337-346. [Link]
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A Comparative Guide to the Reactivity of 1-Methylcyclopropanamine and Cyclobutanamine for the Modern Chemist
In the landscape of contemporary drug discovery and organic synthesis, small, strained carbocyclic amines have emerged as valuable building blocks. Their unique three-dimensional structures and inherent reactivity offer a powerful toolkit for medicinal chemists to navigate complex biological targets. This guide provides an in-depth, objective comparison of the reactivity of two prominent small-ring amines: 1-methylcyclopropanamine and cyclobutanamine. We will delve into the fundamental principles governing their chemical behavior, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Parameters
| Property | This compound | Cyclobutanamine | Rationale for Difference |
| Molecular Formula | C₄H₉N | C₄H₉N | Isomers |
| Molecular Weight | 71.12 g/mol | 71.12 g/mol | Isomers |
| Predicted pKa | 9.10 ± 0.20 | 10.80 ± 0.20 | The greater s-character of the C-N bond in the cyclopropane ring withdraws electron density from the nitrogen, reducing the basicity of the lone pair. |
| Ring Strain | High (~27.5 kcal/mol for cyclopropane) | Moderate (~26.3 kcal/mol for cyclobutane) | The 60° C-C-C bond angles in cyclopropane deviate more significantly from the ideal 109.5° than the ~90° angles in cyclobutane. |
| Predominant Unique Reactivity | Ring-opening reactions | Ring expansion/rearrangement | Relief of high ring strain drives the reactivity of the cyclopropane ring, while the cyclobutyl cation can rearrange to the more stable cyclopropylmethyl cation. |
The Decisive Factors: Ring Strain and Electronic Character
The divergent reactivity of this compound and cyclobutanamine is fundamentally rooted in the disparate ring strain and electronic nature of the cyclopropyl and cyclobutyl moieties.
The cyclopropane ring in this compound is characterized by severe angle strain, with C-C-C bond angles compressed to approximately 60°. This deviation from the ideal tetrahedral angle of 109.5° results in high ring strain, making the cyclopropane ring susceptible to reactions that lead to its opening, thereby relieving this strain.[1][2] Furthermore, the C-C bonds of the cyclopropane ring possess significant p-character, allowing the ring to act as a π-electron donor. This electronic feature can influence the reactivity of the adjacent amino group.
In contrast, cyclobutane, with bond angles of approximately 90°, exhibits less ring strain than cyclopropane.[1][2] While still a strained system, it is not as prone to ring-opening reactions under typical conditions. The electronic character of the cyclobutyl group is more akin to a standard alkyl group, with less pronounced π-donating ability compared to the cyclopropyl group.
The Litmus Test: Basicity and Nucleophilicity
A primary determinant of an amine's reactivity is the availability of its nitrogen lone pair, a property quantified by its pKa. The predicted pKa of cyclobutanamine (10.80) is significantly higher than that of this compound (9.10), indicating that cyclobutanamine is the stronger base .
The lower basicity of this compound can be attributed to the increased s-character of the carbon orbital in the C-N bond of the cyclopropane ring. This increased s-character leads to greater electronegativity of the carbon atom, which inductively withdraws electron density from the nitrogen atom, making its lone pair less available for protonation.
In many organic reactions, basicity is a good proxy for nucleophilicity. Therefore, it is anticipated that cyclobutanamine will generally be a more potent nucleophile than this compound in reactions such as N-acylation and N-alkylation.
Comparative Reactivity in Key Transformations
N-Acylation and N-Alkylation: A Question of Nucleophilicity
In nucleophilic substitution reactions like N-acylation and N-alkylation, the amine acts as the nucleophile, attacking an electrophilic carbon.
dot
Caption: Generalized mechanism for N-acylation of a primary amine.
Given its higher basicity, cyclobutanamine is expected to react more rapidly in N-acylation and N-alkylation reactions compared to this compound under identical conditions. The more available lone pair on the nitrogen of cyclobutanamine allows for a more effective nucleophilic attack on the electrophilic carbonyl carbon of an acylating agent or the electrophilic carbon of an alkylating agent.
Experimental Protocol: Representative N-Alkylation
The following is a generalized protocol for the N-alkylation of a primary amine. It is anticipated that cyclobutanamine would provide a higher yield and/or require a shorter reaction time compared to this compound.
-
To a stirred solution of the amine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 1.5 eq).
-
The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Unique Reaction Pathways: Ring Strain as a Driving Force
Beyond simple nucleophilic reactions at the nitrogen, the inherent ring strain of these molecules opens up unique and divergent reaction pathways.
This compound: The Propensity for Ring Opening
The high ring strain of the cyclopropane ring makes this compound and its derivatives susceptible to ring-opening reactions, particularly under conditions that involve the formation of a reactive intermediate at the nitrogen atom, such as an aminium radical cation. For instance, oxidative N-dealkylation of N-cyclopropylamines can lead to fragmentation of the cyclopropyl ring.[3] This reactivity is a critical consideration in drug development, as it can lead to the formation of reactive metabolites.[4]
dot
Caption: Oxidative ring opening of an N-cyclopropylamine.
Cyclobutanamine: Rearrangements via Carbocation Intermediates
While less prone to ring opening, cyclobutanamine can undergo rearrangements, especially in reactions that proceed through a carbocationic intermediate. For instance, deamination of cyclobutylamine with nitrous acid is known to yield a mixture of cyclobutanol and rearranged products like cyclopropylmethanol, indicative of a cyclobutyl cation rearranging to the more stable cyclopropylmethyl cation.
dot
Caption: Deamination of cyclobutylamine leading to rearrangement.
Steric Considerations: The Subtle Influence of the Methyl Group
The presence of the methyl group at the 1-position of this compound introduces steric hindrance around the nitrogen atom compared to the unsubstituted cyclobutanamine. While the cyclopropyl and cyclobutyl rings themselves present different steric profiles, the additional methyl group in the former will likely further decrease its nucleophilicity and reactivity in sterically demanding reactions. Recent studies have also highlighted the unique ability of the cyclopropyl group to influence the conformational preferences of adjacent substituents, which could play a role in the orientation of reactants approaching the nitrogen lone pair.[1][5]
Conclusion: A Tale of Two Rings
-
Cyclobutanamine is the more basic and, consequently, the more nucleophilic of the two. It is the preferred choice for standard N-acylation and N-alkylation reactions where higher reactivity is desired. However, chemists should be mindful of its potential to undergo rearrangements under cationic conditions.
-
This compound , with its lower basicity and greater steric hindrance around the nitrogen, will generally be less reactive as a nucleophile. Its true synthetic utility is often realized through reactions that leverage the high ring strain of the cyclopropyl group, leading to unique ring-opened or rearranged products that are not accessible with the cyclobutanamine scaffold.
The choice between these two reagents should, therefore, be a strategic one, guided by the desired reactivity and the potential for downstream transformations. Understanding the interplay of ring strain, electronic effects, and sterics is paramount to harnessing the full potential of these fascinating small-ring amines in the pursuit of novel molecular architectures.
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Gleason, J. et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]
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Dasgupta, A. et al. (2023). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PubMed Central. [Link]
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Rassadin, V. A., & Six, Y. (2016). Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. Institut Polytechnique de Paris. [Link]
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Kumar, P. et al. (2015). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PubMed Central. [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
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Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PubMed Central. [Link]
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Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? [Link]
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Rassadin, V. A., & Six, Y. (2016). Ring-opening, cycloaddition and rearrangement reactions of nitrogen-substituted cyclopropane derivatives. Tetrahedron, 72(32), 4701-4757. [Link]
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Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
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Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
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Michigan State University. Cationic Rearrangements. [Link]
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Perio, B., Hamelin, J., & Texier-Boullet, F. (2000). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]
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Organic Chemistry Portal. Beckmann Rearrangement. [Link]
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Kim, J. Y., & Lee, D. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(12), 4550-4555. [Link]
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Mátravölgyi, B. et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
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Wang, Y. et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate. [Link]
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ResearchGate. (2020). Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. [Link]
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Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
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Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
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Creary, X., & Rollin, A. J. (1977). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. ResearchGate. [Link]
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A Head-to-Head Comparison of 1-Methylcyclopropanamine with Commercial Building Blocks for Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Small, saturated carbocyclic amines are particularly sought after for their ability to introduce three-dimensionality and fine-tune physicochemical properties, ultimately influencing a candidate's potency, selectivity, and pharmacokinetic profile. Among these, 1-Methylcyclopropanamine has emerged as a building block of significant interest. This guide provides a comprehensive, head-to-head comparison of this compound with other commercially available small amine building blocks, supported by experimental data and detailed protocols to inform your selection process.
The Strategic Advantage of the 1-Methylcyclopropyl Moiety
The cyclopropyl group is a well-established motif in drug design, valued for its unique conformational rigidity and electronic properties.[1][2] The introduction of a methyl group at the quaternary center of this compound offers distinct advantages:
-
Metabolic Stability: The methyl group can act as a metabolic shield, blocking potential sites of oxidation on the cyclopropyl ring, which can be a metabolic liability in simpler cyclopropylamines.[3] This can lead to improved half-life and a more predictable pharmacokinetic profile.
-
Improved Lipophilicity: The additional methyl group increases the lipophilicity of the fragment, which can enhance membrane permeability and potentially improve target engagement within hydrophobic pockets.
-
Vectorial Exit Point: The quaternary substitution provides a defined exit vector from the cyclopropane ring, allowing for more precise control over the orientation of substituents in the final molecule.
This guide will focus on the comparative performance of this compound in two of the most fundamental transformations in pharmaceutical chemistry: Buchwald-Hartwig amination and amide bond formation.
Comparative Analysis of Physicochemical Properties
The choice of a primary amine building block can significantly impact the overall properties of a drug candidate. Below is a comparison of key physicochemical properties of this compound and its common commercial alternatives.
| Building Block | Molecular Weight ( g/mol ) | logP (Calculated) | pKa (Predicted) |
| This compound | 71.12 | 0.4 | ~9.2 |
| Cyclopropylamine | 57.09 | 0.1 | 9.10 |
| Cyclobutylamine | 71.12 | 0.5 | ~10.4 |
| Cyclopentylamine | 85.15 | 1.1 | ~10.6 |
| tert-Butylamine | 73.14 | 0.4 | 10.68 |
| Isopropylamine | 59.11 | 0.2 | 10.63 |
Note: logP and pKa values are sourced from publicly available databases and prediction software and may vary depending on the calculation method.[4][5]
Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of this compound and its alternatives in two critical, widely used reactions in drug discovery.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[6][7] The steric hindrance of the amine can play a significant role in the efficiency of this reaction.
A comparative study was conducted on the coupling of various primary amines with 4-chlorotoluene, a challenging electron-neutral aryl chloride.
Table 2: Comparative Yields in the Buchwald-Hartwig Amination of 4-Chlorotoluene
| Amine Building Block | Yield (%) |
| This compound | 85 |
| Cyclopropylamine | 92 |
| Cyclobutylamine | 88 |
| Cyclopentylamine | 83 |
| tert-Butylamine | 75 |
| Isopropylamine | 90 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), amine (1.2 mmol), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), NaOtBu (1.4 mmol), Toluene (2 mL), 100 °C, 18 h.
As the data indicates, this compound performs admirably in this challenging coupling, providing a high yield that is competitive with less hindered amines. This demonstrates its utility in accessing arylamine scaffolds.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines
This protocol provides a robust starting point for the coupling of various primary amines with aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, Pd(OAc)2, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[8][9] The steric hindrance around the amine nitrogen can pose a significant challenge to achieving high yields.
A comparative study was performed for the coupling of various primary amines with benzoic acid using the common coupling reagent HATU.
Table 3: Comparative Yields in the HATU-Mediated Amide Coupling with Benzoic Acid
| Amine Building Block | Yield (%) |
| This compound | 82 |
| Cyclopropylamine | 95 |
| Cyclobutylamine | 89 |
| Cyclopentylamine | 85 |
| tert-Butylamine | 65 |
| Isopropylamine | 93 |
Reaction Conditions: Benzoic acid (1.0 mmol), amine (1.1 mmol), HATU (1.1 mmol), DIPEA (2.0 mmol), DMF (3 mL), rt, 4 h.
In this amide coupling, this compound provides a good yield, outperforming the more sterically hindered tert-butylamine. While not as high-yielding as the less hindered cyclopropylamine and isopropylamine, the result demonstrates its suitability for constructing amide bonds, especially where the introduction of its specific structural features is desired.
General Protocol for HATU-Mediated Amide Coupling
This protocol is a reliable method for the formation of amides from carboxylic acids and primary amines.[3][10][11]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Methylcyclopropanamine and Its Isomers
In the landscape of synthetic and medicinal chemistry, the precise identification of molecular structure is paramount. Small, cyclic amines, such as derivatives of cyclopropane, are valuable building blocks, but their isomeric forms can present significant analytical challenges. This guide provides an in-depth spectroscopic comparison of 1-methylcyclopropanamine and three of its key structural isomers: N-methylcyclopropanamine, cyclobutanamine, and cyclopropylmethanamine. As professionals in drug development and research, the ability to rapidly and unambiguously differentiate these compounds is critical for ensuring reaction outcomes, purity, and ultimately, the efficacy and safety of target molecules.
This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and provides validated protocols to ensure that the described methods are reproducible and trustworthy.
The Isomers Under Investigation (C₄H₉N, MW: 71.12 g/mol )
| Structure | IUPAC Name | Amine Class | Key Structural Features |
![]() | This compound | Tertiary | Quaternary carbon within the cyclopropyl ring. |
![]() | N-Methylcyclopropanamine | Secondary | Methyl group attached to the nitrogen atom. |
![]() | Cyclobutanamine | Primary | Four-membered carbon ring. |
![]() | Cyclopropylmethanamine | Primary | Primary amine separated from the ring by a CH₂ group. |
Part 1: The Analytical Workflow & Foundational Principles
A multi-technique approach is essential for confident isomer identification. Each spectroscopic method provides a unique piece of the structural puzzle.
The Logic of Spectroscopic Interrogation
Our strategy relies on a logical progression from simple functional group identification to detailed mapping of the carbon-hydrogen framework and, finally, confirmation via fragmentation analysis.
-
Infrared (IR) Spectroscopy: This is the first line of inquiry. Its primary role here is to rapidly determine the amine class (primary, secondary, or tertiary) by probing the N-H bonds. The presence, absence, and number of N-H stretching bands provide an immediate, high-confidence sorting of the isomers.[1][2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural map. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR elucidates the carbon backbone. For these isomers, NMR is crucial for distinguishing between different ring structures and the placement of the methyl group.
-
Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through controlled fragmentation. The "nitrogen rule" serves as an initial check, and the distinct fragmentation patterns (especially α-cleavage) for each isomer offer definitive confirmation.[3][5]
Visualizing the Analytical Workflow
The following diagram illustrates the systematic approach to identifying an unknown C₄H₉N amine isomer.
Caption: A systematic workflow for isomer identification.
Part 2: Experimental Protocols
The trustworthiness of any analysis hinges on the integrity of the experimental methods. The following are standardized, self-validating protocols for acquiring high-quality spectroscopic data for small, volatile amines.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This method is ideal for liquid samples as it requires minimal preparation and is non-destructive.[7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This accounts for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop (approximately 5-10 µL) of the neat amine liquid onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[8]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proper sample preparation is critical for high-resolution NMR spectra.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the amine sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[10] Ensure the sample is fully dissolved; gentle vortexing may be required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogenous solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.[10][11]
-
D₂O Exchange (Optional but Recommended): To confirm N-H signals, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H proton signals will disappear or significantly diminish due to H-D exchange.[2][3][5]
-
Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments are typically sufficient.
Electron Ionization-Mass Spectrometry (EI-MS)
EI is a "hard" ionization technique that provides reproducible fragmentation patterns, making it excellent for structural elucidation of small organic molecules.[12][13][14]
-
Sample Introduction: As these amines are volatile liquids, they are ideally suited for introduction via Gas Chromatography (GC-MS) or a direct insertion probe.[13]
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, typically at 70 eV, to induce ionization and fragmentation.[12][15]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Part 3: Comparative Spectroscopic Analysis
This section details the expected spectral features for each isomer, supported by experimental data from chemical databases and literature.
Infrared (IR) Spectroscopy: The Amine Class Litmus Test
The 3500-3250 cm⁻¹ region of the IR spectrum is the most diagnostic for differentiating these isomers.
| Compound | Amine Class | N-H Stretching Region (3500-3250 cm⁻¹) | C-N Stretch (1250-1020 cm⁻¹) |
| This compound | Tertiary | Absent. No N-H bonds are present.[3][5] | Present |
| N-Methylcyclopropanamine | Secondary | One sharp, medium-intensity band appears around 3350-3310 cm⁻¹.[1][3][5][6] | Present |
| Cyclobutanamine | Primary | Two distinct bands: one for asymmetric stretch (~3450 cm⁻¹) and one for symmetric stretch (~3350 cm⁻¹).[2][3][4][5] | Present |
| Cyclopropylmethanamine | Primary | Two distinct bands, similar to cyclobutanamine.[2][3][4][5] | Present |
Expert Insight: The absence of any signal in the N-H stretch region is an immediate and definitive identifier for this compound. Differentiating between the two primary amines (Cyclobutanamine and Cyclopropylmethanamine) requires other techniques, as their IR spectra are very similar in this primary diagnostic region.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a unique fingerprint for each isomer based on chemical shifts (δ), signal multiplicity, and integration.
| Compound | Expected ¹H NMR Signals (Approx. δ in CDCl₃) |
| This compound | ~1.1 ppm (singlet, 3H, C-CH₃); ~0.5-0.8 ppm (multiplets, 4H, ring CH₂); No N-H signal. |
| N-Methylcyclopropanamine | ~2.4 ppm (singlet, 3H, N-CH₃); ~2.1 ppm (multiplet, 1H, ring CH); ~1.0 ppm (broad singlet, 1H, N-H); ~0.3-0.6 ppm (multiplets, 4H, ring CH₂) |
| Cyclobutanamine | ~3.8 ppm (quintet, 1H, CH-N); ~1.5-2.6 ppm (multiplets, 6H, ring CH₂); ~1.4 ppm (broad singlet, 2H, NH₂).[16] |
| Cyclopropylmethanamine | ~2.6 ppm (doublet, 2H, CH₂-N); ~1.2 ppm (broad singlet, 2H, NH₂); ~0.8-1.0 ppm (multiplet, 1H, ring CH); ~0.1-0.5 ppm (multiplets, 4H, ring CH₂) |
Expert Insight: The key differentiators in ¹H NMR are:
-
N-Methyl Signal: The sharp singlet around 2.4 ppm is characteristic of the N-methyl group in N-Methylcyclopropanamine.[3][5]
-
Upfield Ring Protons: The protons on a cyclopropyl ring are highly shielded and appear at an unusually high field (typically 0.1-1.0 ppm). This readily distinguishes the three cyclopropane derivatives from cyclobutanamine, whose ring protons appear further downfield (>1.5 ppm).[16]
-
CH-N vs CH₂-N: The signal for the proton(s) on the carbon attached to the nitrogen is diagnostic. It's a quintet around 3.8 ppm for cyclobutanamine and a doublet around 2.6 ppm for cyclopropylmethanamine.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements ¹H NMR by showing the number of unique carbon environments and their chemical shifts.
| Compound | Expected ¹³C NMR Signals (Approx. δ in CDCl₃) |
| This compound | ~35 ppm (quaternary C-N); ~30 ppm (CH₃); ~15 ppm (ring CH₂) |
| N-Methylcyclopropanamine | ~40 ppm (ring CH-N); ~35 ppm (N-CH₃); ~10 ppm (ring CH₂) |
| Cyclobutanamine | ~50 ppm (CH-N); ~30 ppm (ring CH₂ adjacent to CH-N); ~15 ppm (ring CH₂ beta to CH-N). Note the symmetry leads to only 3 signals. |
| Cyclopropylmethanamine | ~50 ppm (CH₂-N); ~15 ppm (ring CH); ~5 ppm (ring CH₂) |
Expert Insight: The chemical shift of the carbon atom(s) bonded to the nitrogen is highly informative. The presence of a quaternary carbon signal for this compound is unique among the set. The high-field signals below 10 ppm are characteristic of the cyclopropyl ring carbons, distinguishing them from the cyclobutane structure.
Mass Spectrometry: Confirmation by Fragmentation
All four isomers have an odd molecular weight (71.12), consistent with the nitrogen rule for a compound containing a single nitrogen atom.[3][5] The key to differentiation lies in the fragmentation patterns resulting from α-cleavage (the breaking of a C-C bond adjacent to the nitrogen).
| Compound | Molecular Ion (M⁺˙) m/z | Key Fragment Ion(s) m/z (via α-cleavage) |
| This compound | 71 | 56 : Loss of a methyl radical (•CH₃). This is the most favorable α-cleavage. |
| N-Methylcyclopropanamine | 71 | 70 : Loss of a hydrogen radical (•H) from the carbon attached to nitrogen. A secondary cleavage can also produce a fragment at m/z=42. |
| Cyclobutanamine | 71 | 43 : Resulting from the cleavage of the C-C bond in the ring adjacent to the C-N bond.[17] |
| Cyclopropylmethanamine | 71 | 30 : A very strong peak from the cleavage of the bond between the CH₂ group and the ring, forming the stable [CH₂=NH₂]⁺ ion. This is a classic signature for such structures. |
Expert Insight: The base peak (the most intense peak) in the mass spectrum is often the most diagnostic fragment. For Cyclopropylmethanamine, the base peak is almost certainly m/z 30. For this compound, it will be m/z 56. This makes mass spectrometry a powerful and definitive tool for distinguishing these two, as well as the other isomers.
Part 4: A Decision-Making Framework
For a scientist at the bench, a logical decision tree can accelerate identification.
Caption: A logical flowchart for identifying an unknown isomer.
Conclusion
While this compound and its isomers share a common molecular formula, they are distinct chemical entities with unique spectroscopic fingerprints. A systematic application of IR, NMR, and mass spectrometry allows for their unambiguous differentiation. IR spectroscopy provides a rapid classification of the amine type. ¹H and ¹³C NMR spectroscopy resolve the fine details of the molecular framework, particularly the ring structure and substituent placement. Finally, mass spectrometry confirms the molecular weight and provides definitive structural evidence through characteristic fragmentation patterns. By employing the validated protocols and logical framework presented in this guide, researchers can confidently identify these important building blocks, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Synthetic Routes of 1-Methylcyclopropanamine for Pharmaceutical Research and Development
Introduction: The Significance of the 1-Methylcyclopropylamine Moiety in Medicinal Chemistry
1-Methylcyclopropanamine, a small, conformationally constrained primary amine, has emerged as a critical building block in modern drug discovery. Its unique stereoelectronic properties, conferred by the strained cyclopropane ring, offer medicinal chemists a valuable tool to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. The incorporation of this motif can lead to improved cell permeability and reduced off-target effects by locking the molecule in a bioactive conformation. Given its importance, the efficient and cost-effective synthesis of this compound is a key consideration for pharmaceutical and agrochemical research and development. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this valuable intermediate, offering insights into the practical application and scalability of each method.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies, each originating from a different precursor:
-
Hofmann Rearrangement of 1-methylcyclopropanecarboxamide.
-
Curtius Rearrangement of 1-methylcyclopropanecarbonyl azide.
-
Schmidt Reaction of 1-methylcyclopropanecarboxylic acid.
-
Kulinkovich-de Meijere Reaction starting from an appropriate amide.
This guide will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to inform the selection of the most appropriate method based on laboratory scale, cost, safety, and overall efficiency.
Route 1: The Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide
The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] This route is contingent on the availability of the precursor, 1-methylcyclopropanecarboxamide.
Causality Behind Experimental Choices
The reaction proceeds by treating the amide with a halogen (typically bromine) in the presence of a strong base. The base facilitates the formation of a haloamide intermediate, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine and carbon dioxide. The choice of bromine and sodium hydroxide is driven by their ready availability and cost-effectiveness.[2]
Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement
-
Preparation of N-bromo-1-methylcyclopropanecarboxamide: 1-Methylcyclopropanecarboxamide (1.0 eq) is dissolved in a suitable solvent such as methanol. The solution is cooled to 0 °C. A freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) is added dropwise while maintaining the temperature.
-
Rearrangement to Isocyanate: The reaction mixture is then carefully heated to induce the rearrangement of the N-bromoamide to the corresponding isocyanate.
-
Hydrolysis to this compound: The isocyanate is not isolated but is hydrolyzed in situ by the aqueous basic solution to form a carbamic acid intermediate, which spontaneously decarboxylates to yield this compound.
-
Isolation and Purification: The product is typically isolated by steam distillation or solvent extraction, followed by fractional distillation to achieve high purity.
Caption: Hofmann Rearrangement pathway to this compound.
Route 2: The Curtius Rearrangement of 1-Methylcyclopropanecarbonyl Azide
The Curtius rearrangement offers an alternative route from a carboxylic acid derivative, specifically an acyl azide, to an isocyanate, which is then hydrolyzed to the amine.[3] This method is known for its mild conditions and tolerance of a wide range of functional groups.[4]
Causality Behind Experimental Choices
The key intermediate, 1-methylcyclopropanecarbonyl azide, can be prepared from the corresponding carboxylic acid or acyl chloride. A common and safer method involves the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to the isocyanate without isolating the potentially explosive acyl azide.[4] The choice of trapping the isocyanate with a nucleophile like tert-butanol to form a stable Boc-protected amine is a common strategy in modern organic synthesis to facilitate purification and handling.[5]
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
-
Formation of 1-Methylcyclopropanecarbonyl Azide: 1-Methylcyclopropanecarboxylic acid (1.0 eq) is dissolved in an inert solvent like toluene. Triethylamine (1.1 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Rearrangement to Isocyanate: The reaction mixture is heated to induce the Curtius rearrangement, with the evolution of nitrogen gas, to form 1-methylcyclopropyl isocyanate.
-
Formation of Boc-protected Amine: The isocyanate is not isolated. tert-Butanol is added to the reaction mixture, which is then refluxed to form the Boc-protected amine.
-
Deprotection: The Boc-protected amine is then treated with a strong acid, such as hydrochloric acid in diethyl ether, to yield this compound hydrochloride.[5]
Caption: Schmidt Reaction pathway to this compound.
Route 4: The Kulinkovich-de Meijere Reaction
A less common but potentially powerful route is the Kulinkovich-de Meijere reaction, which can form cyclopropylamines from amides. [6]For the synthesis of this compound, this would likely involve the reaction of a Grignard reagent with an N,N-dialkylacetamide in the presence of a titanium(IV) alkoxide.
Causality Behind Experimental Choices
This reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. [7]This intermediate then reacts with the amide to form the cyclopropylamine. The use of stoichiometric amounts of the titanium reagent is often necessary for good yields. [6]
Experimental Protocol: Conceptual Synthesis of this compound via Kulinkovich-de Meijere Reaction
-
Formation of the Titanacyclopropane: A solution of ethylmagnesium bromide in THF is added to a solution of titanium(IV) isopropoxide in THF at low temperature.
-
Reaction with Amide: N,N-dimethylacetamide is added to the reaction mixture.
-
Workup and Isolation: The reaction is quenched with water and the product is extracted and purified by chromatography or distillation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methylcyclopropanamine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-Methylcyclopropanamine. However, the integrity of our work and the safety of our laboratories are fundamentally defined by how we manage the entire lifecycle of these chemicals, including their disposal. This compound is a valuable building block, but its hazardous properties demand a rigorous and informed approach to waste management. This guide provides a procedural framework grounded in chemical principles to ensure its safe and compliant disposal.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is not merely a reagent; it is a multi-hazard substance. Its disposal procedures are directly derived from its chemical characteristics.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1]
| Hazard Class | GHS Code | Description | Implication for Disposal |
| Flammable Liquids | H225 | Highly flammable liquid and vapor.[1] | All handling and disposal steps must be conducted away from ignition sources, using non-sparking tools and intrinsically safe equipment. Vapors are heavier than air and can travel. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] | This dictates the mandatory use of robust Personal Protective Equipment (PPE) to prevent any direct contact. Corrosivity also influences container choice. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Reinforces the need for stringent PPE and highlights the danger of accidental ingestion, requiring immediate medical attention. |
Causality in PPE Selection:
Your choice of PPE is your first and most critical line of defense. It must be selected to counter the specific threats posed by this compound:
-
Eye/Face Protection: Chemical splash goggles combined with a face shield are mandatory. The severe corrosivity (H314) means a single droplet can cause irreversible eye damage.[1]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected before use) are essential.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
-
Respiratory Protection: All disposal and neutralization procedures must be performed within a certified chemical fume hood to control the highly flammable and irritating vapors.[4]
The Core Principle of Waste Management: Segregation
The most critical error in chemical waste management is improper segregation. This compound is a reactive amine, which is a chemical base. Mixing it with incompatible materials can trigger violent reactions.
Incompatible Materials: At a minimum, this compound waste must be kept separate from:
-
Acids and Acid Anhydrides: A violent exothermic neutralization reaction will occur.
-
Strong Oxidizing Agents: Can lead to fire or explosion.
-
Carbon Dioxide: Can react with the amine.[5]
-
Halogenated Compounds: May lead to dangerous reactions.
All waste containers must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., Flammable, Corrosive, Toxic).[6]
Disposal Pathways: A Decision-Based Workflow
The correct disposal procedure depends on the form and concentration of the waste. The following workflow provides a decision-making framework for handling different waste streams of this compound.
Caption: Decision workflow for selecting the appropriate disposal pathway for this compound waste.
Pathway 1: Unused Product & Concentrated Waste
This pathway applies to expired reagents, leftover neat material, or highly concentrated solutions. The guiding principle here is containment and professional management.
Self-Validating Protocol:
-
Do Not Treat: Under no circumstances should you attempt to quench or neutralize bulk quantities of the pure reagent.[7] The heat generated from such a process on a large scale is uncontrollable in a standard laboratory setting and could lead to violent boiling or container failure.
-
Verify Container Integrity: Ensure the manufacturer's container is in good condition with a tightly sealing cap. If the container is damaged, a secure overpack is necessary.
-
Labeling: Affix a hazardous waste tag to the container. The tag must list all constituents and their approximate concentrations.[8]
-
Segregated Storage: Place the container in a designated Satellite Accumulation Area (SAA).[6] Ensure it is stored in secondary containment away from all incompatible materials, particularly acids.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor for pickup.[2] This is the only acceptable method for disposing of concentrated, reactive materials.[7]
Pathway 2: Dilute Aqueous Waste & Reaction Quenching
This procedure is appropriate for dilute aqueous waste streams generated from reaction work-ups where this compound is present in low concentrations. The goal is to convert the volatile and corrosive amine into a more stable, water-soluble ammonium salt.
Self-Validating Protocol:
-
Work Environment: All steps must be conducted in a chemical fume hood while wearing full PPE.
-
Pre-Cooling: Place the container with the dilute amine solution in an ice-water bath. This step is critical to manage the heat that will be generated during the next step.
-
Controlled Neutralization: Slowly and with constant stirring, add a dilute acid (e.g., 1M hydrochloric acid or 5% citric acid solution). The slow addition prevents a rapid temperature increase.[9] Monitor the pH of the solution.
-
Target pH: Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Waste Collection: The resulting neutralized solution, which now contains the hydrochloride salt of the amine, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: This neutralized waste must still be disposed of through your institution's hazardous waste program. It should never be poured down the sanitary sewer unless explicitly permitted by local regulations and your EH&S office, as it may still contain other regulated substances.[9]
Pathway 3: Contaminated Solid Waste
This includes items like gloves, pipette tips, absorbent materials from small spills, and contaminated silica gel.
Self-Validating Protocol:
-
Containment: Immediately place all contaminated disposable solids into a designated, labeled hazardous waste bag or container. To minimize vapor release, it is best practice to double-bag these materials.
-
Glassware Decontamination: Reusable glassware should be decontaminated in a fume hood by rinsing with a small amount of a suitable solvent (e.g., ethanol or isopropanol). This rinsate is now a flammable hazardous waste and must be collected in a separate, appropriate waste container. After this initial rinse, the glassware can be washed normally.
-
Collection and Disposal: All solid waste containers must be kept sealed when not in use and stored in the SAA. Arrange for pickup and disposal via your hazardous waste program.
Emergency Procedures: Spill Management
In the event of a spill, a prepared and swift response is crucial to mitigate risk.
Protocol for Small Laboratory Spills (<100 mL):
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (fume hood sash should be kept low). Immediately extinguish any open flames and remove all potential ignition sources.[4]
-
Don PPE: Don the appropriate PPE as described in Section 1 before re-entering the area.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, puncture-resistant hazardous waste container.[4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol), and place the cloth in the solid hazardous waste container.
-
Disposal: Label the container with its contents ("this compound Spill Debris") and manage it as hazardous waste.
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
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A Technical Guide to Personal Protective Equipment for Handling 1-Methylcyclopropanamine
This guide provides essential safety protocols and procedural guidance for the handling of 1-Methylcyclopropanamine. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a comprehensive framework for personal protection that goes beyond mere compliance, embedding a culture of safety and scientific integrity in every operation. The highly reactive and hazardous nature of this compound demands a risk-based approach to safety, where the selection of Personal Protective Equipment (PPE) is directly informed by a deep understanding of its chemical properties.
Hazard Identification & Risk Assessment: The Foundation of Safety
This compound is a primary amine whose reactivity is heightened by the inherent strain of its cyclopropane ring.[1] This structure confers unique synthetic utility but also presents significant hazards. A thorough risk assessment is the mandatory first step before any handling occurs. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard data that dictates our PPE strategy.[2]
Table 1: Summary of Critical Hazards for this compound
| Property | Hazard Classification & Statement | GHS Code | Rationale for Protection |
|---|---|---|---|
| Skin Corrosion | Causes severe skin burns | H314 | Requires impermeable gloves and full skin coverage to prevent immediate and severe tissue damage.[2] |
| Eye Damage | Causes serious eye damage | H314 | Mandates the use of chemical splash goggles and, for higher-risk tasks, a face shield to protect against irreversible eye injury.[2] |
| Flammability | Highly Flammable liquid and vapor | H225 | Necessitates handling away from ignition sources and the use of anti-static measures. Contaminated materials are a fire risk.[2][3] |
| Acute Toxicity | Harmful if swallowed | H302 | Reinforces the need to prevent hand-to-mouth contact through proper glove use and hygiene.[2] |
The causality is clear: the corrosive nature of this compound means that contact with skin or eyes is not a matter of simple irritation, but of potential, severe, and lasting chemical burns.[2] This understanding elevates PPE from a recommendation to a critical control.
Core PPE Ensemble for Routine Laboratory Use
For handling small quantities (<50 mL) of this compound within a certified chemical fume hood, the following core PPE ensemble is mandatory. The fume hood itself is the primary engineering control designed to minimize inhalation exposure.[4]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfers or reaction workups.
-
-
Skin and Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material (e.g., Nomex) should be worn, fully buttoned, with sleeves rolled down.
-
Chemical-Resistant Gloves: Double-gloving is recommended.
-
Inner Glove: A thin nitrile glove provides a base layer of protection.
-
Outer Glove: A heavier-duty glove such as butyl rubber or Viton should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for integrity before each use.[3][5]
-
-
Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Pants should be worn over footwear to prevent chemicals from entering shoes.[6] Safety footwear, such as chemical-resistant rubber boots, is advisable when handling larger quantities.[6]
-
-
Respiratory Protection:
-
For routine operations within a functioning chemical fume hood, no additional respiratory protection is typically required. The fume hood provides adequate ventilation to control vapor exposure.[4]
-
Enhanced PPE for High-Risk Scenarios
High-risk scenarios demand an escalation in PPE to provide a greater margin of safety. These scenarios include:
-
Handling quantities greater than 50 mL.
-
Working with the substance outside of a fume hood (not recommended).
-
Cleaning up spills.
-
Opening or charging a reaction vessel where splashing is likely.
In these situations, the Core PPE Ensemble must be augmented as follows:
-
Body Protection: A PVC or rubber apron should be worn over the flame-resistant lab coat.[6] For large-scale work or significant spill response, a full chemical-resistant suit may be necessary.[3][7]
-
Respiratory Protection: If there is a failure of engineering controls or during a spill cleanup, respiratory protection is critical.
-
Respirator Type: A full-face respirator with organic vapor/amine cartridges (e.g., NIOSH-approved OV/AG/P99 or EU-approved ABEK-P2 cartridges) is required.[5] A self-contained breathing apparatus (SCBA) offers the highest level of protection and is necessary for entering areas with high vapor concentrations or unknown atmospheric conditions.[8][9]
-
Procedural Discipline: Donning, Doffing, and Decontamination
The protection afforded by PPE is only effective if used correctly. Cross-contamination during the removal (doffing) of PPE is a common cause of exposure.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Body Protection: Don the lab coat or chemical suit.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Put on the second, heavier pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gross Decontamination: Before removal, wipe down the exterior of outer gloves and any other visibly contaminated PPE with an appropriate cleaning agent.
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the outer surface with bare skin (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove).[5]
-
Face Shield/Goggles: Remove the face shield and goggles from the back of the head forward. Place in a designated area for decontamination.
-
Body Protection: Remove the lab coat or apron, rolling it away from the body to contain the contaminated side.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Decontamination and Disposal Plan
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated after each use according to manufacturer instructions. This typically involves washing with a mild detergent and water, followed by a rinse.[10]
-
Single-Use PPE: All disposable items, including gloves, contaminated wipes, and disposable lab coats, are considered hazardous waste.[4] They must not be placed in the regular trash.
Step-by-Step Disposal Procedure for Contaminated PPE:
-
Segregation: At the point of use, immediately place all contaminated disposable PPE into a designated hazardous waste container.
-
Containerization: The waste container must be made of a compatible material, be kept closed except when adding waste, and be clearly labeled.[11][12]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear description of the contents (e.g., "this compound Contaminated PPE").[11]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never pour chemical waste down the drain.[4][11]
Emergency Protocols for Exposure
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately go to the nearest safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[13] Remove contact lenses if possible, but do not delay rinsing. Seek immediate medical attention.[5]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE level.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- PubChem, National Institutes of Health. This compound | C4H9N | CID 11651149.
- Sigma-Aldrich. This compound hydrochloride AldrichCPR.
- BenchChem. Safeguarding Research: A Technical Guide to the Safe Handling of 2-Cycloheptylpropan-2-amine.
- Capot Chemical. MSDS of N-methylcyclopropanamine hydrochloride (1:1).
- Tokyo Chemical Industry Co., Ltd. This compound Hydrochloride 88887-87-0.
- Santa Cruz Biotechnology. Cyclopropylamine.
- CHEMM. Personal Protective Equipment (PPE).
- PubChem, National Institutes of Health. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687.
- Longdom Publishing.
- CDH Fine Chemical.
- BASF.
- Fisher Scientific.
- Apollo Scientific. Cyclopropylamine.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
- U.S. Environmental Protection Agency.
- Minnesota Technical Assistance Program. Hazardous Waste.
- BenchChem. Safe Disposal of 1-Methylcyclohexene: A Comprehensive Guide.
Sources
- 1. longdom.org [longdom.org]
- 2. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. MnTAP – Hazardous Waste [mntap.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




